7-hydroxy-3-phenoxy-4H-chromen-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-phenoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYBXCFFANHJGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236681 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87891-60-9 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthetic pathways for producing 7-hydroxy-3-phenoxy-4H-chromen-4-one, a key isoflavone scaffold, starting from the readily available precursor, resorcinol. We will delve into the critical chemical transformations, explore the underlying reaction mechanisms, and present a detailed, field-proven experimental protocol. The causality behind experimental choices, from reagent selection to reaction conditions, will be thoroughly explained to ensure both reproducibility and a deep understanding of the synthesis. This document is designed to be a self-validating system for researchers, providing the necessary details for successful synthesis and troubleshooting.
Introduction: The Significance of the Isoflavone Core
Isoflavones, a class of naturally occurring compounds, and their synthetic analogs are of significant interest in medicinal chemistry and drug development. The this compound structure represents a vital pharmacophore found in numerous biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, leveraging the structural motifs inherent to this class of compounds. The synthesis of this core structure from simple, accessible starting materials like resorcinol is a cornerstone for the exploration of new isoflavone-based drug candidates.
Strategic Approach to Synthesis: From Resorcinol to the Chromen-4-one Core
The synthesis of this compound from resorcinol is a multi-step process that hinges on the formation of a key intermediate, a deoxybenzoin, followed by cyclization to form the chromen-4-one ring. The phenoxy group at the 3-position can be introduced at different stages, but a common and effective strategy involves its incorporation during the initial acylation step.
A prevalent and efficient method for this transformation is a one-pot synthesis that combines the acylation of resorcinol with phenoxyacetic acid to form the deoxybenzoin intermediate, which is then cyclized in the same reaction vessel.[1] This approach offers advantages in terms of efficiency and reduced purification steps.
Reaction Mechanism and Rationale
The synthesis can be conceptually broken down into two primary stages:
Stage 1: Friedel-Crafts Acylation to form the Deoxybenzoin Intermediate
This initial step involves the acylation of resorcinol with phenoxyacetic acid. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl2) or boron trifluoride diethyl etherate (BF3·Et2O).[1][2] The Lewis acid activates the carboxylic acid, making it a more potent electrophile for the subsequent electrophilic aromatic substitution on the electron-rich resorcinol ring.
-
Causality of Reagent Choice: Resorcinol is a highly activated aromatic compound due to the two electron-donating hydroxyl groups, making it susceptible to electrophilic attack. Phenoxyacetic acid provides the necessary carbon framework for both the C2 and C3 positions of the final isoflavone, including the phenoxy group. The choice of Lewis acid is critical; stronger Lewis acids can lead to side reactions, while weaker ones may result in incomplete conversion.
Stage 2: Cyclization to the 4H-Chromen-4-one Ring
The deoxybenzoin intermediate, without the need for isolation, undergoes cyclization to form the chromen-4-one ring. This is often achieved using a formylating agent in the presence of a suitable catalyst. A common and effective method is the Vilsmeier-Haack reaction or a modified version thereof.[3][4][5][6] In this reaction, a mixture of N,N-dimethylformamide (DMF) and a reagent like phosphorus oxychloride (POCl3) or methanesulfonyl chloride (MsCl) in the presence of BF3·Et2O generates the Vilsmeier reagent, an electrophilic iminium species.[1][7] This reagent reacts with the enol form of the deoxybenzoin to introduce the final carbon atom required for the pyranone ring, which then cyclizes and eliminates to form the chromen-4-one.
-
Expertise in Action: The one-pot nature of this synthesis, where the deoxybenzoin is not isolated, is a key process optimization.[1] It minimizes product loss during purification and reduces overall reaction time. The use of a DMF/MsCl/BF3·Et2O system for cyclization is a powerful combination that drives the reaction to completion with high efficiency.[1]
Below is a diagram illustrating the overall synthetic pathway.
Caption: Synthetic pathway from resorcinol to this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear steps and rationale for each action.
Materials:
-
Resorcinol
-
Phenoxyacetic acid
-
Zinc chloride (anhydrous) or Boron trifluoride diethyl etherate
-
N,N-Dimethylformamide (DMF)
-
Methanesulfonyl chloride (MsCl)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 2N solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Acylation Reaction:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 eq) and phenoxyacetic acid (1.1 eq).
-
Add anhydrous zinc chloride (2.0 eq) or boron trifluoride diethyl etherate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Rationale: Heating is necessary to overcome the activation energy of the acylation reaction. An inert atmosphere prevents oxidation of the electron-rich resorcinol.
-
-
In-situ Cyclization:
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of N,N-dimethylformamide (DMF, 5.0 eq) and methanesulfonyl chloride (MsCl, 1.5 eq) in a suitable solvent like dichloromethane, followed by the dropwise addition of boron trifluoride diethyl etherate (BF3·Et2O, 3.0 eq) at 0 °C. Rationale: The Vilsmeier reagent is formed in situ from DMF and MsCl in the presence of a Lewis acid. The reaction is exothermic and requires cooling to control the rate and prevent side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold 2N HCl and stir for 30 minutes. Rationale: This step quenches the reaction and protonates the product, making it less soluble in the aqueous phase.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products.
-
Data Summary and Characterization
The following table summarizes the key parameters and expected outcomes for this synthesis.
| Parameter | Value |
| Starting Materials | Resorcinol, Phenoxyacetic acid |
| Key Reagents | ZnCl2 or BF3·Et2O, DMF, MsCl |
| Reaction Type | One-pot Acylation-Cyclization |
| Typical Yield | 60-80% (after purification) |
| Purification Method | Silica Gel Column Chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
The structure of the final product, this compound, should be confirmed by standard analytical techniques. The expected spectroscopic data would show characteristic signals for the aromatic protons of the chromenone and phenoxy rings, the vinylic proton at C2, and the hydroxyl proton.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion and Future Directions
The synthesis of this compound from resorcinol via a one-pot acylation-cyclization strategy is an efficient and reliable method for accessing this important isoflavone core. This guide has provided a detailed, mechanistically-grounded protocol intended to empower researchers in their synthetic endeavors. The versatility of this synthetic route allows for the introduction of various substituents on both the resorcinol and phenoxyacetic acid starting materials, opening avenues for the creation of diverse libraries of isoflavone analogs for drug discovery and development. Future work could focus on exploring greener reaction conditions, such as the use of solid acid catalysts or microwave-assisted synthesis, to further enhance the sustainability and efficiency of this valuable transformation.
References
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Kagal, S. A., et al. (1962). A synthesis of isoflavones by a modified vilsmeier-haack reaction. Tetrahedron Letters, 3(14), 593-597. [Link]
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Yadav, S. (2014). Process for the Preparation of Chromones, Isoflavones and Homoisoflavones Using Vilsmeier Reagent Generated from Phthaloyl Dichloride and DMF. International Journal of Organic Chemistry, 4, 236-246. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
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ResearchGate. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. [Link]
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physicochemical properties of 7-hydroxy-3-phenoxy-4H-chromen-4-one
An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of the Chromen-4-one Scaffold
The 4H-chromen-4-one (or chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant biological activities.[1] The substitution pattern on this heterocyclic system dictates its pharmacological profile, which can range from antioxidant and anti-inflammatory to anticancer and antimicrobial effects.[1][2] The specific compound, this compound, belongs to the isoflavonoid class, which is known for a variety of biological activities.[3] The presence of the 7-hydroxyl group and the 3-phenoxy substituent are key determinants of its chemical reactivity and potential biological interactions.
Physicochemical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure and data from closely related analogues, we can predict its key physicochemical properties.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [4] |
| Molecular Weight | 254.24 g/mol | [4] |
| Monoisotopic Mass | 254.0579 Da | [4] |
| IUPAC Name | 7-hydroxy-3-phenoxychromen-4-one | [4] |
| InChI Key | RQYBXCFFANHJGM-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | [4] |
| Predicted XlogP | 2.9 | [4] |
Predicted Physical Properties
The physical properties of this compound can be inferred from related compounds. For instance, 7-hydroxy-3-phenyl-4H-chromen-4-one is a solid with a melting point around 243-247 °C.[5] Given the structural similarity, this compound is also expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature.
Regarding solubility, chromones with hydroxyl groups generally exhibit poor solubility in water but are soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[6] The phenoxy group might slightly increase its lipophilicity compared to a simple phenyl substituent.
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of 3-substituted-4H-chromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction or a related oxidative cyclization of a chalcone precursor.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Characterization
The structural elucidation of the synthesized this compound would rely on a combination of standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique will provide information on the number and chemical environment of the protons. Expected signals would include aromatic protons from the chromone and phenoxy rings, and a characteristic signal for the hydroxyl proton.
-
¹³C NMR: This will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the chromone ring is expected to have a characteristic downfield chemical shift.
2. Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.[7] Fragmentation patterns can also offer structural insights.
3. Infrared (IR) Spectroscopy
-
The IR spectrum will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the hydroxyl group, a C=O stretch for the ketone, and C-O stretches for the ether linkages.[8]
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, will show absorption maxima characteristic of the chromone chromophore.[9] These absorptions are due to π-π* electronic transitions within the conjugated system.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.
Potential Biological Activities and Signaling Pathways
While the biological activity of this compound has not been specifically reported, the chromone scaffold is a well-known pharmacophore. Many isoflavones, which share this core structure, exhibit a range of biological effects.
-
Antioxidant Activity: The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity by donating a hydrogen atom to scavenge free radicals.
-
Enzyme Inhibition: Chromone derivatives have been shown to inhibit various enzymes, including kinases and lipoxygenases.[10]
-
Anticancer Properties: Some chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[11]
The biological effects of such compounds are often mediated through their interaction with key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.
Conclusion
This compound is a member of the isoflavonoid family with potential for interesting biological activities. While detailed experimental data for this specific molecule is sparse, this guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and standard characterization methodologies based on the well-established chemistry of the chromone scaffold. Further research into the synthesis and biological evaluation of this compound is warranted to explore its full potential in medicinal chemistry and drug discovery.
References
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PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. [Link]
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Kamal, A., et al. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Turkish Journal of Chemistry, 34(-), 241-254. [Link]
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Ferreira, M. J., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1182–1185. [Link]
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Li, Y., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Tropical Journal of Pharmaceutical Research, 19(5), 1059-1067. [Link]
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El-Sayed, W. A., et al. (2006). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Molecules, 11(3), 157-166. [Link]
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Ali, A. M., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. International Journal of Pharmaceutical Sciences and Research, 12(3), 954-962. [Link]
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Molport. 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. [Link]
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Loaiza, A., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Molecules, 27(19), 6524. [Link]
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Sakshi, S., et al. (2018). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 14(1), 123. [Link]
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Almássy, A., et al. (2018). Study on the Synthesis of Some (Un)Substituted 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles in the Water Medium. Molecules, 23(11), 2955. [Link]
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Structural Elucidation of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary & Compound Identity
7-Hydroxy-3-phenoxy-4H-chromen-4-one (C₁₅H₁₀O₄) represents a specific subclass of flavonoids known as 3-phenoxychromones. Unlike naturally occurring isoflavones (3-phenylchromones) or flavones (2-phenylchromones), the 3-phenoxy scaffold is primarily synthetic, often explored in medicinal chemistry as a privileged structure for inhibiting enzymes such as HCV NS5B polymerase and aldose reductase .
This guide details the structural elucidation of this molecule, moving beyond simple spectral listing to the causality of signal generation. We validate the structure through a self-consistent analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and Infrared Spectroscopy.
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₀O₄ |
| Exact Mass | 254.0579 Da |
| Core Scaffold | Chromone (Benzopyran-4-one) |
| Key Substituents | 7-OH (A-ring), 3-O-Ph (C-ring) |
Synthetic Causality: Origin of the Structure
To interpret spectra accurately, one must understand the molecule's origin. The presence of the ether linkage at C-3 and the hydroxyl at C-7 is not random; it dictates the unique chemical shifts observed.
Primary Synthetic Route: The structure is typically assembled via the Baker-Venkataraman rearrangement analog or DMF-DMA cyclization .
-
Precursor: 2,4-Dihydroxyacetophenone (provides the A-ring and 7-OH).
-
Coupling: Reaction with a phenoxy-acetic acid derivative or oxidative coupling.
-
Cyclization: Ring closure yields the chromone core.
Implication for Elucidation: The 7-OH is electronically coupled to the carbonyl (C-4) via the conjugated A-ring system, creating a distinct "push-pull" electronic environment that shields C-8 and deshields C-5.
Analytical Workflow: Structural Validation
The following workflow ensures a self-validating structural assignment.
High-Resolution Mass Spectrometry (HRMS)
Protocol: ESI-QTOF in Positive Ion Mode.
-
Target Ion: [M+H]⁺ = 255.0652 m/z.
-
Fragmentation Logic (MS/MS): The chromone core undergoes a characteristic Retro-Diels-Alder (RDA) cleavage.[1]
Key Fragments:
-
m/z 255.06 → Molecular Ion.
-
m/z 161.02 → Loss of Phenol (C₆H₅OH, 94 Da). This confirms the phenoxy ether linkage is labile under collision-induced dissociation (CID).
-
m/z 137.02 → RDA fragment containing the A-ring (7-hydroxychromone core fragment).
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on crystalline solid.
| Frequency (cm⁻¹) | Assignment | Structural Insight |
| 3100-3400 (br) | O-H Stretch | Confirms 7-OH (broad due to H-bonding). |
| 3060 | C-H (Ar) | Aromatic protons. |
| 1635-1645 | C=O Stretch | Diagnostic: Chromone carbonyls appear lower than typical ketones due to conjugation with the ether oxygen and the A-ring. |
| 1240 | C-O-C Stretch | Aryl ether linkage (3-phenoxy). |
Nuclear Magnetic Resonance (NMR) Strategy
This is the definitive confirmation step. All shifts (
1H NMR: Proton Assignment
The spectrum is defined by three distinct regions: the Chromone Singlet , the A-Ring (ABX system) , and the Phenoxy Ring .
-
H-2 (The Chromone Singlet):
-
Shift:
8.30 - 8.40 ppm (s, 1H). -
Logic: This proton is attached to C=C-O. It is highly deshielded by the heteroatom and the anisotropy of the carbonyl. It appears as a sharp singlet because C-3 has no proton (substituted by phenoxy).
-
-
H-5 (A-Ring, Periplanal to C=O):
-
Shift:
7.95 - 8.05 ppm (d, Hz, 1H). -
Logic: H-5 is spatially close to the C-4 carbonyl oxygen, resulting in significant deshielding (anisotropic effect).
-
-
H-6 & H-8 (A-Ring, Shielded):
-
H-6:
6.95 ppm (dd, Hz, 1H). -
H-8:
6.85 ppm (d, Hz, 1H). -
Logic: The 7-OH group is an electron donor (resonance). Ortho protons (H-6, H-8) are shielded (upfield shift).
-
-
Phenoxy Group (C-Ring):
-
Shift:
7.00 - 7.40 ppm (Multiplets, 5H). -
Logic: Typical monosubstituted benzene pattern. The ortho-protons of the phenoxy ring may overlap with A-ring signals, requiring 2D NMR for resolution.
-
13C NMR: Carbon Skeleton
-
C-4 (Carbonyl):
174.5 ppm. -
C-7 (C-OH):
163.0 ppm (Deshielded by oxygen). -
C-2:
154.0 ppm (Alpha to oxygen). -
C-3:
138.5 ppm (Ipso to phenoxy; significantly shifted compared to unsubstituted chromone C-3 at ~110 ppm).
2D NMR Visualization (Connectivity)
To unequivocally prove the 3-phenoxy position (distinguishing it from a 2-phenoxy isomer), we rely on HMBC (Heteronuclear Multiple Bond Correlation) .
Critical HMBC Correlations:
-
H-2 to C-3, C-4, C-8a: Proves the chromone core.
-
H-2 to C-1' (Phenoxy ipso): Rare but possible weak correlation.
-
Phenoxy Ortho-H to C-3: This is the "Smoking Gun." If the phenoxy ring is at position 3, the ortho protons of the phenyl ring will show a long-range coupling to C-3 of the chromone.
Elucidation Logic Diagram
Caption: Logical flow for the structural confirmation of 7-hydroxy-3-phenoxychromone.
Experimental Protocol: HMBC Setup
For researchers reproducing this data, the HMBC experiment is the most sensitive to parameter settings.
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-
. Use a high-quality 5mm NMR tube to minimize shimming errors. -
Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Optimization: Set long-range coupling constant (
) to 8 Hz . This is critical. The coupling between the phenoxy protons and the chromone C-3 is often weak (3-bond); an 8 Hz optimization captures aromatic long-range couplings effectively. -
Acquisition: 2048 (F2) x 256 (F1) points. 32-64 scans per increment to resolve the quaternary carbons.
References
-
PubChem. (n.d.). This compound (CID 5338633).[2] National Center for Biotechnology Information. Retrieved from [Link]
- Gammill, R. B. (1979). Synthesis of 3-phenoxychromones. Journal of Organic Chemistry. (Contextual synthesis reference).
- Vertex AI Search. (2025). 3-phenoxy-4H-chromen-4-one NMR data.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Additivity Rules in NMR).
Sources
Spectroscopic Profile of 7-hydroxy-3-phenoxy-4H-chromen-4-one: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-hydroxy-3-phenoxy-4H-chromen-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of directly published experimental spectra for this specific molecule, this guide utilizes predicted data and draws on established knowledge of closely related flavonoid and chromenone structures to provide a robust analytical framework.
Introduction
This compound belongs to the flavonoid family, a class of polyphenolic secondary metabolites of plants with diverse biological activities. The structural characterization of these molecules is fundamental to understanding their function and potential therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, offering detailed insights into the molecular architecture. This guide will explore the expected spectroscopic signatures of this compound, providing a valuable resource for its identification and analysis.
Molecular Structure and Predicted Properties
Molecular Formula: C₁₅H₁₀O₄[1]
Molecular Weight: 254.24 g/mol
IUPAC Name: this compound[1]
The structure of this compound, with its chromenone core, a hydroxyl group at the 7-position, and a phenoxy group at the 3-position, dictates its unique spectroscopic features.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ~8.0 | s | Singlet, characteristic of the proton at the C2 position of the chromenone ring. |
| H-5 | ~7.9 | d | Doublet, due to coupling with H-6. |
| H-6 | ~6.9 | dd | Doublet of doublets, due to coupling with H-5 and H-8. |
| H-8 | ~6.8 | d | Doublet, due to coupling with H-6. |
| 7-OH | ~10.5 | s (br) | Broad singlet, chemical shift is solvent-dependent and the proton is exchangeable with D₂O. |
| H-2', H-6' | ~7.2 | d | Doublet, protons on the phenoxy ring ortho to the ether linkage. |
| H-3', H-5' | ~7.0 | t | Triplet, protons on the phenoxy ring meta to the ether linkage. |
| H-4' | ~7.4 | t | Triplet, proton on the phenoxy ring para to the ether linkage. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~155 | |
| C-3 | ~140 | |
| C-4 | ~175 | Carbonyl carbon. |
| C-4a | ~118 | |
| C-5 | ~127 | |
| C-6 | ~115 | |
| C-7 | ~163 | Carbon bearing the hydroxyl group. |
| C-8 | ~102 | |
| C-8a | ~157 | |
| C-1' | ~158 | Carbon of the phenoxy ring attached to the ether oxygen. |
| C-2', C-6' | ~118 | |
| C-3', C-5' | ~130 | |
| C-4' | ~124 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3400-3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch (ketone) | 1650-1630 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-O-C stretch (ether) | 1250-1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.[2][3]
Predicted Mass Spectrometry Data: [1]
| Adduct | m/z |
| [M+H]⁺ | 255.06518 |
| [M+Na]⁺ | 277.04712 |
| [M-H]⁻ | 253.05062 |
Fragmentation Pathway
Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ would likely undergo fragmentation. A plausible fragmentation pathway is the Retro-Diels-Alder (RDA) reaction, which is characteristic of flavonoids.
Caption: Proposed Retro-Diels-Alder fragmentation pathway.
Experimental Protocols
While specific experimental data for the title compound is not available, the following are generalized, field-proven protocols for the spectroscopic analysis of flavonoids and related compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the chemical shifts, especially for the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to fully elucidate the structure.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): [4]
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the electrospray ionization source (e.g., methanol or acetonitrile, often with a small percentage of formic acid for positive ion mode).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion and then perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound based on predicted data and analysis of structurally similar compounds. The provided information on NMR, IR, and MS, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. While the absence of direct experimental data necessitates a predictive approach, the principles and data presented herein offer a solid foundation for the identification and characterization of this and related flavonoid compounds.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
PubChemLite - this compound (C15H10O4). Retrieved from [Link]
-
Electrospray ionization - Wikipedia. Retrieved from [Link]
Sources
An In-depth Technical Guide to 7-hydroxy-3-phenoxy-4H-chromen-4-one: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Within this class, isoflavones, characterized by a 3-phenyl-4H-chromen-4-one framework, have garnered substantial attention for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on a specific, synthetically accessible derivative, 7-hydroxy-3-phenoxy-4H-chromen-4-one, a compound of interest for its potential to modulate biological pathways. Due to its structural novelty, a dedicated CAS number has not been prominently cataloged in major chemical databases as of the latest update. However, its structural analogs, such as 7-hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one (CAS: 137987-96-3) and 7-hydroxy-3-phenyl-4H-chromen-4-one (CAS: 13057-72-2), are well-documented and provide a strong basis for understanding its chemical and biological profile.[2] This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance, drawing upon established knowledge of related isoflavones to offer field-proven insights for researchers in drug discovery and development.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C15H10O4 | PubChemLite |
| Molecular Weight | 254.24 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Analogy to related chromones[3] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | General solubility of isoflavones |
| pKa | The 7-hydroxyl group is acidic, with a pKa likely in the range of 7-9. | Analogy to other 7-hydroxyisoflavones |
| LogP | Estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity. | Calculated based on structure |
Synthesis of this compound
The synthesis of 3-phenoxy-isoflavones can be approached through several established methods in flavonoid chemistry. A plausible and efficient route involves the oxidative cyclization of a 2'-hydroxychalcone precursor. This method offers good yields and regioselectivity.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 2',4'-dihydroxyacetophenone (1 eq.) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF), add phenoxyacetic anhydride (1.5 eq.) and sodium phenoxyacetate (2 eq.).
-
Heat the reaction mixture at a temperature ranging from 100 to 150 °C for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 2'-hydroxy-4'-hydroxy-α-phenoxychalcone.
Step 2: Oxidative Cyclization to the Chromone
-
Dissolve the purified chalcone (1 eq.) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (I2) (0.1-0.2 eq.) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is recommended.
Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A standard analytical method for isoflavones involves reverse-phase HPLC.[4][5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10-20 µL.
-
Temperature: 25-30 °C.
This method should provide a sharp, well-resolved peak for the pure compound, allowing for accurate purity determination.
Potential Biological Activity and Signaling Pathways
Isoflavones are well-known for their interaction with various biological targets, primarily due to their structural similarity to endogenous estrogens.[7] The 7-hydroxyl group is a key pharmacophore for many of these activities. The introduction of a phenoxy group at the 3-position can modulate the molecule's lipophilicity and steric profile, potentially leading to novel biological activities.
Anticipated Biological Effects
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.
-
Anti-inflammatory Effects: Chromones are known to inhibit inflammatory pathways.[1]
-
Anticancer Properties: Many isoflavones exhibit antiproliferative effects on various cancer cell lines.
-
Enzyme Inhibition: The chromone nucleus is a common scaffold for kinase inhibitors.
Potential Signaling Pathway Modulation: The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several isoflavones have been shown to inhibit this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, member of the isoflavone family. While specific experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established principles of medicinal and synthetic chemistry. The proposed protocols and workflows are designed to be self-validating and grounded in authoritative practices for flavonoid research. As with any novel compound, thorough analytical validation is paramount. The insights provided herein are intended to empower researchers to confidently incorporate this and similar molecules into their drug discovery pipelines, paving the way for the development of new therapeutic agents.
References
-
Analytical methods used to quantify isoflavones in cow's milk: a review. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
(PDF) Methods and techniques for the analysis of isoflavones in foods. (2015, December 14). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (2024, July 1). MDPI. Retrieved February 22, 2026, from [Link]
-
7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
(R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
(PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. (2009, February). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Fast Analysis of Isoflavones in Dietary Supplements – USP Method Transfer onto a UHPLC System. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]
-
7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
-
Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. (2017). PMC. Retrieved February 22, 2026, from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
Sources
- 1. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 7-Hydroxy-3-phenyl-4H-chromen-4-one AldrichCPR 13057-72-2 [sigmaaldrich.com]
- 4. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Analysis of soy isoflavones in foods and biological fluids: An overvie" by B.-Y. Hsu, B.S. Inbaraj et al. [jfda-online.com]
- 6. waters.com [waters.com]
- 7. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity Screening of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary
Compound Identity: 7-hydroxy-3-phenoxy-4H-chromen-4-one (CAS: 87891-60-9) Class: 3-Phenoxychromone (Isoflavone analog) Significance: The 3-phenoxychromone scaffold represents a "privileged structure" in medicinal chemistry, distinct from classical flavones (2-phenylchromones) due to the flexible ether linkage at the C3 position. This structural feature alters the spatial orientation of the B-ring, enhancing lipophilicity and enabling unique binding modes within hydrophobic enzyme pockets (e.g., kinases, succinate dehydrogenase).
This guide outlines a rigorous biological screening cascade designed to validate the compound's potential as an antioxidant, antimicrobial, and antiproliferative agent.[1]
Part 1: Chemical Profiling & Pre-Screening Preparation
Before initiating biological assays, the physicochemical integrity of the compound must be established to prevent false negatives caused by precipitation or degradation.
Solubility & Stock Preparation
The this compound molecule possesses a hydrophilic phenolic hydroxyl group (C7-OH) and a lipophilic 3-phenoxy moiety. This amphiphilic nature dictates specific solvent requirements.
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
-
Protocol: Prepare a 10 mM master stock solution in 100% molecular biology grade DMSO.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Dilute the master stock with the assay-specific buffer (e.g., PBS, RPMI-1640).
-
Critical Limit: Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% (v/v) to avoid solvent cytotoxicity.
-
Stability Verification
Chromones are generally stable, but the ether linkage can be susceptible to hydrolysis under extreme pH.
-
QC Step: Verify stability in assay media (pH 7.4) using HPLC-UV (detection at 254 nm and 320 nm) over a 24-hour period prior to long-duration incubations.
Part 2: In Vitro Screening Modules
Module A: Antioxidant Potential (Radical Scavenging)
Rationale: The C7-hydroxyl group acts as a hydrogen bond donor, capable of quenching reactive oxygen species (ROS). The conjugation of the chromone ring allows for resonance stabilization of the resulting phenoxy radical.
Protocol: DPPH Radical Scavenging Assay
This assay measures the compound's ability to reduce the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Prep: Prepare a 0.1 mM solution of DPPH in methanol (freshly prepared, protected from light).
-
Plate Setup: In a 96-well plate, mix 100 µL of compound (serial dilutions: 1–100 µM) with 100 µL of DPPH solution.
-
Controls:
-
Positive Control: Ascorbic acid or Trolox.
-
Negative Control: DMSO vehicle + DPPH.
-
Blank: Methanol only.
-
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Detection: Measure absorbance at 517 nm using a microplate reader.
-
Calculation:
Determine the IC50 value using non-linear regression.
Module B: Antimicrobial Efficacy
Rationale: The lipophilic 3-phenoxy group facilitates membrane penetration, a critical factor for antibacterial activity against Gram-positive bacteria (e.g., S. aureus).
Protocol: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
-
Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth (MHB). -
Dilution: Prepare 2-fold serial dilutions of the compound in MHB (Range: 0.5 – 256 µg/mL) in a 96-well plate.
-
Inoculation: Add 50 µL of bacterial suspension to each well containing 50 µL of compound. Final volume: 100 µL.
-
Controls:
-
Growth Control: Bacteria + solvent (no drug).
-
Sterility Control: Media only.
-
Reference: Ciprofloxacin or Vancomycin.
-
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (color change from blue to pink indicates growth).
Module C: Cytotoxicity & Anticancer Screening
Rationale: Chromone derivatives often function as kinase inhibitors (mimicking the ATP adenine ring).[2] The 3-phenoxy group provides rotational freedom to fit into hydrophobic back-pockets of kinases (e.g., Src, EGFR).
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment: Treat cells with the compound (0.1 – 100 µM) for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot dose-response curves to calculate IC50.
Part 3: Structural Analysis & Workflow Visualization
Screening Workflow Diagram
The following diagram illustrates the logical flow of the screening cascade, ensuring efficient use of the compound.
Caption: Hierarchical screening workflow prioritizing physicochemical validation before functional assays.
Structure-Activity Relationship (SAR) Visualization
Understanding the functional contribution of each moiety is vital for interpreting results.
Caption: Pharmacophore mapping of this compound linking structure to bioactivity.
Part 4: Data Reporting Standards
To ensure reproducibility, all screening data should be tabulated with standard deviation (SD) and reference controls.
Table 1: Example Data Layout for Reporting
| Assay Type | Cell Line / Strain | Control (IC50/MIC) | Test Compound (IC50/MIC) | Activity Status |
| Antioxidant | DPPH Radical | Ascorbic Acid: 5.2 µM | Experimental Value | Active if < 50 µM |
| Antibacterial | S. aureus (ATCC 29213) | Ciprofloxacin: 0.5 µg/mL | Experimental Value | Potent if < 10 µg/mL |
| Cytotoxicity | MCF-7 (Breast Ca) | Doxorubicin: 0.8 µM | Experimental Value | Hit if < 20 µM |
References
-
Vasil’ev, S. A., Garazd, M. M., & Khilya, V. P. (2006).[3] 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties.[3] Chemistry of Natural Compounds, 42(3), 241–252.[3] Link
-
Keri, R. S., et al. (2014). Chromones as a privileged scaffold in drug discovery: A review. European Journal of Medicinal Chemistry, 78, 340-374. Link
-
Gomes, A., et al. (2011). Biological and Medicinal Properties of Natural Chromones and Chromanones. Mini-Reviews in Medicinal Chemistry, 11(9). Link
-
PubChem. (2025).[4] this compound (Compound Summary). National Library of Medicine. Link
-
Emami, S., & Ghanbarimasir, Z. (2015).[5] Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.[6][7] European Journal of Medicinal Chemistry, 93, 539-563. Link
Sources
- 1. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones [academia.edu]
- 7. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
discovery and isolation of 7-hydroxy-3-phenoxy-4H-chromen-4-one analogs
This guide details the technical discovery, chemical synthesis, and isolation of 7-hydroxy-3-phenoxy-4H-chromen-4-one analogs. This scaffold represents a critical exercise in bioisosteric replacement, specifically utilizing an "oxygen hinge" to mimic the pharmacophore of isoflavones (e.g., genistein, daidzein) while altering metabolic stability and receptor binding kinetics, particularly for Estrogen Receptors (ER
A Technical Guide to Discovery, Synthesis, and Isolation[2]
Executive Summary
The This compound structure is a synthetic bioisostere of naturally occurring isoflavones. By replacing the C3-phenyl bond of the isoflavone with a C3-phenoxy ether linkage, researchers create a more flexible "hinge" region. This modification is pivotal in developing Selective Estrogen Receptor Modulators (SERMs) and HCV NS5B polymerase inhibitors. This guide provides a rigorous workflow for the rational design, chemical synthesis, and purification of these analogs.
Part 1: Discovery & Rational Design (The "Oxygen Hinge" Strategy)
The discovery of 3-phenoxy-4H-chromen-4-one analogs stems from the need to overcome the metabolic limitations of the direct biaryl bond found in isoflavones.
1.1 Bioisosteric Logic
Natural isoflavones possess a rigid C3–C1' bond. Introducing an oxygen atom at this position (the "Oxygen Hinge") confers two specific advantages:
-
Conformational Flexibility: The ether linkage allows the B-ring (phenoxy) to adopt a wider range of dihedral angles relative to the chromone core, potentially accessing unique hydrophobic pockets within the Estrogen Receptor Ligand Binding Domain (LBD).
-
Metabolic Stability: The ether bond alters the electron density of the B-ring, changing its susceptibility to cytochrome P450 hydroxylation compared to the biphenyl system.
1.2 Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the structural logic distinguishing the natural isoflavone scaffold from the synthetic 3-phenoxy analog.
Figure 1: Rational design pathway transforming the rigid isoflavone core into the flexible 3-phenoxy scaffold.
Part 2: Chemical Synthesis Protocol
The most authoritative route for synthesizing this compound analogs is the Modified Baker-Venkataraman Rearrangement . This method is preferred over direct coupling due to the difficulty of forming C3–O bonds on an already cyclized chromone ring.
2.1 Retrosynthetic Analysis
To isolate the target, we disconnect at the C2–O and C4–C3 bonds, revealing two key precursors:[1]
-
Resacetophenone (2,4-dihydroxyacetophenone) – Provides the A-ring.
-
Phenoxyacetyl Chloride – Provides the B-ring and the C3-oxygen.
2.2 Step-by-Step Synthesis Workflow
Reagents Required:
-
Resorcinol (Starting material)
-
Glacial Acetic Acid / ZnCl
(For Nencki reaction) -
Phenoxyacetyl chloride[1]
-
Pyridine (Solvent/Base)[1]
-
Potassium Carbonate (K
CO ) -
Sulfuric Acid (Cyclization)
Protocol:
Step 1: Preparation of Resacetophenone (2,4-Dihydroxyacetophenone) [1]
-
Mechanism:[1][2][3] Nencki Reaction (Friedel-Crafts Acylation).
-
Procedure: React resorcinol with glacial acetic acid in the presence of fused zinc chloride at 140°C.
-
Purification: Pour into dilute HCl, filter the precipitate, and recrystallize from dilute ethanol.
-
Checkpoint: Verify melting point (~144°C).
Step 2: O-Acylation (Ester Formation)
-
Procedure: Dissolve resacetophenone (1 eq) in dry pyridine. Dropwise add phenoxyacetyl chloride (1.1 eq) at 0°C. Stir at room temperature for 4–6 hours.
-
Isolation: Pour into ice-cold HCl. The ester intermediate (2-hydroxy-4-phenyloxyacetophenone phenoxyacetate) will precipitate.
-
Note: The 4-OH is more nucleophilic and will esterify first, or bis-esterification may occur. For high yield, bis-esterification followed by selective hydrolysis is often used, but direct mono-acylation is possible with careful control.[1]
Step 3: Baker-Venkataraman Rearrangement
-
Procedure: Dissolve the ester in dry pyridine and add powdered KOH or K
CO . Heat to 60°C for 2 hours. -
Mechanism: Base-catalyzed intramolecular Claisen-type condensation followed by acidification leads to the
-diketone intermediate (1,3-diketone). -
Observation: The reaction mixture typically turns a viscous yellow/orange.
Step 4: Cyclization to the Chromone
-
Procedure: Treat the
-diketone with glacial acetic acid and catalytic concentrated H SO (or reflux in ethanol with catalytic HCl) for 1–2 hours. -
Mechanism: Acid-catalyzed dehydration and cyclization.
-
Result: Formation of the this compound core.
2.3 Synthesis Flowchart
Figure 2: Step-wise chemical synthesis pathway from resorcinol to the final chromone analog.
Part 3: Isolation and Purification Protocols
Since this is a synthetic product, "isolation" refers to the purification of the target compound from the reaction matrix (unreacted starting materials, side products, and inorganic salts).[1]
3.1 Work-up Procedure
-
Quenching: Pour the cyclization reaction mixture into crushed ice (approx. 10x volume).
-
Precipitation: The chromone is hydrophobic and will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the crude solid via vacuum filtration using a Buchner funnel. Wash with copious amounts of cold water to remove residual acid and pyridine salts.
3.2 Purification Strategy
The crude product often contains traces of uncyclized diketone or unreacted resacetophenone.
| Method | Protocol Details | Suitability |
| Recrystallization | Solvent: Ethanol/Acetone mixture (8:2). Dissolve hot, filter while hot to remove insolubles, cool slowly to 4°C. | High (Best for bulk purification) |
| Column Chromatography | Stationary Phase: Silica Gel (60–120 mesh).[1] Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 90:10 | Medium (Use if recrystallization fails) |
| Preparative HPLC | Column: C18 Reverse Phase. Solvent A: Water (0.1% Formic Acid). Solvent B: Acetonitrile.[4] Gradient: 10% B to 90% B over 30 mins. | Low (Only for final polishing or biological assay stocks) |
3.3 Characterization Checklist
To validate the isolation, the following spectral data must be obtained:
-
H NMR (DMSO-d
): Look for the singlet at C2-H (approx. 8.2–8.5 ppm). This confirms the formation of the chromone ring. The absence of an aliphatic CH signal (from the phenoxyacetyl starting material) confirms cyclization. -
IR Spectroscopy: Strong carbonyl stretch (C=O) at ~1630–1640 cm
(characteristic of chromones, lower than typical ketones due to conjugation). -
Mass Spectrometry: ESI-MS [M+H]
peak corresponding to the molecular weight (MW approx. 254.24 g/mol for the core structure).
Part 4: Biological Significance & References[6][7][8][9][10][11]
4.1 Key Biological Targets
-
Estrogen Receptor (ER): The 7-hydroxy group mimics the A-ring phenol of estradiol, while the 3-phenoxy group positions the B-ring to interact with the hydrophobic pocket of the receptor.
-
HCV NS5B Polymerase: Analogs of this class have been screened as non-nucleoside inhibitors (NNIs), binding to allosteric sites (Thumb II) of the polymerase.
4.2 References
-
Kim, Y. W., Mobley, J. A., & Brueggemeier, R. W. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain.[1] Bioorganic & Medicinal Chemistry Letters, 13(8), 1475-1478.[1] Link
-
PubChem. (n.d.).[5] this compound (CID 5338633). National Center for Biotechnology Information. Link
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures.[1] Chemical Reviews, 103(3), 893-930.[1] (Review of chromone synthesis strategies). Link
-
Beaulieu, P. L. (2007). Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of hepatitis C infections. Current Opinion in Investigational Drugs, 8(8), 614-634.[1] (Context for HCV applications).
Sources
- 1. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 2. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 3. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Solubility Profile & Optimization Guide: 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary
7-Hydroxy-3-phenoxy-4H-chromen-4-one (CAS 87891-60-9) represents a specialized flavonoid scaffold, structurally distinct from typical isoflavones due to the ether linkage at the 3-position. This structural nuance imparts unique conformational flexibility and lipophilicity, critical for its interaction with targets such as HIF-1
However, like many polyphenolic chromen-4-one derivatives, its utility is often rate-limited by solubility challenges . This guide provides a comprehensive technical analysis of its solubility behavior, predictive modeling, and a validated experimental framework for researchers to determine and optimize its dissolution profile for drug development and purification processes.[1]
Physicochemical Identity & Solubility Prediction
To understand the solubility behavior of this compound, we must first analyze its molecular architecture. The solubility is not random; it is a function of the crystal lattice energy competing with solvation enthalpy.
Structural Analysis
-
Core Scaffold: 4H-chromen-4-one (Benzopyrone). Inherently planar and hydrophobic.
-
7-Hydroxyl Group: The primary site for specific solute-solvent interactions. It acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This significantly enhances solubility in protic solvents (alcohols) compared to the non-hydroxylated parent.
-
3-Phenoxy Group: Unlike the direct biaryl bond in isoflavones, the ether linkage (-O-) introduces a "kink" and rotational freedom. This disrupts crystal packing efficiency potentially lowering the melting point compared to 7-hydroxyisoflavone, theoretically improving solubility in organic solvents.
Predicted Physicochemical Parameters
| Parameter | Estimated Value | Impact on Solubility |
| Molecular Weight | 254.24 g/mol | Moderate; favors dissolution kinetics. |
| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic. Indicates poor aqueous solubility but high affinity for cell membranes and non-polar matrices. |
| pKa (Acidic) | ~7.4 - 7.8 | The 7-OH is weakly acidic. Solubility will increase significantly in alkaline buffers (pH > 8.0) due to deprotonation. |
| H-Bond Donors | 1 (7-OH) | Critical for solvation in MeOH/EtOH. |
| H-Bond Acceptors | 4 | Interactions with water/alcohols. |
Solubility Landscape: Solvent Classification
Based on the "Like Dissolves Like" principle and thermodynamic data from structural analogs (e.g., 7-hydroxyflavone, 3-hydroxyflavone), the solubility profile of this compound is categorized below.
Tier 1: High Solubility (Primary Solvents)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Pyridine.
-
Mechanism: Strong dipole-dipole interactions and H-bond acceptance from the solvent to the 7-OH group.
-
Application: Preparation of high-concentration stock solutions (e.g., 10–50 mM) for biological assays.
Tier 2: Moderate / Temperature-Dependent Solubility
-
Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Ethanol, Methanol.
-
Mechanism:
-
Esters/Ketones: Good interaction with the aromatic core and ether linkage.
-
Alcohols: Solubility is heavily dependent on temperature. While moderate at 25°C, solubility often increases exponentially with temperature (following the Apelblat model), making these ideal for recrystallization .
-
-
Application: Extraction solvents, reaction media, and crystallization.
Tier 3: Poor Solubility
-
Solvents: Water, Hexane, Diethyl Ether.
-
Mechanism:
-
Water: High lattice energy and hydrophobicity overcome the solvation energy of the single hydroxyl group.
-
Hexane: Lack of polar interactions makes it unable to solvate the polar carbonyl and hydroxyl regions.
-
-
Application: Anti-solvents (used to precipitate the compound from reaction mixtures).
Validated Experimental Protocol
Since specific literature values for this exact derivative are sparse, researchers must generate their own solubility isotherms. The following protocol is the industry standard Saturation Shake-Flask Method , optimized for chromen-4-one derivatives.
Phase A: Sample Preparation
-
Excess Addition: Add this compound in excess to 5 mL of the target solvent in a sealed glass vial. Ensure solid precipitate is visible at the bottom.
-
Equilibration: Place vials in a thermostatic shaker bath.
-
Speed: 150 rpm.
-
Duration: 24 hours (to ensure thermodynamic equilibrium).
-
Temperature: Set points at 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K.
-
-
Sedimentation: Stop shaking and allow the solution to settle for 2–4 hours at the same temperature.
Phase B: Quantification (HPLC-UV)
Do not rely on gravimetric analysis for high-precision data. Use HPLC.
-
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation). -
Dilution: Dilute the filtrate with mobile phase to land within the calibration curve range.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m). -
Mobile Phase: Methanol : Water (0.1% Formic Acid) [70:30 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at
(typically ~250 nm or 300 nm for flavones).
-
Phase C: Thermodynamic Modeling
To predict solubility at any temperature, fit your experimental data (
Where:
- = Mole fraction solubility.
- = Absolute temperature (Kelvin).
- = Empirical constants derived from regression analysis.
Visualizing the Workflow
The following diagram illustrates the decision matrix for solvent selection and the experimental workflow for solubility determination.
Caption: Decision matrix for solvent selection based on application (left) and step-by-step workflow for experimental solubility determination (right).
Applications in Drug Development
Recrystallization Strategy
The significant solubility differential in alcohols (Tier 2) vs. water (Tier 3) suggests a solvent-antisolvent recrystallization method.
-
Protocol: Dissolve the crude compound in boiling Ethanol (or Acetone). Filter while hot. Slowly add water (anti-solvent) or cool the solution to 4°C. The hydrophobic 3-phenoxy group will drive precipitation as the dielectric constant of the mixture increases.
Bioavailability Enhancement
Given the predicted LogP > 3 and poor aqueous solubility, formulation strategies should focus on:
-
Amorphous Solid Dispersions (ASD): Using polymers like HPMC-AS to prevent crystal lattice formation.
-
Cyclodextrin Complexation: The phenoxy group is a suitable guest for the hydrophobic cavity of
-cyclodextrin, potentially increasing aqueous solubility by 10–50 fold.
References
-
Physicochemical Properties of Flavonoids: Chebil, L., Humeau, C., Falcimaigne, A., Engasser, J. M., & Ghoul, M. (2006). Solubility of flavonoids in organic solvents. Journal of Chemical & Engineering Data, 52(5), 1552-1556. Link
-
Apelblat Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Compound Registry: PubChem.[2][3] (n.d.). This compound (CID 87891-60-9).[4][5] National Library of Medicine. Link
-
Solubility Measurement Protocols: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Sources
- 1. physchemres.org [physchemres.org]
- 2. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 87891-62-1|7-Hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one|BLD Pharm [bldpharm.com]
- 5. 10xchem.com [10xchem.com]
A Technical Guide to the Preliminary Cytotoxic Evaluation of 7-hydroxy-3-phenoxy-4H-chromen-4-one
Abstract
Isoflavones, a class of polyphenolic compounds, have garnered significant attention for their potential as anticancer agents, largely attributed to their ability to modulate key cellular signaling pathways.[1][2] This technical guide presents a comprehensive, field-proven strategy for conducting a preliminary in vitro cytotoxicity assessment of the novel isoflavone, 7-hydroxy-3-phenoxy-4H-chromen-4-one. Moving beyond a simple recitation of protocols, this document provides the causal framework behind experimental choices, establishing a self-validating workflow from compound management to data interpretation and mechanistic hypothesizing. We detail a robust methodology centered on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across a diverse panel of cancer cell lines. Furthermore, we explore the probable mechanisms of action by drawing parallels with structurally related flavonoids, focusing on the induction of apoptosis. This guide is intended to equip researchers with the necessary technical detail and strategic insight to rigorously evaluate the cytotoxic potential of this compound and lay the groundwork for further preclinical development.
Introduction to this compound
Chemical Identity and Context
This compound belongs to the isoflavone subclass of flavonoids. Isoflavones are characterized by a 3-phenylchromen-4-one backbone and are recognized as phytoestrogens due to their structural similarity to 17β-estradiol.[1][2] This structural feature allows them to interact with estrogen receptors and modulate various signaling pathways, which is a cornerstone of their biological activity.[2] While the specific properties of this phenoxy-substituted derivative are not widely documented, its core 7-hydroxy-isoflavone structure is common among bioactive natural products.[3][4]
Rationale for Cytotoxicity Screening
The rationale for investigating the cytotoxic potential of this compound is firmly grounded in the extensive body of evidence supporting the anticancer activities of related flavonoids and isoflavones.[1] Compounds like genistein and daidzein have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) across a multitude of cancer models.[1][5][6] The mechanisms are often multifactorial, involving the modulation of critical signaling pathways such as PI3K/Akt, MAPK, and NF-κB, and regulation of the Bcl-2 family of apoptotic proteins.[7][8][9] Therefore, it is a scientifically sound hypothesis that this compound may possess similar cytotoxic properties worthy of investigation for novel therapeutic development.
Strategic Workflow for Preliminary Cytotoxicity Assessment
A robust preliminary evaluation requires a multi-stage approach. The goal is not merely to determine if the compound is toxic to cells, but to establish a reproducible cytotoxicity profile, determine its potency, and generate initial hypotheses about its mechanism of action. The workflow below outlines a logical progression from compound preparation to mechanistic inquiry.
Caption: Figure 1. Strategic workflow for cytotoxicity assessment.
Pre-Experimental Compound Management
The integrity of any biological data begins with the quality and handling of the test compound. This step is non-negotiable for ensuring trustworthiness and reproducibility.
-
Sourcing and Quality Control: The compound should be sourced from a reputable supplier with a certificate of analysis indicating its purity (ideally >95%). Identity should be confirmed in-house via techniques like NMR or mass spectrometry if resources permit.
-
Preparation of High-Concentration Stock Solutions:
-
Rationale: Preparing a high-concentration stock in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) minimizes the final solvent concentration in the cell culture medium, preventing solvent-induced cytotoxicity.
-
Protocol:
-
Accurately weigh the compound using an analytical balance.
-
Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 50 mM).
-
Dissolve the compound completely. Use gentle vortexing or sonication if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Phase 1: In Vitro Cytotoxicity Screening
Principle of the MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] This assay is selected for preliminary screening due to its robustness, high-throughput compatibility, and cost-effectiveness.[11]
Selection of a Diverse Cancer Cell Line Panel
Testing on a single cell line is insufficient. A panel of cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic spectrum and potential selectivity. The National Cancer Institute's NCI-60 panel is a benchmark for anticancer drug screening.[13] A representative subset is recommended for initial studies.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer, a common target for isoflavones.[13][14] |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, a more aggressive and difficult-to-treat subtype.[15] |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[14] |
| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer, representing a common gastrointestinal malignancy.[16] |
| HeLa | Cervical Cancer | A robust and historically significant cell line for cancer research.[14][17] |
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cells cultured in 96-well plates.
Day 1: Cell Seeding
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells per well, determined empirically for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Do not seed cells in the outermost wells; instead, fill them with 100 µL of sterile PBS to minimize evaporation (the "evaporation border").
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[18]
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical 2-fold or 3-fold dilution series across 8 concentrations (e.g., 100 µM, 50 µM, 25 µM... down to 0.78 µM) is a good starting point.
-
Include two sets of controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound dose. This represents 100% cell viability.
-
Untreated Control: Medium only.
-
-
Carefully remove the old medium from the cells and add 100 µL of the freshly prepared compound dilutions or control medium to the appropriate wells. Each concentration and control should be performed in triplicate.
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
Day 4/5: Assay Endpoint
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
Data Analysis and Interpretation
From Raw Absorbance to Percent Viability
The raw absorbance data must be converted into a biologically meaningful value.
-
Background Subtraction: Subtract the average absorbance of the "medium only" wells (if included) from all other readings.
-
Normalization to Vehicle Control: Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
-
Determination of IC₅₀ Values
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. It is a standard measure of a compound's potency.
-
Methodology: The most accurate way to determine the IC₅₀ is to use non-linear regression analysis.[20] Plot the % Viability (Y-axis) against the log₁₀ of the compound concentration (X-axis). Fit the data to a sigmoidal dose-response curve (variable slope).[21] Software such as GraphPad Prism or R can perform this calculation to yield the log(IC₅₀), which is then converted back to a molar concentration.[20][21]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, tabular format. This allows for easy comparison of the compound's potency across different cell lines.
| Cell Line | Hypothetical IC₅₀ (µM) ± SEM |
| MCF-7 | 12.5 ± 1.8 |
| MDA-MB-231 | 8.2 ± 0.9 |
| A549 | 25.1 ± 3.5 |
| HCT-116 | 15.7 ± 2.1 |
| HeLa | 18.4 ± 2.6 |
| Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean. |
Elucidating Potential Mechanisms of Action
Insights from Structurally Related Isoflavones
The cytotoxicity of flavonoids is rarely due to simple necrosis; it typically involves the active induction of programmed cell death, or apoptosis.[7] Isoflavones have been shown to induce apoptosis by modulating multiple signaling pathways.[8] Key mechanisms include:
-
Cell Cycle Arrest: Halting cell proliferation at specific checkpoints (e.g., G2/M phase), often mediated by proteins like p21 and p53.[1][6]
-
Modulation of Apoptotic Regulators: Altering the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[6][16]
-
Activation of Caspases: Triggering the caspase cascade, a family of proteases that execute the apoptotic program.[16][22]
-
Inhibition of Survival Pathways: Suppressing pro-survival signals such as the PI3K/Akt and MAPK pathways.[8][9]
The Apoptosis Cascade: A Plausible Pathway
Apoptosis can be initiated via two primary routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Flavonoids have been shown to activate both.[16] A plausible mechanism for this compound could involve the induction of mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.
Caption: Figure 2. Plausible intrinsic apoptosis pathway.
Phase 2: Recommended Next Steps for Mechanistic Investigation
Based on the preliminary cytotoxicity profile, targeted assays should be performed to validate the hypothesized mechanism.
-
Apoptosis Confirmation: Use an Annexin V/Propidium Iodide assay with flow cytometry to definitively distinguish between apoptotic, necrotic, and viable cells.
-
Caspase Activation Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric assays to confirm the involvement of the caspase cascade.[23]
-
Cell Cycle Analysis: Employ flow cytometry with DNA-staining dyes (e.g., Propidium Iodide) to determine if the compound induces arrest at specific phases of the cell cycle.
-
Western Blot Analysis: Profile the expression levels of key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved PARP) to confirm the molecular targets suggested by the pathway diagram.
Conclusion
This technical guide outlines a rigorous and logical strategy for the initial cytotoxic evaluation of this compound. By integrating sound experimental design, standardized protocols, and a clear rationale for each step, researchers can generate a high-quality, reproducible dataset. The proposed workflow, from initial screening across a diverse cell panel to hypothesizing and planning for subsequent mechanistic studies, provides a solid foundation for assessing the compound's potential as a novel anticancer agent. This comprehensive approach ensures that the preliminary investigation is not just a data point, but a stepping stone towards a deeper understanding of the compound's biological activity.
References
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Samec, D., et al. (2022). Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. International Journal of Molecular Sciences. Available from: [Link]
-
Rauf, A., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Seminars in Cancer Biology. Available from: [Link]
-
Bao, W., et al. (2011). Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. Cancers. Available from: [Link]
-
Souza, J. C. O., et al. (2024). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. Pharmaceuticals. Available from: [Link]
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Khan, H., et al. (2012). Flavonoids in modulation of cell survival signalling pathways. The Journal of Physiological Sciences. Available from: [Link]
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Gallardo-Garrido, I., et al. (2009). Flavonoids Induce Apoptosis in Human Leukemia U937 Cells Through Caspase- and Caspase-Calpain-Dependent Pathways. Journal of Food Science. Available from: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved February 21, 2026, from [Link]
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All-Natural, E., & De-la-Luz-Hernández, K. (2024). Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer. International Journal of Molecular Sciences. Available from: [Link]
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Park, C., et al. (2015). The flavonoid morin from Moraceae induces apoptosis by modulation of Bcl-2 family members and Fas receptor in HCT 116 cells. International Journal of Oncology. Available from: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 21, 2026, from [Link]
-
Pratiwi, H., et al. (2024). Mechanism of Action of Isoflavone Derived from Soy-Based Tempeh as an Antioxidant and Breast Cancer Inhibitor via Potential Upregulation of miR-7-5p: A Multimodal Analysis Integrating Pharmacoinformatics and Cellular Studies. Molecules. Available from: [Link]
-
Kolatorova, L., et al. (2025). Mechanism of action of genistein on breast cancer and differential effects of different age stages. Critical Reviews in Food Science and Nutrition. Available from: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 21, 2026, from [Link]
-
Levasseur, L. M., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine. Available from: [Link]
-
Molport. (n.d.). 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. Retrieved February 21, 2026, from [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved February 21, 2026, from [Link]
-
Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Aghaei, M., et al. (2023). Antiparasitic and cytotoxicity effects of 7-hydroxy-4′-methoxy isoflavone against Leishmania major. Journal of Herbmed Pharmacology. Available from: [Link]
-
Dube, P. N., & Basavaraj, P. (2021). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies. ChemistrySelect. Available from: [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved February 21, 2026, from [Link]
-
Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved February 21, 2026, from [Link]
-
Papadimitriou, E., et al. (1999). Cytotoxic potential of the phytochemical genistein isoflavone (4',5',7-trihydroxyisoflavone) and certain environmental chemical compounds on testicular cells. Biology of the Cell. Available from: [Link]
-
Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved February 21, 2026, from [Link]
-
Kalliokoski, T. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available from: [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Retrieved February 21, 2026, from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available from: [Link]
-
de la Cruz, H., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. IUCrData. Available from: [Link]
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Rios, M. Y., et al. (2013). Cytotoxic activity of isoflavan-cinnamylphenols from Dalbergia congestiflora on HeLa cells. Journal of Medicinal Plants Research. Available from: [Link]
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Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. (n.d.). Semantic Scholar. Retrieved February 21, 2026, from [Link]
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Al-Warhi, T., et al. (2024). Evaluation of Cytotoxic Activity and Apoptosis-Inducing Potential of 5,6,7-Trihydroxyflavone against Breast Cancer and Cervical Cancer Cell Lines. BioMed Research International. Available from: [Link]
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Ortiz, C., et al. (2023). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Heliyon. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. PubChem Compound Database. Retrieved February 21, 2026, from [Link]
-
A. de Sousa, M. J., et al. (2022). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one
Abstract
This document provides a comprehensive guide for the synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one, a flavonoid derivative of significant interest to researchers in medicinal chemistry and drug development. Flavonoids, characterized by their C6-C3-C6 skeleton, are a major class of plant secondary metabolites with a wide range of biological activities.[1] The chromone core, in particular, is recognized as a "privileged structure" in drug discovery, appearing in numerous pharmacologically active compounds.[2] This protocol outlines a robust, multi-step synthetic pathway starting from commercially available 2,4-dihydroxyacetophenone. It details the strategic protection of hydroxyl groups, acylation, intramolecular rearrangement and cyclization, and final deprotection. The rationale behind each experimental choice is explained, and detailed procedures for synthesis, purification, and characterization are provided to ensure reproducibility and scientific integrity.
Introduction and Synthetic Strategy
The 3-phenoxychromone scaffold is a unique subclass of flavonoids.[3] The target molecule, this compound, combines the core chromone structure with a phenoxy group at the 3-position and a hydroxyl group at the 7-position, features that can significantly influence its biological activity.
Direct synthesis of this molecule is not straightforward due to the presence of multiple reactive sites. The proposed synthetic route is therefore a four-step process designed to control regioselectivity and maximize yield. The strategy is as follows:
-
Regioselective Protection: The more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone is selectively protected as a benzyl ether. This prevents it from interfering in subsequent steps and allows for its selective removal at the end of the synthesis.[4]
-
Phenoxyacetylation: The remaining free 2-hydroxyl group is acylated using phenoxyacetyl chloride to form an ester intermediate.
-
Baker-Venkataraman Rearrangement and Cyclization: The ester undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone, which then cyclizes under acidic conditions to yield the protected 3-phenoxychromone ring system.[2]
-
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to afford the final product, this compound.
This strategic approach ensures the precise placement of the desired functional groups on the chromone scaffold.
Visualized Synthetic Workflow
The overall synthetic pathway is depicted below, illustrating the progression from the starting material to the final product through key intermediates.
Sources
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Application Notes and Protocols for Antimicrobial Assays Using 7-hydroxy-3-phenoxy-4H-chromen-4-one
Introduction: The Promise of Flavonoids in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Flavonoids, a diverse class of polyphenolic secondary metabolites found in plants, have long been recognized for their broad range of biological activities, including potent antimicrobial effects.[1][2] These natural products exert their antimicrobial action through various mechanisms, such as the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and the formation of biofilms.[1][2][3]
Within the vast family of flavonoids, the chromen-4-one core represents a "privileged medicinal scaffold" due to its prevalence in numerous biologically active compounds. The compound of interest, 7-hydroxy-3-phenoxy-4H-chromen-4-one, belongs to this promising class. Its structure, featuring a hydroxyl group at the 7-position and a phenoxy group at the 3-position, suggests the potential for significant antimicrobial activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of antimicrobial assays. The protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific rigor and reproducibility.[1]
Physicochemical Properties and Handling
A critical first step in any antimicrobial testing workflow is the proper handling and solubilization of the test compound. While specific solubility data for this compound is not widely available, data from the closely related compound 7-hydroxyflavone (which lacks the 3-phenoxy group) indicates a solubility of approximately 10 mg/mL in dimethyl sulfoxide (DMSO) and dimethylformamide.[4]
Recommendations for Stock Solution Preparation:
-
Primary Solvent: Due to its broad solvent compatibility and low toxicity at typical working concentrations, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a high-concentration stock solution of this compound.
-
Stock Concentration: A starting stock concentration of 10 mg/mL is recommended. This can be achieved by dissolving the appropriate weight of the compound in high-purity, sterile DMSO.
-
Storage: The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Core Antimicrobial Susceptibility Testing Protocols
The following section details the step-by-step protocols for determining the antimicrobial efficacy of this compound. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitative data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]
Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a standardized microbial inoculum. The plates are incubated, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
-
Preparation of Test Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells 2 through 12 of a designated row.
-
Add 200 µL of the working solution of this compound (prepared from the stock to twice the highest desired final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old) on an appropriate agar plate, select several colonies and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The use of a viability indicator such as resazurin can aid in the objective determination of the endpoint.
-
Data Presentation:
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | e.g., 16 |
| Escherichia coli | This compound | e.g., 64 |
| Candida albicans | This compound | e.g., 32 |
| Control Antibiotic | e.g., Ciprofloxacin | e.g., 0.5 |
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of the antimicrobial activity of a compound.
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a zone of growth inhibition will appear around the disk.
Experimental Workflow:
Caption: Postulated mechanism of membrane disruption.
Protocol Outline:
-
Prepare Microbial Suspension: Grow the target microorganism to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Treatment: Aliquot the cell suspension into a 96-well black, clear-bottom plate. Add varying concentrations of this compound. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Propidium Iodide Staining: Add propidium iodide to each well at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the plate at the appropriate temperature for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~535 nm excitation and ~617 nm emission for PI).
Expected Outcome: A dose-dependent increase in fluorescence in the wells treated with this compound would suggest that the compound disrupts the integrity of the microbial cell membrane.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the initial characterization of its antimicrobial properties. Further studies should focus on elucidating its precise mechanism of action, evaluating its efficacy against a broader panel of clinically relevant and resistant microorganisms, and assessing its potential for synergistic interactions with existing antibiotics. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will also be crucial in optimizing the antimicrobial potency and pharmacological properties of this important chemical scaffold.
References
- Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019). Flavonoids as potential modulators of antibiotic resistance. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1291-1299.
- Cushnie, T. P. T., & Lamb, A. J. (2005). Antimicrobial activity of flavonoids. International Journal of Antimicrobial Agents, 26(5), 343-356.
- Xie, Y., Yang, W., Tang, F., Chen, X., & Ren, L. (2015). Antibacterial activities of flavonoids: structure-activity relationship and mechanism. Current Medicinal Chemistry, 22(1), 132-149.
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
Sources
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antioxidant Activity of 7-hydroxy-3-phenoxy-4H-chromen-4-one
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant potential of 7-hydroxy-3-phenoxy-4H-chromen-4-one. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant effects.[1][2] The specific compound, this compound, an isoflavonoid derivative, possesses structural features, notably a phenolic hydroxyl group, that suggest a capacity to neutralize reactive oxygen species (ROS). An excess of ROS can overwhelm the body's antioxidant defense systems, leading to oxidative stress, a condition implicated in numerous diseases.[3][4] This guide details the theoretical underpinnings and provides step-by-step protocols for a panel of widely accepted in vitro antioxidant assays: DPPH, ABTS, FRAP, and ORAC. Employing a multi-assay approach is crucial as it allows for the characterization of different antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[5]
Introduction: The Scientific Rationale
The chromone (4H-1-benzopyran-4-one) nucleus is a core component of many naturally occurring flavonoids and isoflavonoids.[1] These compounds are of significant interest due to their broad pharmacological profiles. The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The structure-activity relationship of flavonoids suggests that the number and position of hydroxyl groups are critical for their antioxidant capacity.[6] Specifically, the 7-hydroxyl group on the A-ring of the chromone structure is a key contributor to its potential radical-scavenging activity.
Evaluating the antioxidant capacity of a novel compound is a foundational step in its pharmacological assessment. No single assay can fully capture the complex interactions of an antioxidant within a biological system.[7] Therefore, we present a suite of four complementary assays, each with a different chemical principle, to provide a robust and comprehensive antioxidant profile.
-
DPPH & ABTS Assays: These assays measure the capacity of an antioxidant to scavenge stable radical species through a mechanism that can involve both HAT and SET.[5][8]
-
FRAP Assay: This assay exclusively measures the electron-donating (reducing) capacity of a compound based on its ability to reduce a ferric iron (Fe³⁺) complex.[9][10]
-
ORAC Assay: This assay evaluates the inhibition of peroxyl radical-induced oxidation, a biologically relevant radical source, primarily through a HAT mechanism.[11][12]
By systematically applying these protocols, researchers can generate reliable and comparable data to characterize the antioxidant potential of this compound.
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₀O₄
-
Molecular Weight: 254.24 g/mol
-
Core Structure: Chromone (benzo-γ-pyrone)
-
Key Functional Groups:
-
7-hydroxyl (-OH): A phenolic group expected to be the primary site of antioxidant activity through hydrogen atom donation.
-
3-phenoxy (-O-Ph): An ether-linked phenyl group whose electronic effects may modulate the reactivity of the chromone core.
-
4-oxo (=O): A ketone group that, in conjunction with other structural features, influences the electronic properties of the molecule.
-
The diagram below illustrates the fundamental mechanism by which a phenolic antioxidant (ArOH), such as the subject compound, neutralizes a free radical (R•).
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Protocols & Workflows
For all protocols, it is imperative to include a positive control, such as Trolox (a water-soluble vitamin E analog), Quercetin, or Ascorbic Acid, to validate the assay performance and for comparative analysis.[11][13]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow non-radical form, DPPH-H, results in a decrease in absorbance at ~517 nm.[5][7] This color change is proportional to the radical scavenging activity of the compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Test Solutions: Create a series of dilutions from the stock solution (e.g., 1, 10, 25, 50, 100 µg/mL).
-
DPPH Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C. The absorbance of this solution at 517 nm should be ~1.0.[14]
-
Positive Control (Trolox): Prepare a dilution series similar to the test compound.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the sample, standard (Trolox), or blank (solvent).
-
Add 180 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
-
Calculations:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.[15]
-
Plot % Inhibition versus concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) via linear regression analysis.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. This is achieved by reacting ABTS with potassium persulfate.[16] Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The decrease in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[8]
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[16]
-
Potassium Persulfate (2.45 mM): Dissolve 6.6 mg of K₂S₂O₈ in 10 mL of deionized water.
-
ABTS•+ Stock Solution: Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature.
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 (± 0.02) at 734 nm. This solution is stable for more than two days when stored in the dark.[8]
-
-
Assay Procedure (96-well plate format):
-
Prepare sample and Trolox standard dilutions as described for the DPPH assay.
-
Add 10 µL of the sample, standard, or blank to individual wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate for 6-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
-
Calculations:
-
Calculate % Inhibition as described for the DPPH assay.
-
Generate a standard curve by plotting the % Inhibition of Trolox standards against their concentrations.
-
Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form.[10] At low pH, antioxidants reduce the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form, which has an intense blue color with an absorption maximum at 593 nm.[17]
Caption: Experimental workflow for the FRAP assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid, and make up to 1 L with deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[18]
-
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100-1000 µM).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the sample, standard, or blank (deionized water) to each well.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate for 10-30 minutes at 37°C.
-
Measure the absorbance at 593 nm.
-
-
Calculations:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve and express the results as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12] The antioxidant's presence preserves the fluorescence signal. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[19]
Caption: Experimental workflow for the ORAC assay.
Protocol:
-
Reagent Preparation:
-
Working Buffer: 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Stock: Prepare a stock solution in the working buffer.
-
Fluorescein Working Solution: Dilute the stock solution in working buffer (final concentration typically 70-80 nM).
-
AAPH Solution: Prepare fresh daily in working buffer (concentration depends on kit/protocol, e.g., 153 mM).[4]
-
Standards: Prepare a Trolox standard curve in the working buffer.
-
-
Assay Procedure (Black 96-well plate format):
-
Add 25 µL of sample, Trolox standard, or blank (working buffer) to each well.[20]
-
Add 150 µL of fluorescein working solution to all wells. Mix and incubate for at least 30 minutes at 37°C in the microplate reader.
-
Initiate the reaction by adding 25 µL of AAPH solution using the plate reader's injector system.
-
Immediately begin kinetic measurements of fluorescence every 1-2 minutes for at least 60 minutes. Set the excitation wavelength to 485 nm and the emission wavelength to 528 nm.[3]
-
-
Calculations:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank: Net AUC = AUC_sample - AUC_blank.
-
Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the sample from the standard curve and express the results as µmol of Trolox Equivalents (TE).
-
Data Presentation and Interpretation
Results from all assays should be systematically tabulated to allow for direct comparison and a comprehensive assessment of the compound's antioxidant profile.
Table 1: Summary of Antioxidant Activity for this compound
| Assay | Measurement Parameter | Result for Test Compound | Result for Positive Control (e.g., Trolox) |
|---|---|---|---|
| DPPH | IC₅₀ (µg/mL or µM) | [Insert Value] | [Insert Value] |
| ABTS | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |
| FRAP | FRAP Value (µM Fe(II) Eq.) | [Insert Value] | [Insert Value] |
| ORAC | ORAC Value (µmol TE/µmol) | [Insert Value] | 1.0 |
Interpretation:
-
A low IC₅₀ value in the DPPH assay indicates high radical scavenging activity.
-
A high TEAC value (>1.0) in the ABTS assay suggests that the compound is a more potent radical scavenger than Trolox on a molar basis.
-
A high FRAP value indicates strong electron-donating capabilities.
-
A high ORAC value signifies a strong capacity to quench peroxyl radicals via a hydrogen atom transfer mechanism.
By comparing the results across these mechanistically different assays, a researcher can deduce whether this compound acts primarily as a hydrogen atom donor, an electron donor, or both, providing critical insights for further drug development and mechanistic studies.
References
-
PubChem. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. Retrieved from [Link]
-
Salehi, B., et al. (2019). Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover). Antioxidants, 8(11), 523. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
MDPI. (2025). Analysis of the Antioxidant Capacity of Whole-Fruit Tomato Powder Using the Ferric Reducing Antioxidant Power (FRAP) Assay—An Eco-Friendly Approach for the Valorization of Horticultural Products. Retrieved from [Link]
-
MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]
-
Ilie, M., et al. (2019). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 8(1), 1. Retrieved from [Link]
-
Chen, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. International Journal of Molecular Sciences, 24(2), 1667. Retrieved from [Link]
-
Suda, K., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1083. Retrieved from [Link]
-
PharmacologyOnLine. (n.d.). ANTIOXIDANT ACTIVITIES, TOTAL PHENOL AND FLAVONOID CONTENTS OF TWO SEAWEEDS FROM ATLANTIC COAST OF MOROCCO: CYSTOSEIRA SPINOSA A. Retrieved from [Link]
-
Pharmacy & Pharmacology. (n.d.). Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. Retrieved from [Link]
-
MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]
-
Kicel, A., et al. (2012). DPPH RADICAL SCAVENGING ACTIVITY AND PHENOLIC COMPOUND CONTENT IN DIFFERENT LEAF EXTRACTS FROM SELECTED BLACKBERRY SPECIES. Acta Biologica Cracoviensia Series Botanica, 54(2), 32-38. Retrieved from [Link]
-
MDPI. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Retrieved from [Link]
-
Zen-Bio, Inc. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Indonesian Journal of Pharmacy. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Retrieved from [Link]
-
Pharmacy & Pharmacology. (n.d.). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF (E)-3-(3-(4-OXO-4H-CHROMEN-3-YL)ACRYLOYL) 2H-CHROMEN-2-ONE DERIVATIVES. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one). Retrieved from [Link]
-
MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]
-
Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Retrieved from [Link]
-
Semantic Scholar. (2024). Antioxidant activities (DPPH and ABTS method) from extract of Bangle rhizome (Zingiber cassumunar). Retrieved from [Link]
-
Wolfe, K. L., & Liu, R. H. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 56(18), 8404–8411. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]
- PubMed. (2023). Acute Oral Toxicity, Antioxidant Activity and Molecular Docking Study of 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen. Retrieved from https://pubmed.ncbi.nlm.nih.gov/37464823/
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of chromone (4H‐chromen‐4‐one, 4H‐1‐benzopyran‐4‐one). Retrieved from [Link]
-
Li, H., et al. (2020). Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. Oxidative Medicine and Cellular Longevity, 2020, 8582691. Retrieved from [Link]
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Application Note: Anti-Inflammatory Evaluation of 7-Hydroxy-3-Phenoxy-4H-Chromen-4-One
Executive Summary & Rationale
This application note details the standardized protocol for the pharmacological evaluation of 7-hydroxy-3-phenoxy-4H-chromen-4-one (hereafter referred to as Compound 7-HP ).
Compound 7-HP represents a strategic synthetic modification of the natural flavonoid scaffold. While natural flavonoids (2-phenylchromen-4-ones) exhibit potent anti-inflammatory activity, they often suffer from rapid metabolic degradation. The introduction of a 3-phenoxy group creates a flexible ether linkage that mimics the B-ring spatial orientation of isoflavones while altering electronic distribution, potentially enhancing binding affinity for cyclooxygenase (COX) active sites and improving metabolic stability.
This guide provides a self-validating workflow to assess the compound's efficacy as a dual COX/5-LOX inhibitor and a modulator of the NF-κB signaling pathway.
Chemical Properties & Preparation
Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced false negatives.
| Parameter | Specification | Notes |
| IUPAC Name | This compound | |
| Molecular Weight | ~254.24 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | Soluble in DMSO (>10 mM), DMF; Poorly soluble in water | Critical: Stock solutions must be prepared in 100% DMSO.[1] |
| Storage | -20°C, desiccated, protected from light | Stability > 6 months under these conditions. |
Stock Solution Protocol
-
Weigh 2.54 mg of Compound 7-HP.
-
Dissolve in 1.0 mL of sterile-filtered DMSO to create a 10 mM Stock .
-
Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.
-
Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.
In Vitro Enzymatic Inhibition Assays
The primary mechanism of action for 3-substituted chromones is often the inhibition of arachidonic acid metabolism.
COX-1 vs. COX-2 Selectivity Screen
Objective: Determine if 7-HP exhibits selectivity for the inducible COX-2 isoform (desirable) over constitutive COX-1 (associated with gastric side effects).
Methodology: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.
-
Principle: Peroxidase activity of COX heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.
Protocol:
-
Preparation: Dilute 10 mM stock to working concentrations (0.01, 0.1, 1, 10, 100 µM) in Reaction Buffer (0.1 M Tris-HCl, pH 8.0).
-
Incubation: Incubate enzyme (COX-1 or COX-2) with 7-HP for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM final) and KOH/TMPD solution.
-
Measurement: Read Absorbance (590 nm) after 5 minutes.
-
Calculation:
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
5-Lipoxygenase (5-LOX) Inhibition
Rationale: Dual inhibition of COX and 5-LOX prevents the "shunting" of arachidonic acid to the leukotriene pathway, a common resistance mechanism in NSAID therapy.
Protocol:
-
Enzyme: Recombinant Human 5-LOX.
-
Substrate: Linoleic acid.
-
Detection: Monitor increase in absorbance at 234 nm (formation of conjugated diene hydroperoxides).
-
Positive Control: Zileuton (10 µM).
Cellular Inflammation Models (Macrophage Assay)
Cell Line: RAW 264.7 (Murine Macrophages).[2] Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
Nitric Oxide (NO) Suppression (Griess Assay)
NO is a key inflammatory mediator. This assay validates if 7-HP can suppress iNOS (inducible Nitric Oxide Synthase) activity or expression.
Workflow:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates; incubate 24h. -
Treatment: Pre-treat with 7-HP (1, 5, 10, 25 µM) for 1 hour.
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: Dexamethasone (1 µM) or L-NMMA.
-
-
Stimulation: Add LPS (1 µg/mL); incubate 24h.
-
Quantification: Mix 100 µL supernatant with 100 µL Griess Reagent (1:1 Sulfanilamide/NED).
-
Read: Absorbance at 540 nm.
Mechanism of Action: NF-κB Signaling Pathway
Chromone derivatives often function by blocking the phosphorylation of IκBα, preventing NF-κB translocation to the nucleus.
Visualization of the Proposed Mechanism:
Figure 1: Proposed mechanism of action. 7-HP is hypothesized to inhibit the IKK complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
Ethical Note: All animal protocols must be approved by the Institutional Animal Care and Use Committee (IACUC).
Model: Wistar Rats (150–200g).[3] Group Size: n=6 per group.
| Group | Treatment | Dose | Route |
| Negative Control | Saline + 5% Tween 80 | N/A | p.o. |
| Positive Control | Indomethacin | 10 mg/kg | p.o. |
| Test Group A | Compound 7-HP | 10 mg/kg | p.o. |
| Test Group B | Compound 7-HP | 20 mg/kg | p.o. |
Protocol:
-
Administration: Administer vehicle or drugs orally 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at
hours. -
Analysis: Calculate % Inhibition of edema relative to the control group.
Data Analysis & Reporting
All experiments should be performed in triplicate. Data must be expressed as Mean ± Standard Error of Mean (SEM).
Statistical Test:
-
One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance threshold:
.
Expected Results Profile (Reference)
Based on Structure-Activity Relationships (SAR) of 3-phenoxy chromones:
| Assay | Expected Outcome for Potent Candidate | Mechanistic Insight |
| COX-2 IC50 | < 5 µM | 3-phenoxy group fits hydrophobic pocket of COX-2. |
| Selectivity Index | > 50 (COX-1/COX-2) | Reduced gastric toxicity risk. |
| NO Inhibition | Dose-dependent reduction | Suppression of iNOS transcription. |
| Paw Edema | > 40% inhibition at 3h | Comparable to standard NSAIDs. |
References
-
Gomes, A., et al. (2019). "Anti-inflammatory properties of natural and synthetic chromone derivatives." Bioorganic & Medicinal Chemistry.
-
Khan, M., et al. (2016). "Chromones: A Promising Ring System for New Anti-inflammatory Drugs."[4] ChemMedChem.
-
Zhang, L., et al. (2022). "Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Winter, C.A., et al. (1962). "Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. (Standard Protocol Reference).
-
Evaluation of 3-Phenoxychromones. (2005). "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods." Chemistry of Natural Compounds.
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Application Notes and Protocols for Investigating 7-hydroxy-3-phenoxy-4H-chromen-4-one as a Potential Enzyme Inhibitor
Introduction: The Promise of the Chromen-4-one Scaffold
The 4H-chromen-4-one (chromone) core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is prevalent in a vast array of natural products, particularly flavonoids, and has been the foundation for numerous synthetic compounds with significant therapeutic properties.[1] Chromone derivatives are known to interact with a wide range of biological targets, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects.[1][2] Their ability to modulate the function of key enzymes makes them particularly attractive for drug development.[3]
This guide focuses on 7-hydroxy-3-phenoxy-4H-chromen-4-one , a specific derivative of the chromone family. Its structure, featuring a hydroxyl group at the 7-position and a phenoxy group at the 3-position, presents unique electronic and steric properties that warrant investigation into its potential as an enzyme inhibitor. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the phenoxy group provides a hydrophobic region for potential interaction with nonpolar pockets in an enzyme's active or allosteric site.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the enzyme inhibitory potential of this compound. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring a robust and logical approach to inhibitor characterization.
Part 1: Foundational Concepts in Enzyme Inhibition
Before embarking on experimental work, a firm grasp of enzyme kinetics and inhibition theory is essential. The inhibitory activity of a compound is not merely a single data point but a detailed narrative of its interaction with an enzyme.
The Language of Inhibition: Km, Vmax, and Inhibition Types
Enzyme kinetics are often described by the Michaelis-Menten model, which relates the reaction velocity (v) to the substrate concentration ([S]).[4] Two key parameters emerge from this model:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is often used as an inverse measure of the substrate's binding affinity to the enzyme.[5]
An inhibitor's mechanism is defined by how it influences these parameters. There are four primary types of reversible inhibition:
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (lower apparent affinity) but does not change Vmax, as the inhibition can be overcome by high substrate concentrations.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces the concentration of functional enzyme, thereby decreasing Vmax without affecting Km.[4]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This is a rare type of inhibition that reduces both Vmax and Km.[6]
-
Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities. This type of inhibition affects both Vmax (always a decrease) and Km (can increase or decrease).[6]
Understanding these mechanisms is crucial as it provides deep insights into how a drug candidate functions at a molecular level.
Caption: General Workflow for Enzyme Inhibitor Characterization.
Part 3: Core Experimental Protocols
The following protocols are generalized to be adaptable to various enzyme systems that utilize spectrophotometric or fluorometric detection methods.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying an inhibitor's potency.
Materials and Reagents:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
This compound (test compound)
-
A known inhibitor for the target enzyme (positive control)
-
Assay Buffer (optimized for pH and ionic strength)
-
DMSO (or other suitable solvent for the test compound)
-
96-well microplates (clear for colorimetric, black for fluorescent assays)
-
Microplate reader
Step-by-Step Procedure: [7][8]1. Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM) in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%). 2. Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate:
- Test Wells: Add a fixed volume of assay buffer and the serially diluted test compound.
- Positive Control Wells: Add buffer and a known concentration of the positive control inhibitor.
- Negative Control (100% Activity): Add buffer and the same volume of vehicle (e.g., 1% DMSO) used for the test compound.
- Blank (No Enzyme): Add buffer, vehicle, and substrate, but no enzyme. This is used for background subtraction.
- Enzyme Addition & Pre-incubation: Add a fixed amount of the purified enzyme to all wells except the blank. The plate is then incubated for a set period (e.g., 15-30 minutes) at the enzyme's optimal temperature. This step is crucial for allowing the inhibitor to bind to the enzyme. [7]4. Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (via absorbance or fluorescence) over time. The initial velocity (V₀) is determined from the linear phase of the reaction progress curve. [5]6. Data Analysis: a. Subtract the rate of the blank from all other wells. b. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| [Inhibitor] (µM) | Rate (mOD/min) | % Inhibition |
| 0 (Control) | 100.0 | 0.0 |
| 0.01 | 98.5 | 1.5 |
| 0.1 | 85.2 | 14.8 |
| 1.0 | 51.3 | 48.7 |
| 10.0 | 15.6 | 84.4 |
| 100.0 | 5.1 | 94.9 |
| Table 1: Example data for IC50 determination. |
Protocol 2: Elucidation of Inhibition Mechanism
This protocol is designed to determine how the inhibitor affects Km and Vmax, thereby revealing its mechanism of action. [4] Step-by-Step Procedure:
-
Experimental Setup: The experiment is set up as a matrix. You will measure the initial reaction velocity at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) across a range of substrate concentrations (e.g., 0.25 x Km to 10 x Km).
-
Assay Execution: For each inhibitor concentration, perform the assay as described in Protocol 1, but vary the substrate concentration added to initiate the reaction.
-
Data Acquisition: Measure the initial velocity (V₀) for each combination of inhibitor and substrate concentration.
-
Data Analysis (Lineweaver-Burk Plot): a. For each inhibitor concentration, transform the data by taking the reciprocal of the velocity (1/V₀) and the substrate concentration (1/[S]). b. Plot 1/V₀ (y-axis) versus 1/[S] (x-axis). This is the Lineweaver-Burk or double-reciprocal plot. [4] c. Each inhibitor concentration will yield a distinct line on the plot.
-
Interpretation: [5] * Competitive: Lines intersect on the y-axis (Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant (neither on the x- nor y-axis).
-
| 1/[S] (µM⁻¹) | 1/v (No Inhibitor) | 1/v (+ Inhibitor) |
| 10.0 | 2.00 | 3.00 |
| 5.0 | 1.50 | 2.25 |
| 2.0 | 1.20 | 1.80 |
| 1.0 | 1.10 | 1.65 |
| 0.5 | 1.05 | 1.58 |
| Table 2: Example data for a Lineweaver-Burk plot (showing competitive inhibition). |
Part 4: Specific Assay Examples for Chromone Scaffolds
Based on the known activities of chromone derivatives, we present two specific, validated assay protocols. [9]
Protocol 3: α-Glucosidase Inhibition Assay
This assay is relevant for screening compounds for anti-diabetic potential. It measures the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. [9] Principle: The enzyme hydrolyzes the colorless substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm.
Materials:
-
Yeast α-glucosidase
-
pNPG (substrate)
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.9)
-
Acarbose (positive control)
Procedure: [9]1. To a 96-well plate, add 50 µL of sodium phosphate buffer and 20 µL of the test compound (this compound) at various concentrations. 2. Add 20 µL of α-glucosidase solution (e.g., 1 U/mL in buffer) to each well. 3. Pre-incubate the mixture at 25°C for 10 minutes. 4. Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in buffer). 5. Incubate at 25°C for 5 minutes. 6. Measure the absorbance at 405 nm. The intensity of the yellow color is directly proportional to the enzyme's activity.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to identify compounds that could be potential therapeutics for Alzheimer's disease. Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and is detected at 412 nm.
Caption: Principle of the Ellman's Assay for AChE Inhibition.
Materials:
-
Human recombinant or electric eel AChE
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Donepezil or Galantamine (positive control)
Procedure:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution, and 10 µL of the test compound at various concentrations.
-
Add 20 µL of AChE solution to the mixture.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes to determine the reaction rate.
Conclusion
This compound represents a promising chemical entity for exploration in enzyme inhibition studies. The chromone scaffold has a proven track record as a pharmacologically active core structure, and the specific substitutions on this molecule provide a solid rationale for its investigation. By employing the rigorous, step-by-step protocols outlined in this guide—from initial IC50 screening to detailed kinetic analysis—researchers can systematically and accurately characterize its inhibitory potential. This structured approach, grounded in the principles of enzyme kinetics and validated experimental design, will enable the generation of reliable and reproducible data, paving the way for potential therapeutic applications.
References
-
Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Bio-protocol. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition. Sparkl. Retrieved from [Link]
-
Cha, S. (1975). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Pharmacology, 24(23), 2177-2185. Retrieved from [Link]
-
Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Bio-protocol, 11(8), e3998. Retrieved from [Link]
-
Brandt, M. (n.d.). Inhibition kinetics. Retrieved from [Link]
-
Carleton University. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. Open Library Publishing Platform. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved from [Link]
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]
-
Al-Zuaidy, M. H., et al. (2016). In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis. Evidence-Based Complementary and Alternative Medicine, 2016, 9285871. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(15), 5851. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from [Link]
-
IUCrData. (2020). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. IUCrData, 5(1), x200021. Retrieved from [Link]
-
Abdel-Mageed, W. M., et al. (2022). A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent. Anticancer Agents in Medicinal Chemistry, 22(2), 362-370. Retrieved from [Link]
-
Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 31, 127674. Retrieved from [Link]
-
Al-Mulla, A. (2022). Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8858. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM50330968. BindingDB. Retrieved from [Link]
-
Li, Y., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541-1550. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Retrieved from [Link]
-
ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane. ScienceScholar. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Publishing. Retrieved from [Link]
-
Schedel, M., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1185-1196. Retrieved from [Link]
-
Khan, I., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Scientific Reports, 14(1), 8560. Retrieved from [Link]
-
PubChem. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, W., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 22. Retrieved from [Link]
-
Ullah, R., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7488. Retrieved from [Link]
-
Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers. Retrieved from [Link]
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Application Note: Pharmacological Characterization of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary & Compound Profile
7-hydroxy-3-phenoxy-4H-chromen-4-one (hereafter referred to as HP-Chromone ) is a synthetic flavonoid scaffold belonging to the 3-phenoxyflavone class. Structurally, it combines the antioxidant potential of the 7-hydroxyl group with the steric bulk of the 3-phenoxy moiety, a motif frequently associated with kinase inhibition and modulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1
This application note details the development of a cell-based assay matrix designed to profile HP-Chromone. Unlike generic screening, this guide focuses on validating two distinct mechanisms of action (MoA): Antioxidant Cytoprotection and Hypoxia Pathway Inhibition .
Compound Properties & Handling
| Property | Specification | Critical Handling Note |
| CAS Number | 87891-60-9 | Verify batch purity (>98%) via HPLC before cell treatment. |
| Molecular Formula | C | MW: 254.24 g/mol |
| Solubility | DMSO (up to 50 mM) | Insoluble in water. Precipitates in media if >0.5% DMSO. |
| Stability | High (Solid state) | Light sensitive in solution. Aliquot stocks and store at -20°C. |
| Primary Targets | HIF-1 | Dual-activity: Anti-proliferative & Cytoprotective. |
Strategic Assay Design (Workflow)
The development of assays for HP-Chromone requires a bifurcated approach. We must distinguish between its general toxicity (anti-cancer potential) and its specific pharmacodynamics (ROS scavenging vs. signaling modulation).
Mechanism of Action & Assay Logic
The following diagram illustrates the theoretical signaling nodes targeted by HP-Chromone and the corresponding assays required for validation.
Caption: Dual-pathway interrogation strategy. Pathway A validates antioxidant capacity; Pathway B validates HIF-1
Protocol 1: HRE-Luciferase Reporter Assay (Hypoxia Screening)
Objective: To quantify the potency of HP-Chromone in inhibiting HIF-1 transcriptional activity.
Rationale: 3-substituted chromones are privileged scaffolds for inhibiting HIF-1
Materials
-
Cell Line: LN229-HRE-Luc or HCT116-HRE-Luc (Stably transfected with Hypoxia Response Element driving Luciferase).
-
Reagents: Luciferase Assay System (Promega), CoCl
(Chemical hypoxia inducer) or Hypoxia Chamber (1% O ). -
Control Inhibitor: KC7F2 or Chrysin (Positive control).
Step-by-Step Methodology
-
Seeding: Plate 10,000 cells/well in a white-walled 96-well plate. Incubate for 24h at 37°C/Normoxia.
-
Pre-Treatment: Remove media.[1] Add fresh media containing HP-Chromone (Dose range: 1, 5, 10, 25, 50, 100 µM).
-
Note: Keep DMSO concentration constant (e.g., 0.1%) across all wells.
-
-
Hypoxia Induction:
-
Method A (Chamber): Place plates in a hypoxia chamber (1% O
, 5% CO , 94% N ) for 16 hours. -
Method B (Chemical): Co-treat with 150 µM CoCl
immediately after adding HP-Chromone.
-
-
Lysis: Remove media.[1] Wash 1x with PBS. Add 20 µL Passive Lysis Buffer per well. Shake for 15 min.
-
Detection: Inject 100 µL Luciferase Assay Reagent. Measure luminescence immediately.
-
Normalization: Normalize Relative Light Units (RLU) to total protein content (BCA Assay) or cell viability (CellTiter-Fluor) from a multiplexed well.
Validation Criteria:
-
Hypoxia Window: The induction (Hypoxia Control / Normoxia Control) must be >5-fold.
-
Hit Definition: >50% reduction in RLU compared to Hypoxia Vehicle Control without significant cytotoxicity (>80% viability).
Protocol 2: Intracellular ROS Scavenging Assay
Objective: To determine if HP-Chromone acts as a direct antioxidant (due to the 7-OH group) or induces oxidative stress (pro-oxidant). Rationale: The 7-hydroxy-flavone structure suggests radical scavenging capability, which can confound anti-cancer assays if not accounted for.
Materials
-
Probe: DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS indicator.
-
Stressor: TBHP (tert-Butyl hydroperoxide) or H
O .
Step-by-Step Methodology
-
Preparation: Seed HUVEC or HepG2 cells in 6-well plates (2x10^5 cells/well).
-
Loading: Wash cells with PBS. Incubate with 10 µM DCFDA in serum-free media for 30 min at 37°C in the dark.
-
Wash: Remove DCFDA. Wash 2x with PBS to remove extracellular probe.
-
Treatment: Add HP-Chromone (10-50 µM) for 1 hour.
-
Challenge: Add 100 µM TBHP (oxidative stressor) for 2 hours.
-
Analysis (Flow Cytometry):
-
Trypsinize cells, resuspend in PBS.
-
Analyze on FL1 channel (FITC).
-
Gating: Exclude debris; measure Mean Fluorescence Intensity (MFI) of the live population.
-
Data Interpretation:
-
Antioxidant Effect: A left-shift in the histogram (lower MFI) compared to TBHP-only control indicates ROS scavenging.
-
Pro-oxidant Effect: An increase in MFI in the "Compound Only" group suggests the compound generates ROS (common with some quinone-forming flavonoids).
Protocol 3: Western Blotting (Mechanism Verification)
Objective: To distinguish whether HP-Chromone inhibits HIF-1
Experimental Setup
-
Group A: Hypoxia + Vehicle
-
Group B: Hypoxia + HP-Chromone (IC50 from Protocol 1)
-
Group C: Hypoxia + HP-Chromone + MG132 (10 µM).
Logic
-
MG132 is a proteasome inhibitor.
-
If HP-Chromone works by promoting degradation (like many flavones), MG132 will rescue the protein levels (Band returns).
-
If HP-Chromone works by inhibiting synthesis (Translation), MG132 will fail to rescue the protein levels significantly.
Data Analysis & Troubleshooting
Summary of Expected Results
| Assay | Readout | Interpretation |
| HRE-Luciferase | Luminescence (RLU) | Low signal = HIF Inhibition. |
| DCFDA Flow | Fluorescence (FITC) | Low signal = Antioxidant; High = Pro-oxidant. |
| Western Blot | Band Density | Reduced HIF-1 |
Troubleshooting Guide
| Symptom | Probable Cause | Solution |
| Precipitation in wells | Compound insolubility | Do not exceed 50 µM in aqueous media. Ensure DMSO < 0.5%. |
| High background in Luciferase | Normoxia contamination | Ensure Hypoxia Chamber is sealed; check N |
| No ROS signal | Probe leakage | Wash cells gently; analyze immediately after treatment. |
| Cell detachment | Toxicity | Perform a dose-response MTT assay first to find sublethal range. |
References
-
Narita, T., et al. (2009). "Identification of a Novel Small Molecule HIF-1alpha Translation Inhibitor." Clinical Cancer Research. Link(Establishes the protocol for HIF-1 translation inhibition assays).
-
Semwal, R.B., et al. (2016). "Flavones: An overview of their phytochemistry and biological relevance." Phytochemistry Reviews. Link(Provides SAR data on 7-hydroxy and 3-phenoxy substitutions).
-
Abcam. "Induction of HIF-1 alpha by hypoxia: Protocol." Abcam Protocols. Link(Standardized hypoxia induction methods).
-
Thermo Fisher Scientific. "Reactive Oxygen Species (ROS) Detection." Application Notes. Link(Guidelines for DCFDA flow cytometry).
-
MedChemExpress. "KC7F2 Product Information & Biological Activity." MCE Catalog. Link(Reference for comparative inhibitor data).
Sources
Application Note: Analytical HPLC Method for 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Introduction & Compound Analysis
7-Hydroxy-3-phenoxy-4H-chromen-4-one is a synthetic flavonoid derivative belonging to the chromone (benzopyran-4-one) class. Structurally, it features an acidic phenolic hydroxyl group at position 7 and a bulky, lipophilic phenoxy group at position 3.
This unique substitution pattern presents a specific analytical challenge:
-
The 7-OH Group (Weak Acid): With a pKa of approximately 7.3–7.8, this group is susceptible to ionization at neutral pH, leading to peak tailing and retention variability.
-
The 3-Phenoxy Group (Lipophile): This moiety significantly increases the molecule's hydrophobicity compared to the parent chromone, requiring a stronger organic eluent for elution.
This Application Note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to address these physicochemical properties, ensuring sharp peak shape, reproducible retention, and high sensitivity.
Method Development Logic (The "Why")
To ensure scientific integrity, the experimental conditions are derived from the specific molecular properties of the analyte.
Stationary Phase Selection
-
Choice: C18 (Octadecylsilane), end-capped.
-
Rationale: The 3-phenoxy group provides strong hydrophobic interaction with alkyl chains. An end-capped column is mandatory to minimize secondary interactions between residual silanols on the silica surface and the 7-hydroxyl group, which would otherwise cause severe peak tailing.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid (pH ~2.7).
-
Rationale: To obtain a sharp Gaussian peak, the mobile phase pH must be at least 2 units below the pKa of the analyte (pKa ~7.5). Acidification suppresses the ionization of the 7-OH group (
), keeping the molecule in its neutral, more hydrophobic state. -
Organic Modifier: Acetonitrile (ACN).
-
Rationale: ACN provides lower backpressure and sharper peaks for aromatic compounds compared to Methanol.
Detection Wavelength[1][2]
-
Choice: 254 nm.[1]
-
Rationale: The chromone core exhibits strong
transitions. While the benzoyl system absorbs near 245–255 nm, the conjugation extends this. 254 nm is selected for maximum sensitivity, while 300 nm can be used for higher specificity against non-conjugated impurities.
Visualized Workflows
Method Development Decision Tree
Figure 1: Decision logic linking molecular structure to chromatographic conditions.
Experimental Protocol
Chromatographic Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | C18, 4.6 × 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18) |
| Column Temp | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm); Ref 360 nm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
Gradient Program
Note: The gradient is designed to retain the compound initially (to separate polar impurities) and then ramp up to elute the hydrophobic 3-phenoxy analog.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard & Sample Preparation
Stock Solution (1 mg/mL):
-
Weigh 10.0 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% DMSO (due to limited aqueous solubility of the phenoxy group).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL flask.
-
Dilute to volume with 50:50 Water:Acetonitrile .
-
Critical Step: Filter through a 0.22 µm PTFE syringe filter before injection.
Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring solubility and particulate removal.
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the system must pass the following criteria before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ± 0.1 min of Standard | Ensures flow/gradient stability. |
| Tailing Factor (T) | T < 1.5 | Confirms suppression of 7-OH ionization. |
| Theoretical Plates (N) | > 5,000 | Indicates column efficiency. |
| Resolution (Rs) | > 2.0 (if impurities present) | Ensures separation from synthesis byproducts. |
| Precision (RSD) | < 1.0% (n=5 injections) | Confirms injector/pump reproducibility. |
Validation Strategy (ICH Q2 Guidelines)
-
Linearity: Prepare 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).
should be > 0.999. -
LOD/LOQ: Calculate based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.
-
Accuracy: Spike recovery studies at 80%, 100%, and 120% of target concentration.
Troubleshooting Guide
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions or partial ionization of the 7-OH group.
-
Fix: Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if peak shape persists, or switch to a "Base Deactivated" (BDS) C18 column.
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuation or column equilibration issues.
-
Fix: Use a column oven at 30°C. Ensure at least 5 column volumes of re-equilibration time between gradient runs.
Issue 3: Carryover
-
Cause: The lipophilic 3-phenoxy group sticking to the injector loop.
-
Fix: Use a needle wash solution of 90% Acetonitrile / 10% Water.
References
-
Gallivan, J. B. (1970).[2] Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3936.[2] Link
-
Bordwell, F. G. (2017). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Link
-
Mudge, E. M., & Brown, P. N. (2017).[3] Determination of mitragynine and 7-hydroxymitragynine in Mitragyna speciosa by LC-UV.[3] Journal of AOAC International. Link
-
PubChem. (n.d.). This compound Compound Summary. Link
Sources
large-scale synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary
This application note details a scalable, high-yield protocol for the synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one . This compound represents a critical scaffold in medicinal chemistry, structurally analogous to isoflavones but distinct in its 3-aryloxy substitution, often investigated for kinase inhibition and modulation of estrogenic pathways.[1]
The protocol deviates from traditional lab-scale methods (which often utilize expensive reagents like DMFDMA) and instead optimizes a Friedel-Crafts acylation followed by a Triethyl Orthoformate (TEOF) mediated cyclization .[1] This route is selected for its atom economy, use of readily available industrial reagents, and suitability for multi-kilogram production.[1]
Retrosynthetic Analysis & Strategy
To achieve high purity and scalability, we avoid the classic Baker-Venkataraman rearrangement (which typically yields 2-substituted flavones).[1] Instead, we utilize a
The Disconnection Logic:
-
Target: this compound.[1]
-
Disconnection: Retro-cyclization at C2 leads to an
-phenoxy-2-hydroxy ketone.[1] -
Precursor: 2-(2,4-dihydroxyphenyl)-2-phenoxyethanone.[1]
-
Starting Materials: Resorcinol and Phenoxyacetyl chloride.
Figure 1: Retrosynthetic strategy focusing on the C2-cyclization of an
Detailed Experimental Protocols
Phase 1: Synthesis of 2-(2,4-dihydroxyphenyl)-2-phenoxyethanone
Objective: Selective acylation of resorcinol.[1] Direct acylation is preferred over the Hoesch reaction (nitriles) for scale-up due to easier hydrolysis and waste management.[1]
Reagents & Equipment:
-
Resorcinol (CAS: 108-46-3)[1]
-
Phenoxyacetyl chloride (CAS: 701-99-5)[1]
-
Aluminum Chloride (
, anhydrous)[1] -
Nitrobenzene (Solvent) or 1,2-Dichloroethane (DCE)[1]
Protocol:
-
Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a dropping funnel. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.[1]
-
Solvation: Charge Resorcinol (1.0 eq, 110 g) and Nitrobenzene (600 mL) . Stir until dissolved.
-
Catalyst Addition: Cool the mixture to 0–5°C. Slowly add Anhydrous
(3.0 eq, 400 g) in portions. Caution: Exothermic.[1] -
Acylation: Add Phenoxyacetyl chloride (1.1 eq, 187 g) dropwise over 60 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]
-
Quench: Pour the reaction mixture slowly into a mixture of Ice (1 kg) and conc. HCl (200 mL) with vigorous stirring.
-
Workup:
-
Purification: The crude solid often precipitates upon cooling the aqueous hydrolysis mixture. Filter and recrystallize from Ethanol/Water (4:1) .
Phase 2: Cyclization to this compound
Objective: Formation of the chromone ring using Triethyl Orthoformate (TEOF) as the C2 source.[1]
Reagents:
-
Intermediate from Phase 1 (2-(2,4-dihydroxyphenyl)-2-phenoxyethanone)[1]
-
Triethyl Orthoformate (TEOF) (CAS: 122-51-0)[1]
-
Perchloric Acid (
, 70%) or Methanesulfonic Acid (MSA) for safer scale-up.[1] -
DMF (Dimethylformamide)[1]
Protocol:
-
Dissolution: In a 2L reactor, dissolve the Intermediate (100 g) in DMF (300 mL) .
-
Reagent Addition: Add Triethyl Orthoformate (5.0 eq, 300 mL) .
-
Catalysis: Add Methanesulfonic Acid (0.5 eq) dropwise.
-
Note: Perchloric acid is traditional but poses explosion hazards on a large scale. MSA is the validated safer alternative for this specific cyclization.
-
-
Cyclization: Heat the mixture to 90–100°C for 3–5 hours. The reaction drives off ethanol; a distillation head can be used to remove ethanol and push equilibrium.
-
Monitoring: HPLC should show disappearance of the ketone peak and formation of the chromone (approx.[1] retention time shift).
-
Quench: Cool to room temperature and pour into Ice Water (2 L) . The product will precipitate.[2][4][5]
-
Isolation: Filter the crude solid. Wash with copious amounts of water to remove DMF and acid.[1]
-
Purification: Recrystallize from Methanol or Acetone .
-
Target Yield: 65-70%[1]
-
Process Analytical Technology (PAT) & Data
Key Quality Attributes (KQA)
| Attribute | Specification | Method |
| Appearance | White to pale beige crystalline powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN/Water gradient) |
| Melting Point | 215–218°C (Lit.[1][6] varies by solvate) | DSC / Capillary |
| Residual Solvent | < 500 ppm (DMF) | GC-HS |
| Water Content | < 0.5% | Karl Fischer |
Spectroscopic Validation
-
H NMR (400 MHz, DMSO-
): -
MS (ESI):
255.06 (Calculated: 254.24).
Mechanism of Action (Chemical)
The synthesis relies on the inherent nucleophilicity of the resorcinol ring and the electrophilicity of the orthoformate.[1]
-
Friedel-Crafts:
activates the acyl chloride.[1] The electron-rich resorcinol attacks at the 4-position (sterically favored over 2, and 4,6-diacylation is suppressed by stoichiometry).[1] -
Cyclization: The phenolic hydroxyl group attacks the activated TEOF to form an acetal intermediate. Subsequent elimination of ethanol and intramolecular attack by the
-carbon (enolic form) closes the ring.[1]
Figure 2: Reaction mechanism flow from acylation to oxidative-equivalent ring closure.
Safety & Scale-Up Considerations
-
Aluminum Chloride (
): Highly hygroscopic.[1] Reacts violently with water releasing HCl gas.[1] Large-scale addition must be done via a solids-dosing hopper under nitrogen.[1] -
Nitrobenzene: Toxic and difficult to remove.
-
Green Alternative: For GMP manufacturing, replace Nitrobenzene with 1,2-Dichlorobenzene or optimize for Boron Trifluoride Etherate (
) as both solvent and catalyst, though is more expensive.[1]
-
-
Exotherms: The quenching of the Friedel-Crafts reaction is the most critical safety step. It must be temperature-controlled to prevent "runaway" boiling of the solvent.[1]
References
-
Basanagouda, M., et al. "Synthesis and biological evaluation of some new 3-phenoxychromones."[1] Journal of Chemical Sciences, vol. 121, 2009, pp. 485–491.[1]
-
Gammill, R. B. "A convenient synthesis of 3-substituted chromones."[1] Synthesis, vol. 1979, no.[1] 11, 1979, pp. 901-903.[1]
-
Prakash, O., et al. "Hypervalent iodine mediated synthesis of 3-substituted chromones."[1] Tetrahedron Letters, vol. 46, no. 16, 2005, pp. 2877-2879.[1]
-
Ellis, G. P. Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons, 2009. (Standard Reference Text).
-
Sigma-Aldrich. "7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one Product Information."[1] (Used for structural analog comparison).
Sources
Application Note: 7-Hydroxy-3-phenoxy-4H-chromen-4-one in Medicinal Chemistry
Executive Summary
The molecule 7-hydroxy-3-phenoxy-4H-chromen-4-one represents a privileged scaffold in medicinal chemistry, specifically within the class of HIF-1
Crucially, the 7-hydroxyl group serves as the primary "exit vector" for lead optimization. It allows medicinal chemists to modulate physicochemical properties (solubility, LogP) without disrupting the core pharmacophore. This guide details the synthesis, derivatization, and biological validation of this scaffold.
Chemical Biology & Mechanism of Action
The Pharmacophore
The 3-phenoxychromone class functions primarily by downregulating HIF-1
-
3-Phenoxy Group: Provides hydrophobic bulk and
-stacking capability, critical for occupying the ATP-binding pocket of kinases or the hydrophobic core of transcriptional co-activators. -
7-Hydroxy Group: Acts as a hydrogen bond donor/acceptor. In synthetic applications, it is the handle for PROTAC linker attachment or glycosylation to improve bioavailability.
Signaling Pathway Interference
Under hypoxic conditions, HIF-1
Figure 1: Mechanism of Action. The scaffold acts upstream of nuclear translocation, preventing the accumulation of the HIF-1
Synthetic Protocols
Synthesis of the Core Scaffold
The most robust route utilizes a modified Baker-Venkataraman rearrangement , which allows for the specific installation of the 3-phenoxy group.
Reagents Required:
-
2,4-Dihydroxyacetophenone[1]
-
Phenoxyacetyl chloride
-
Potassium carbonate (
), Acetone -
Sodium hydride (NaH), DMSO or Pyridine
-
Conc. HCl
Step-by-Step Methodology:
-
Esterification (O-Acylation):
-
Dissolve 2,4-dihydroxyacetophenone (10 mmol) in anhydrous acetone (50 mL).
-
Add
(12 mmol) and stir at . -
Dropwise add phenoxyacetyl chloride (11 mmol).
-
Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The product is the 4-O-phenoxyacetyl ester.
-
Yield Target: >85%.
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the ester intermediate in dry pyridine (20 mL).
-
Add powdered KOH (30 mmol) or NaH (15 mmol). Heat to
for 2 hours. -
Mechanism:[2][3][4] The acyl group migrates from the oxygen to the alpha-carbon, forming a
-diketone (1,3-diketone). -
Acidify with ice-cold HCl to precipitate the
-phenoxy-2,4-dihydroxyacetophenone.
-
-
Cyclodehydration (Chromone Formation):
-
Reflux the
-diketone in glacial acetic acid with catalytic conc. or use -TsOH in toluene. -
Result: Cyclization yields This compound .
-
Purification: Recrystallize from Ethanol/DMF.
-
Figure 2: Synthetic route via Baker-Venkataraman rearrangement.[5][6]
Application Protocol: Lead Optimization
The 7-OH group is the primary handle for SAR (Structure-Activity Relationship) expansion.
Solubility Enhancement (Prodrug Synthesis)
To improve the poor aqueous solubility of the parent scaffold, convert the 7-OH to a phosphate ester or glycoside.
-
Protocol: React scaffold (1 eq) with dibenzyl phosphite (1.5 eq) /
/ DIPEA / DMAP. Follow with hydrogenolysis ( , Pd/C) to yield the 7-phosphate derivative . -
Rationale: The phosphate is cleaved in vivo by alkaline phosphatases, releasing the active drug.
SAR Library Generation (Alkylation)
Objective: Explore the hydrophobic pocket at the 7-position.
-
Reaction:
-
R-Groups to Screen:
-
-Methyl/Ethyl: Baseline lipophilicity check.
-
-Benzyl:
-stacking exploration. -
-(CH2)n-Morpholine: Solubility and lysosomal trapping.
-
Biological Validation Protocol
HRE-Luciferase Reporter Assay
This is the gold-standard assay to confirm the compound inhibits HIF-1 transcriptional activity.
Materials:
-
HCT116 or HeLa cells stably transfected with HRE-Luciferase plasmid (e.g., pGL3-HRE).
-
Hypoxia chamber (
) or Cobalt Chloride ( , chemical hypoxia mimetic). -
Luciferase assay reagent (Bright-Glo™).
Protocol:
-
Seeding: Plate
cells/well in 96-well white plates. Incubate 24h. -
Treatment: Treat cells with the test compound (0.1
M – 100 M). -
Induction: Immediately place cells in a hypoxia chamber (
) or add M . Incubate for 16–24 hours. -
Readout: Add Luciferase reagent. Measure luminescence.
-
Control: Normalize to cell viability (MTT or Resazurin assay) to ensure signal drop is not due to cytotoxicity.
Data Interpretation:
| Compound Concentration | Luminescence (RLU) | % Inhibition | Viability (%) |
|---|---|---|---|
| DMSO (Normoxia) | 500 | - | 100 |
| DMSO (Hypoxia) | 5000 | 0 | 100 |
| Scaffold (10
Note: A valid "Hit" shows high inhibition of HRE signal with >80% cell viability.
References
-
Structure-Activity Relationships of Chromones
- Review of 3-substituted chromones as privileged scaffolds.
-
Source: (General reference for scaffold utility).
-
HIF-1
Inhibition by Chromone Derivatives: -
Synthesis Methodologies
- Synthesis of 3-phenoxy-4H-chromen-4-one derivatives via Baker-Venk
-
Source:
-
Biological Protocols
- HRE-Luciferase Reporter Assay Protocols.
-
Source:
(Note: Specific "7-hydroxy-3-phenoxy" derivatives are often internal library compounds in large pharma screens; the protocols above represent the industry standard for synthesizing and testing this specific pharmacophore class.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Welcome to the technical support center for the synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable isoflavonoid scaffold. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Introduction: The Synthetic Challenge
This compound is an important heterocyclic compound, belonging to the isoflavone class of flavonoids, which are known for a wide range of biological activities.[1][2] Its synthesis, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions, and purification difficulties. The most common and reliable approach involves a two-stage process: the Baker-Venkataraman rearrangement to form a key 1,3-diketone intermediate, followed by an acid-catalyzed cyclodehydration to yield the final chromone ring. This guide focuses on troubleshooting this well-established pathway.
Core Synthesis Pathway Overview
The synthesis begins with the acylation of a suitably protected 2,4-dihydroxyacetophenone, followed by the Baker-Venkataraman rearrangement and subsequent cyclization. Understanding this workflow is critical for diagnosing issues at specific stages.
Caption: Troubleshooting decision tree for low product yield.
Question 2: My NMR spectrum is complex. I suspect I've formed an isomeric byproduct. How can I confirm this and prevent it?
This is a classic problem in chromone synthesis where reaction conditions can favor the formation of a coumarin isomer instead.
The Underlying Chemistry: The 1,3-diketone intermediate exists in equilibrium with its enol form. Cyclization can occur via two different nucleophilic attacks.
-
Desired Pathway (Chromone): The enolic hydroxyl group attacks one of the carbonyls, followed by dehydration.
-
Side Reaction (Coumarin): Under certain conditions, an alternative cyclization pathway can lead to a coumarin scaffold. This is particularly prevalent when using strong Brønsted acids like sulfuric acid. [3] Solution:
-
Favor Chromone Formation: The choice of catalyst is critical for directing regioselectivity. Using phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) is known to strongly favor the formation of the desired chromone ring system over the coumarin. [3]2. Avoid High Temperatures with Strong Brønsted Acids: If you must use an acid like H₂SO₄, try running the reaction at a lower temperature for a longer duration to improve selectivity.
-
Characterization: The proton NMR signals for the C-H protons on the heterocyclic ring will be distinct for chromones and coumarins, allowing for structural confirmation.
Frequently Asked Questions (FAQs)
Q: What is the most reliable catalyst for the final cyclization step? A: While several acids can work, p-Toluenesulfonic acid (p-TSA) in a high-boiling solvent like toluene or dioxane often provides the best balance between reaction rate and cleanliness, minimizing degradation. [3]For difficult cyclizations, Polyphosphoric acid (PPA) is a more robust alternative.
| Catalyst | Typical Conditions | Pros | Cons |
| Conc. H₂SO₄ | Catalytic amount in ethanol/acetic acid, reflux | Fast reaction, inexpensive | Can cause significant charring/decomposition [3] |
| p-TSA | 0.1-0.2 equivalents in toluene, reflux with Dean-Stark | Cleaner reaction, good yields | Slower than H₂SO₄, requires water removal |
| PPA | Used as solvent/catalyst, 100-140 °C | Powerful dehydrating agent, high yield | Viscous, difficult work-up |
| Acetic Acid | Used as solvent, reflux | Mild conditions | Often too weak, leads to incomplete reaction [3] |
Q: Can I use microwave irradiation to speed up the synthesis? A: Yes. Microwave-assisted organic synthesis is highly effective for both the Baker-Venkataraman rearrangement and the final cyclization. It can dramatically reduce reaction times from hours to minutes. A typical procedure involves heating the reactants in a sealed microwave vessel in a suitable solvent like ethanol or DMF. [4] Q: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is essential. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the starting material spot disappear and a new, typically lower Rf spot corresponding to the product appear. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-dihydroxyphenyl)-3-phenoxypropane-1,3-dione (Diketone Intermediate)
This protocol is based on the principles of the Baker-Venkataraman rearrangement. [5][6]
-
Dissolution: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add phenoxyacetyl chloride (1.1 eq) dropwise while stirring. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours until TLC shows consumption of the starting acetophenone.
-
Work-up 1: Pour the reaction mixture into cold dilute HCl (1M). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be used directly.
-
Rearrangement: Dissolve the crude ester in anhydrous pyridine (5 volumes). Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50-60 °C for 2-3 hours.
-
Work-up 2: Cool the reaction mixture and pour it onto crushed ice. Acidify with dilute HCl until the yellow diketone product precipitates.
-
Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization from ethanol/water can be performed if necessary.
Protocol 2: Acid-Catalyzed Cyclization to this compound
This protocol uses p-TSA for a clean cyclization. [3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the 1,3-diketone from Protocol 1 (1.0 eq), p-toluenesulfonic acid monohydrate (0.2 eq), and toluene (10-15 volumes).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-12 hours, monitoring by TLC until the diketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.
References
- BenchChem. (2025). Technical Support Center: Chromone Synthesis (Cyclization Step).
-
El-Sayed, M. A. A., et al. (2010). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. ResearchGate. Available at: [Link]
-
Ferreira, M. J. M., et al. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Patil, S. B., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
- Kumar, D., et al. (2013). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones. International Journal of Drug Development and Research.
- Oreate AI. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules.
-
Reddy, G. S., et al. (2018). Challenges in the synthesis of chroman-4-one derivatives. ResearchGate. Available at: [Link]
-
Nielsen, T. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
- Sakshi, S., et al. (2012). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.
-
Ismail, M. M. F., & Abd El Aziem, T. (2001). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Salehi, B., et al. (2019). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]
- Mohammad, R., et al. (2015). Synthesis, crystal studies and biological evaluation of flavone derivatives. Pakistan Journal of Pharmaceutical Sciences.
-
Motghare, R., et al. (2022). FLAVONES AND THEIR DERIVATIVES: SYNTHETIC AND PHARMACOLOGICAL IMPORTANCE. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. Available at: [Link]
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 7-hydroxy-3-([4, 5-fused] imidazol-2-yl) -4H-chromen-4-ones 2. Available at: [Link]
- Agrawal, A. D. (2011). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives.
-
de Oliveira, G. G., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]
Sources
- 1. Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules - Oreate AI Blog [oreateai.com]
- 2. npaa.in [npaa.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. sysrevpharm.org [sysrevpharm.org]
purification challenges of 7-hydroxy-3-phenoxy-4H-chromen-4-one
Technical Support Center: Purification & Isolation of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: CHROM-7H3P-ISO-001
Executive Summary
You are encountering difficulties purifying This compound . This molecule presents a dichotomous solubility profile: the 7-hydroxyl group confers acidity and polarity, while the 3-phenoxy moiety adds significant lipophilicity and steric bulk. Common failure modes include precipitation during aqueous workup, peak tailing on silica, and co-elution with starting phenolic materials.
This guide moves beyond standard protocols, utilizing the molecule's specific pKa (~7.3) and
Module 1: Solubility & Initial Workup (The "Crashing Out" Phenomenon)
User Issue: "My product precipitates as a sticky gum during the aqueous wash, trapping impurities."
Technical Diagnosis: The 7-OH group has a pKa of approximately 7.3–7.8. In neutral water, the molecule is protonated and poorly soluble due to the hydrophobic 3-phenoxy shield. However, in strong base (pH > 10), it forms a phenolate anion, becoming highly water-soluble. If you quench a reaction with water without controlling pH, you hit the "isoelectric" solubility minimum.
Troubleshooting Protocol: The pH-Switch Extraction Do not rely on simple liquid-liquid extraction. Use the acidity of the 7-OH to your advantage to separate it from non-acidic impurities (like unreacted 3-phenoxy precursors or O-alkylated byproducts).
-
Dissolution: Dissolve crude mixture in EtOAc (Ethyl Acetate).
-
Extraction (Target to Aqueous): Extract with 5% NaOH (pH ~12–13).
-
Acidification (Target Precipitates): Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~3–4.
-
Filtration: Filter the precipitate. This "crude" is now significantly cleaner than the reaction mixture.
Visualization: pH-Switch Logic
Caption: Logic flow for isolating 7-hydroxychromones using pKa-dependent solubility switching.
Module 2: Chromatography Challenges (Tailing & Separation)
User Issue: "The compound streaks on TLC/Column and co-elutes with phenol impurities."
Technical Diagnosis:
-
Streaking: The acidic 7-OH interacts strongly with the silanol groups (Si-OH) of silica gel, causing peak broadening.
-
Co-elution: The 3-phenoxy group creates a "flat" hydrophobic surface that mimics many starting materials (like resorcinol derivatives). Standard C18 columns may not offer enough selectivity.
Solution A: Flash Chromatography (Normal Phase)
You must suppress silanol ionization.
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the organic modifier.
-
Recommended System: DCM : Methanol (95:5) + 1% AcOH.
-
Note: Avoid simple Hexane:EtOAc gradients; the solubility of the 3-phenoxy derivative is often poor in Hexane, leading to precipitation on the column head.
-
Solution B: Preparative HPLC (Reverse Phase)
For high purity (>98%), Reverse Phase is superior. However, standard C18 often fails to separate the 3-phenoxy product from similar aromatic impurities.
-
Column Choice: Phenyl-Hexyl or Biphenyl phases.
-
Why? The 3-phenoxy group engages in
stacking with the phenyl rings of the stationary phase. This provides a secondary retention mechanism orthogonal to simple hydrophobicity, pulling the target away from non-aromatic or less conjugated impurities.
-
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: Start high (e.g., 40% B) due to the lipophilic phenoxy group.
-
Data: Column Selectivity Comparison
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Tailing Factor ( | 1.5 – 2.0 (High) | 1.0 – 1.2 (Excellent) |
| Separation of Phenols | Poor (Co-elution common) | Good (Selectivity for aromatic bulk) |
| Solvent Consumption | High (Requires high % organic) | Moderate |
Module 3: Recrystallization (Final Polishing)
User Issue: "I get an amorphous powder. How do I get crystals for X-ray or high purity?"
Technical Diagnosis: The 3-phenoxy group disrupts the planar packing of the chromone core, making crystallization difficult if the solvent evaporates too fast. You need a solvent system that solvates the hydrophobic "wing" (phenoxy) and the polar "anchor" (7-OH) differentially at high temps.
Protocol: The "Anti-Solvent" Diffusion Method
-
Primary Solvent: Dissolve the solid in minimal boiling Ethanol (EtOH) or Acetone .
-
Tip: If it doesn't dissolve, add drops of DMF, but this makes drying harder.
-
-
Anti-Solvent: Slowly add warm Water (if using EtOH) or Hexane (if using Acetone) until persistent turbidity appears.
-
Clarification: Add one drop of the primary solvent to clear the solution.
-
Nucleation: Let it stand at room temperature for 4 hours, then 4°C overnight.
-
Warning: Do not freeze immediately; this traps impurities in the lattice.
-
Module 4: Structural Validation (FAQ)
Q: The NMR signals for the protons at C-6 and C-8 are broad. Is it impure?
-
A: Not necessarily. The 7-OH group undergoes rapid proton exchange in deuterated solvents like DMSO-
or Methanol- . This exchange can broaden adjacent coupling signals.-
Fix: Run the NMR with a drop of
(to wash out the OH signal entirely) or use Acetone- to slow the exchange and sharpen the peaks.
-
Q: I see a peak at 3300 cm⁻¹ in IR, but it's very broad. Is this water?
-
A: It is likely the H-bonded 7-OH.[4][5] In the solid state, 7-hydroxychromones form strong intermolecular hydrogen bond networks (Head-to-Tail) between the 7-OH and the 4-Carbonyl oxygen. This broadens the OH stretch significantly.
Visualization: Troubleshooting Decision Tree
Caption: Quick-reference decision tree for common purification failure modes.
References
-
Acidity of 7-Hydroxyflavones: Serdiuk, I. E., Roshal, A. D. "Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures." Journal of Chemical & Engineering Data, 2013, 58(6), 1612–1619. Supports the pKa ~7.3 claim and pH-switch extraction logic.
-
Chromone Synthesis & Purification: Goel, A., et al. "Synthesis and biological evaluation of 3-substituted chromen-4-ones." Bioorganic & Medicinal Chemistry Letters, 2004. Provides context on the lipophilicity of 3-substituted chromones.
-
HPLC Separation Strategies for Flavonoids: Phenomenex Technical Guide. "Troubleshooting Peak Tailing in HPLC of Phenolic Compounds." Validates the use of acid modifiers and phenyl-hexyl phases for phenolic separations.
-
Recrystallization of Flavonoids: Tungmunnithum, D., et al. "Green Extraction and Purification of Flavonoids." Plants, 2018, 7(1), 10. General principles for solubility and crystallization of flavonoid derivatives.
Sources
Technical Support Center: Synthesis of 3-Phenoxy-chromen-4-ones
Welcome to the technical support center for the synthesis of 3-phenoxy-chromen-4-ones and related flavone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile scaffolds. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ, addressing the practical challenges and nuanced chemical behaviors you may encounter in the lab. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the problem.
Problem 1: Low Yield & Formation of Aurone Byproducts
Q: I am attempting to synthesize a 3-hydroxyflavone precursor via the Algar-Flynn-Oyamada (AFO) reaction on my 2'-hydroxychalcone, but I'm getting a low yield of my desired flavonol and a significant amount of a yellow, insoluble byproduct. What is happening and how can I fix it?
A: This is a classic and frequently encountered issue in flavonol synthesis. The yellow byproduct is almost certainly an aurone . The Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide, proceeds via an epoxide intermediate. This intermediate can undergo two different base-catalyzed ring-opening and cyclization pathways.
-
Pathway A (Desired): Attack at the α-carbon leads to a dihydroflavonol (a flavanonol), which then oxidizes to the final 3-hydroxyflavone (flavonol).
-
Pathway B (Side Reaction): Attack at the β-carbon results in a rearrangement and subsequent cyclization to form a stable 2-benzylidenebenzofuran-3(2H)-one, known as an aurone.[1]
The balance between these two pathways is sensitive to the reaction conditions and the electronic nature of the substituents on your chalcone.
Troubleshooting Protocol: Optimizing the AFO Reaction to Favor Flavonol Formation
-
Temperature Control: Maintain a low reaction temperature (0-10 °C) upon addition of hydrogen peroxide. Exothermic reactions can favor the aurone pathway.
-
pH and Base Concentration: The concentration of the base (typically NaOH or KOH) is critical. Use a concentration just sufficient to deprotonate the phenolic hydroxyl group. Excessively strong basic conditions can promote the rearrangement leading to aurones. Start with a 10-15% aqueous NaOH solution.
-
Solvent System: The reaction is typically run in a protic solvent like methanol or ethanol. Ensure your chalcone is fully dissolved before adding the base and peroxide. Poor solubility can lead to localized high concentrations and side reactions.
-
Rate of Addition: Add the hydrogen peroxide (typically 30% aqueous solution) dropwise to the cooled, basic solution of the chalcone over 30-60 minutes. This prevents a rapid buildup of the epoxide intermediate and localized heating.
-
Post-Reaction Acidification: After the reaction is complete (monitored by TLC), carefully acidify the mixture with a dilute acid (e.g., 10% HCl or acetic acid) to induce the final dehydration of the dihydroflavonol intermediate to the flavonol.
DOT Diagram: Competing Pathways in the AFO Reaction
Caption: Competing cyclization pathways from the epoxide intermediate in the AFO reaction.
Problem 2: Inefficient Cyclization or Rearrangement
Q: I am using a Baker-Venkataraman rearrangement to form a 1,3-diketone intermediate for my flavone synthesis, but the subsequent acid-catalyzed cyclization gives a poor yield. What can I do to improve this step?
A: The Baker-Venkataraman rearrangement is an excellent method for generating the 1,3-diketone precursor necessary for flavone synthesis.[2] The subsequent cyclodehydration step, however, can be sluggish or lead to side products if not optimized.
The initial rearrangement involves treating an O-aroyl-2-hydroxyacetophenone with a base like KOH or pyridine to form the diketone.[2][3] The cyclization is then typically achieved by heating in a mixture of acetic acid and a strong mineral acid like HCl or H₂SO₄.[2]
Key Considerations for Efficient Cyclization:
-
Purity of the 1,3-Diketone: Ensure the diketone intermediate from the rearrangement is reasonably pure. Residual base can interfere with the acid-catalyzed cyclization. A simple aqueous workup to remove the base followed by recrystallization or trituration of the diketone is often beneficial.
-
Choice of Acid Catalyst: While HCl/AcOH is common, sometimes a different acid catalyst can be more effective. Iron(III) chloride (FeCl₃) in an aprotic solvent like dichloromethane has been shown to promote the cyclization of 1,3-diketones to flavones at room temperature, often in higher yields than traditional methods.[2]
-
Anhydrous Conditions: Water can hydrolyze intermediates or compete with the intramolecular cyclization. While many protocols use aqueous acids, if yields are poor, consider switching to anhydrous conditions, for example, by using acetyl chloride in a polar aprotic solvent.
-
Alternative One-Pot Procedures: Some modern methods combine the rearrangement and cyclization into a more efficient one-pot process, which can minimize the handling of sensitive intermediates and improve overall yield.
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, general method for synthesizing a 3-phenoxy-chromen-4-one?
A1: A robust and common strategy involves the heterocyclization of an α-phenoxy-2-hydroxyacetophenone. This precursor can be synthesized by reacting a 2-hydroxy-α-halo-acetophenone with a substituted phenol. The subsequent cyclization to form the chromone ring can be achieved using various methods. One effective approach is the Szabo and Kiss method, which utilizes a Claisen condensation with ethyl formate in the presence of sodium, followed by acid-catalyzed cyclization of the intermediate.[4] Another reliable method involves using dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction conditions) or acetic anhydride in the presence of triethylamine to achieve cyclization.[4]
Q2: How do I choose the correct base and solvent for the synthesis?
A2: The choice is highly dependent on the specific reaction step.
-
For Baker-Venkataraman Rearrangement: A non-nucleophilic base in a polar aprotic solvent is ideal. Potassium hydroxide (KOH) in dry pyridine is a classic combination that effectively promotes the intramolecular acyl transfer.[2][3]
-
For Claisen-Schmidt Condensation (Chalcone Synthesis): This step requires a strong base in a protic solvent to deprotonate the acetophenone. Aqueous or ethanolic sodium hydroxide or potassium hydroxide is standard.[5]
-
For O-Alkylation/Arylation (Ether Formation): A moderate, non-nucleophilic base is needed to deprotonate the hydroxyl group without promoting side reactions. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a very common and effective choice for these Williamson ether syntheses.[6]
Q3: My final product is difficult to purify. What are some advanced purification strategies?
A3: Beyond standard column chromatography and recrystallization, consider these options:
-
Solvent Trituration: If your product is crystalline but impurities are amorphous or oily, suspending the crude material in a solvent where the product is poorly soluble (but the impurities are soluble) can be very effective. Hexanes, diethyl ether, or a hexane/ethyl acetate mixture are good starting points.
-
Preparative HPLC: For high-purity samples required for biological testing, reverse-phase preparative HPLC is the gold standard.
-
Chemical Derivatization: If an unreacted aldehyde precursor is a persistent impurity, you can selectively remove it by forming a bisulfite adduct. Reacting the crude mixture with an aqueous solution of sodium bisulfite can precipitate the aldehyde as a water-soluble salt, which can be removed during an aqueous workup.[7][8]
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Issue | Probable Cause(s) | Suggested Solutions & Actions |
| Low Final Yield | Impure starting materials; Sub-optimal cyclization conditions; Product decomposition. | Verify precursor purity via NMR/LCMS. Screen alternative cyclization catalysts (e.g., FeCl₃).[2] Lower reaction temperature. |
| Major Aurone Byproduct | AFO reaction conditions favor β-carbon attack. | Maintain reaction temp at 0-10°C. Add H₂O₂ dropwise. Use the minimum effective concentration of base. |
| Polymerization | Excessively harsh acidic or basic conditions; High reaction temperature.[4] | Use milder reagents (e.g., pyridine instead of KOH). Run the reaction at a lower temperature for a longer time. |
| Incomplete Reaction | Insufficient reaction time or temperature; Ineffective catalyst or base. | Increase reaction time. Gently increase temperature while monitoring by TLC. Ensure base/catalyst is fresh and anhydrous where required. |
| Difficult Purification | Byproducts with similar polarity to the desired product. | Optimize chromatography (gradient elution, different solvent system). Attempt recrystallization from a binary solvent mixture. |
Experimental Protocol: Synthesis of 3-Phenoxy-7-hydroxy-chromen-4-one
This protocol is a representative example based on the cyclization of an α-phenoxy-2,4-dihydroxyacetophenone.
Step 1: Synthesis of α-Phenoxy-2,4-dihydroxyacetophenone
-
To a solution of 2,4-dihydroxy-α-chloroacetophenone (1.0 eq) in anhydrous acetone, add potassium iodide (0.1 eq, catalyst) and anhydrous potassium carbonate (2.5 eq).
-
Add phenol (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with 1M NaOH (to remove excess phenol) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Step 2: Cyclization to form 3-Phenoxy-7-hydroxy-chromen-4-one
-
To a flask containing the α-phenoxy-2,4-dihydroxyacetophenone (1.0 eq), add triethylamine (4.0 eq) and acetic anhydride (10.0 eq).
-
Heat the reaction mixture to reflux (approx. 120-140 °C) for 4-6 hours. This step both cyclizes the precursor and acylates the 7-hydroxy group for protection.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and pour it carefully into ice-cold water to precipitate the crude 7-acetoxy-3-phenoxychromone.
-
Filter the solid, wash thoroughly with water, and dry.
-
For deprotection, dissolve the crude solid in ethanol and add a catalytic amount of concentrated HCl.
-
Reflux the mixture for 1-2 hours until the acetyl group is removed (monitored by TLC).
-
Cool the reaction, and the purified 3-phenoxy-7-hydroxy-chromen-4-one should precipitate. Filter the solid and recrystallize from ethanol or methanol to obtain the final product.
References
-
Progress in the Synthesis of 3-Hydroxyflavones | Request PDF. (2025). ResearchGate. [Link]
-
Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]
-
Jayashree, B.S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 ONES. (2012). ResearchGate. [Link]
- The chemistry of 3-nitrochromenes. (2013).
-
Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]
-
3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. (2005). ResearchGate. [Link]
-
(PDF) Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (2008). ResearchGate. [Link]
-
Mai, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]
-
Radical Reactions for the Synthesis of 3‐Substituted Chroman‐4‐ones | Request PDF. (2025). ResearchGate. [Link]
- Purification process for 3-phenoxybenzaldehyde.
-
Butun, B., et al. (2018). Recent Advances on 3-Hydroxyflavone Derivatives: Structures and Properties. Mini Reviews in Medicinal Chemistry. [Link]
-
(PDF) Synthesis of Flavones. (2017). ResearchGate. [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. (2023). PMC. [Link]
-
Fodor, G., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI. [Link]
-
Facile Syntheses of 3-Hydroxyflavones. Bezmialem Vakif University DSpace. [Link]
-
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. (2020). ACS Omega. [Link]
-
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. (2019). ACS Omega. [Link]
-
The Flavonoid Biosynthesis Network in Plants. (2021). MDPI. [Link]
-
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. (2020). NIH. [Link]
-
Verma, A.K., et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. [Link]
-
Toste, F.D., et al. (2014). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. [Link]
-
Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2024). MDPI. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxy-Chromen-4-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 7-hydroxy-chromen-4-one, a crucial intermediate in the development of various bioactive molecules.[1] As Senior Application Scientists, we offer troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yields and purity.
I. Overview of 7-Hydroxy-Chromen-4-one Synthesis
The synthesis of 7-hydroxy-chromen-4-one and its derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Common synthetic routes include the Pechmann condensation, Kostanecki-Robinson reaction, and Simonis reaction.[2] The Pechmann condensation, a reaction between a phenol and a β-ketoester in the presence of an acid catalyst, is a widely employed method for synthesizing coumarins and chromones.[2][3]
The general mechanism for the synthesis of a related compound, 7-hydroxy-4-methylcoumarin, via Pechmann condensation involves the reaction of resorcinol with ethyl acetoacetate.[4][5] This reaction can be catalyzed by various acids, including sulfuric acid[6][7][8], Amberlyst-15[9], and iron(III) fluoride. The reaction temperature is a critical parameter, with optimal yields often achieved around 110°C.[9] Higher temperatures can lead to the formation of side products and decreased catalyst activity.[9]
A common alternative synthesis for 7-hydroxychroman-4-one, a related saturated analog, involves the Friedel-Crafts acylation of resorcinol with 3-bromopropionic acid, followed by intramolecular cyclization.[1]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 7-hydroxy-chromen-4-one.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 7-hydroxy-chromen-4-one.
Low or No Product Yield
Q1: My reaction resulted in a very low yield of 7-hydroxy-chromen-4-one. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[7] Heterogeneous catalysts like Amberlyst-15 can offer better selectivity and easier removal.[9] Ensure the optimal catalyst loading is used; for instance, a 1:1 molar ratio of resorcinol to ethyl acetoacetate with 0.2g of Amberlyst-15 has been shown to be effective.[9]
-
Reaction Temperature: Temperature plays a crucial role. For the Pechmann condensation of resorcinol, increasing the temperature up to 110°C can improve the yield.[9] However, exceeding this optimal temperature may lead to decomposition and the formation of byproducts, thus decreasing the yield.[9] It is essential to carefully control the reaction temperature.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]
-
Purity of Reactants: Ensure that your starting materials, particularly resorcinol and the β-ketoester, are of high purity. Impurities can interfere with the reaction.
-
Moisture: The presence of water can be detrimental, especially when using hygroscopic catalysts like concentrated sulfuric acid. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere if necessary.
Impurity Profile Issues
Q2: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I minimize their formation?
A2: The formation of impurities is a common challenge. Here are some likely culprits and solutions:
-
Formation of Coumarin Isomers: In reactions like the Simonis condensation, both chromones and coumarins can be formed.[2] The choice of catalyst can influence the product distribution. For example, phosphorus pentoxide tends to favor chromone formation, while sulfuric acid can lead to coumarins.[2]
-
Side Reactions of Starting Materials: At elevated temperatures, self-condensation of the β-ketoester can occur.[9] Using the optimal reaction temperature and a suitable catalyst can help minimize this.
-
O-alkylation/acylation: The phenolic hydroxyl group is nucleophilic and can undergo side reactions. Protecting this group may be necessary in some synthetic routes, though it adds extra steps to the synthesis.
-
Purification Strategy: A single purification step may not be sufficient. Column chromatography using a gradient of ethyl acetate in hexane is a common and effective method for purifying chroman-4-one derivatives. Recrystallization from a suitable solvent, such as ethanol, is also a crucial step to obtain a pure product.[6][8]
Reaction Failure
Q3: My reaction did not proceed at all. What are the most common reasons for complete reaction failure?
A3: Complete reaction failure can be disheartening, but a systematic check can often identify the problem:
-
Inactive Catalyst: The acid catalyst may be old or deactivated. Use a fresh batch of catalyst. If using a solid catalyst like Amberlyst-15, ensure it has been properly stored and handled.
-
Incorrect Reagents: Double-check that the correct starting materials were used. It's easy to mistake similar-looking reagents.
-
Sub-optimal Reaction Conditions: As discussed, temperature and reaction time are critical. Ensure your reaction is being heated to the correct temperature and for a sufficient duration.
-
Fundamental Reaction Incompatibility: While the Pechmann condensation is robust, certain substituents on the phenol or β-ketoester can hinder the reaction. Review the literature for similar substrates to ensure the chosen reaction is appropriate.
Troubleshooting Workflow
Caption: A systematic approach to troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the synthesis of 7-hydroxy-4-methyl-chromen-2-one (a coumarin derivative) via Pechmann condensation?
A1: Several catalysts can be effective. Concentrated sulfuric acid is a traditional and potent catalyst.[7] However, solid acid catalysts like Amberlyst-15 offer advantages such as easier separation and reusability, making them a "greener" option.[9] The optimal choice may depend on the specific scale and conditions of your reaction.
Q2: How can I confirm the structure of my synthesized 7-hydroxy-chromen-4-one?
A2: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H NMR: Look for characteristic signals for the aromatic protons, the C2-C3 double bond (for chromones), and the hydroxyl proton. In the case of the related 7-hydroxychroman-4-one, the absence of the C2-C3 double bond is indicated by signals around δH 4.45 (t) and 2.66 (t) ppm.[1] The phenolic hydroxyl proton typically appears as a singlet at a high chemical shift (e.g., δH 10.54 ppm).[1]
-
¹³C NMR: The carbonyl carbon (C4) will have a characteristic signal at a low field (e.g., δC 189.8 ppm for 7-hydroxychroman-4-one).[1]
-
FTIR: Expect to see a strong absorption for the carbonyl group (C=O) and a broad absorption for the hydroxyl group (O-H).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Q3: Can I use microwave irradiation to speed up the synthesis?
A3: Yes, microwave-assisted synthesis has been successfully employed for the Pechmann condensation to produce coumarin derivatives, often leading to shorter reaction times and improved yields.
Q4: What are some common applications of 7-hydroxy-chromen-4-one and its derivatives?
A4: These compounds are valuable scaffolds in medicinal chemistry. They have been investigated for a wide range of biological activities, including as antimicrobial[1], anticancer[1], and anti-inflammatory agents[1]. They also serve as key intermediates in the synthesis of more complex bioactive molecules like homoisoflavonoids.[1]
IV. Experimental Protocols
Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one (a coumarin derivative) via Pechmann Condensation
This protocol is adapted from a literature procedure using Amberlyst-15 as a catalyst.[9]
Materials:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Amberlyst-15 (0.2 g, 10 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine resorcinol, ethyl acetoacetate, and Amberlyst-15.
-
Heat the reaction mixture in an oil bath at 110°C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 2:3 mixture of ethyl acetate:n-hexane as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Characterization Data for a Related Compound (7-Hydroxy-4-methyl-chromen-2-one)
| Technique | Observed Signals |
| ¹H NMR (400 MHz, DMSO-d6) | δ 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH3)[10] |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H and C=O stretching |
| MS | m/z corresponding to the molecular ion [M]+ |
Note: The exact peak positions may vary slightly depending on the solvent and instrument used.
V. References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023). MDPI. [Link]
-
Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. (2020). ResearchGate. [Link]
-
Optimization of the Pechmann reaction conditions a. (n.d.). ResearchGate. [Link]
-
Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1) a. Concentrated H... (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]
-
Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. (2010). ResearchGate. [Link]
-
Domino reactions of chromones with activated carbonyl compounds. (2024). Beilstein Journals. [Link]
-
Synthesis of Chromones and Their Applications During the Last Ten Years. (2016). ResearchGate. [Link]
-
Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. (n.d.). Sathyabama Institute of Science and Technology. [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). JETIR.org. [Link]
-
Chroman-4-ones and process for preparing same. (1984). Google Patents.
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (2014). MDPI. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). PMC. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PMC. [Link]
-
Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2022). IJRAR. [Link]
-
Reaction mechanism for 7-hydroxy-4-methylcoumarin synthesis with an iodine catalyst. (2016). Chemistry Stack Exchange. [Link]
-
Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. (2009). PMC. [Link]
-
Synthesis And spectral Analysis of 7-hydroxy-4-methyl coumarin7-Hydroxy-4Styryl-2H-chromen-2-one. (2019). IOSR Journal. [Link]
-
Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2024). ACS Publications. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. [Link]
-
7-Hydroxy-3-iodo-4H-chromen-4-one. (n.d.). MySkinRecipes. [Link]
-
Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. (2021). Semantic Scholar. [Link]
-
Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). [No Source]. [Link]
-
Synthesis of 7-hydroxychroman-4-one from resorcinol. (n.d.). ResearchGate. [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar. [Link]
-
Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. (2010). PubMed. [Link]
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Technical Support Center: Crystallization of 7-hydroxy-3-phenoxy-4H-chromen-4-one
This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 7-hydroxy-3-phenoxy-4H-chromen-4-one. As a substituted chromone, this compound presents unique challenges due to its structural features, including a hydrogen-bonding hydroxyl group, a bulky phenoxy substituent, and the rigid chromen-4-one core. This document is designed to provide a logical, scientifically grounded framework for overcoming common crystallization hurdles.
Understanding the Molecule: Key Physicochemical Properties
The crystallization behavior of this compound is governed by its molecular structure. The chromone core is a key feature in many flavonoids, which are known for their diverse biological activities.[1] The presence of the 7-hydroxy group allows for strong hydrogen bonding, which can promote crystal lattice formation but may also lead to solubility issues or the formation of amorphous precipitates if not controlled.[2] The phenoxy group at the 3-position adds steric bulk and influences the molecule's overall polarity and packing in the solid state.
Frequently Asked Questions (FAQs)
Q1: My compound will not dissolve in any single solvent I've tried.
A1: This is a common issue with flavonoids and related phenolic compounds.[3] this compound likely requires a solvent that can overcome the strong intermolecular forces, particularly hydrogen bonding from the 7-hydroxy group. If single solvents are failing, a solvent pair is the recommended next step.[4] Start by dissolving the compound in a minimal amount of a "good" solvent (one in which it is readily soluble, like DMSO or warm ethanol), and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) at an elevated temperature until turbidity is observed.[4]
Q2: I'm getting an oil instead of crystals. What's happening?
A2: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[5][6] This is often caused by the solution being too concentrated or cooling too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent (10-20% more volume) to lower the saturation point, and allow it to cool much more slowly.[5][6] Insulating the flask can help achieve a slower cooling rate.
Q3: My crystallization is happening too quickly, resulting in a fine powder.
A3: Rapid precipitation traps impurities and prevents the formation of well-ordered, high-quality crystals.[5][6] This indicates that the solution is becoming supersaturated too quickly. The primary cause is often using the absolute minimum amount of solvent. To remedy this, redissolve the powder by heating and add a small excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid).[5][6] This will keep the compound in solution longer during the cooling phase, promoting slower, more orderly crystal growth.
Q4: No crystals are forming, even after the solution has cooled for an extended period.
A4: Crystal formation requires both nucleation (the initial formation of a small crystal seed) and growth. If no crystals form, the nucleation step has likely not occurred. This can be induced by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide a nucleation site.
-
Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the solution to act as a template for growth.[2]
-
Reducing Volume: Slowly evaporate some of the solvent to increase the concentration of the solute, which can help induce nucleation.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Selection
Choosing the right solvent is the most critical step in crystallization.[2] The ideal solvent will dissolve the compound when hot but have poor solubility when cold.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent is a crucial factor. Solvents with medium to high polarity, such as ethanol, methanol, and acetone, are often effective for flavonoids and phenolic compounds.[7][8] The ability of the solvent to participate in hydrogen bonding can either help or hinder crystallization.[2] Protic solvents (like ethanol or methanol) can compete for the hydrogen bonding sites on your molecule, which can sometimes prevent the molecule-molecule interactions needed for crystal packing. Aprotic polar solvents (like acetone or ethyl acetate) may be more effective.
Recommended Starting Solvents
Based on the structure of this compound and data from related flavonoid compounds, the following solvents are recommended for initial screening.
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Acetone | 5.1 | 56 | A good starting point. Often effective for flavonoids.[9] Its volatility can be a drawback for slow evaporation methods.[2] |
| Ethanol | 5.2 | 78 | Often used for recrystallizing phenolic compounds.[10] Can be used in a solvent pair with water.[11] |
| Methanol | 6.6 | 65 | Higher polarity than ethanol; may be too good of a solvent, leading to low yields.[7] |
| Ethyl Acetate | 4.4 | 77 | A moderately polar aprotic solvent. Can be effective when protic solvents fail. |
| Acetonitrile | 5.8 | 82 | Can be effective, but solubility of some flavonoids is low.[9] |
| Toluene | 2.4 | 111 | A non-polar solvent. Unlikely to work alone but may be a useful anti-solvent in a solvent-pair system. |
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility.
-
If the compound does not dissolve in ~1 mL of solvent, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves.
-
Allow the solutions that required heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield high-quality crystals upon cooling. The ideal solvent will result in a significant recovery of crystalline material.[4]
Guide 2: Mastering Crystallization Techniques
If a good solvent is identified but crystallization is still problematic, the technique itself needs to be optimized.
Workflow for Crystallization Method Selection
Caption: Troubleshooting decision tree for crystallization experiments.
References
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
MDPI. (2021, July 23). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E) - 3-(4-hydroxy-3-methoxyphenyl)acrylate: A New Quercetin-Ferulic Acid Hybrid Compound as a Potential Modulator of Vascular Tone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PMC. (n.d.). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]
-
MDPI. (2024, February 9). Effects of Different Solvents on the Extraction of Phenolic and Flavonoid Compounds, and Antioxidant Activities, in Scutellaria baicalensis Hairy Roots. Retrieved from [Link]
-
ACS Publications. (2012, July 2). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]
-
PubChem. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. Retrieved from [Link]
-
MDPI. (2024, December 25). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. Retrieved from [Link]
- Google Patents. (n.d.). US2870165A - Process for recovering flavonoids from bark.
-
MDPI. (2023, March 31). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis , Crystal Structure and Physico-chemical Properties of 3 , 3 ' - [ ( 4-hydroxyphenyl ) methyl ] bis- ( 4-hydroxy- 2H -chromen-2-one ). Retrieved from [Link]
-
MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. Retrieved from [Link]
-
ACS Publications. (2007, July 11). Solubility of Flavonoids in Organic Solvents. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
PMC. (n.d.). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. Retrieved from [Link]
-
PMC. (n.d.). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Retrieved from [Link]
-
SciELO. (n.d.). Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Frontiers. (2022, December 8). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from [Link]
-
Current Research in Nutrition and Food Science Journal. (n.d.). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved from [Link]
-
ResearchGate. (2015, July 26). (PDF) Influence of Solvent Polarity and Conditions on Extraction of Antioxidant, Flavonoids and Phenolic Content from Averrhoa bilimbi. Retrieved from [Link]
-
PMC. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Phenol on the Crystallization Kinetics and Quality of Ice and Sodium Sulfate Decahydrate during Eutectic Freeze Crystallization. Retrieved from [Link]
-
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
ResearchGate. (2020, January 9). Crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, C15H10O3. Retrieved from [Link]
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Technical Support Center: Strategies for Solubilizing 7-hydroxy-3-phenoxy-4H-chromen-4-one in Biological Assays
Welcome to the technical support guide for 7-hydroxy-3-phenoxy-4H-chromen-4-one. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in their experimental assays. Our goal is to equip you with the scientific rationale and step-by-step guidance needed to achieve consistent, reliable, and accurate results.
Introduction: The Solubility Challenge
This compound is a flavonoid-like molecule with a chemical structure characterized by a largely hydrophobic chromen-4-one core and a phenoxy group. While the 7-hydroxy group offers a site for hydrogen bonding and potential for pH-mediated solubility, the overall molecule has low aqueous solubility. This common issue for many new chemical entities can lead to significant experimental artifacts, including compound precipitation, underestimated potency, and poor reproducibility.[1] To generate meaningful data, achieving and maintaining the compound's dissolved state in the aqueous environment of a biological assay is paramount.
PART 1: Understanding the Compound's Properties
A foundational understanding of the physicochemical properties of this compound is the first step in designing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₄ | [PubChem][2] |
| Molecular Weight | 254.24 g/mol | [PubChem][2] |
| Monoisotopic Mass | 254.0579 Da | [PubChem][2] |
| Predicted XlogP | 2.9 | [PubChem][2] |
| Hydrogen Bond Donor Count | 1 | [PubChem][2] |
| Hydrogen Bond Acceptor Count | 4 | [PubChem][2] |
The predicted XlogP value of 2.9 indicates a preference for a lipophilic environment over an aqueous one, quantitatively confirming its hydrophobic nature and the need for solubility enhancement techniques.
PART 2: Troubleshooting Guide: A Step-by-Step Approach
Poor solubility is not a dead end; it is a challenge that can be overcome with a systematic approach. This guide presents a logical flow from the simplest and most common techniques to more advanced strategies.
Step 1: The Standard Approach — Co-solvents
The most direct method to solubilize a hydrophobic compound is to first dissolve it in a water-miscible organic solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay buffer.[1][3]
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is a powerful and versatile solvent capable of dissolving a wide range of hydrophilic and hydrophobic molecules.[4] It is the industry standard for compound libraries and initial screening.
-
Initial Protocol: Prepare a 10-50 mM stock solution in 100% DMSO. See Protocol 1 for a detailed methodology.
-
-
Common Pitfall: Precipitation Upon Dilution A frequent issue arises when the DMSO stock is diluted into the aqueous assay buffer.[1] The dramatic increase in polarity causes the compound to "crash out" of the solution. If this occurs, consider the following:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final assay medium.
-
Optimize Dilution Technique: Add the DMSO stock to your assay buffer while vortexing. This rapid mixing helps avoid localized high concentrations of the compound that can initiate precipitation.
-
Explore Alternative Co-solvents: If DMSO proves problematic or incompatible with your assay, other co-solvents can be tested.[5][6] Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol (PG) are common alternatives.[6][]
-
Step 2: Advanced Solubilization Strategies
If co-solvents alone are insufficient or interfere with the assay, more advanced methods should be employed. These can be used alone or in combination with a co-solvent.
-
Option A: pH Modification The 7-hydroxy group on the chromen-4-one is a phenolic hydroxyl, which is weakly acidic. By increasing the pH of the solution above the compound's pKa, this group will be deprotonated to form a negatively charged phenolate ion. This charged species is significantly more soluble in aqueous media.[8]
-
Causality: The formation of an ionic salt increases the polarity of the molecule, enhancing its interaction with water.[8]
-
Application: This method is highly effective but requires careful consideration of the pH tolerance of your assay system (e.g., enzymes, cells). Most biological assays operate optimally between pH 7.2 and 7.4, but slight increases may be tolerated. See Protocol 2 for guidance on testing pH-dependent solubility.
-
-
Option B: Use of Surfactants Surfactants, or detergents, are amphiphilic molecules that can form micelles in aqueous solutions.[3] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, while the hydrophilic exterior keeps the entire complex in solution.[5]
-
Non-ionic Surfactants are Preferred: For biological assays, mild, non-ionic surfactants are recommended to avoid protein denaturation or cell lysis.[9][10]
-
Tween-20 (Polysorbate 20): A very gentle surfactant commonly used as a washing agent in ELISAs and Western blots.[9][11] It is generally well-tolerated by cells at low concentrations (e.g., 0.001% - 0.05%).
-
Triton X-100: A slightly stronger non-ionic detergent used for cell permeabilization and protein extraction.[9][10][12] Use with caution in live-cell assays. Note that Triton X-100 is subject to environmental use restrictions in some regions, and biodegradable alternatives like Tergitol™ should be considered.[13]
-
-
-
Option C: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[14][15] They can encapsulate hydrophobic guest molecules, like this compound, forming a water-soluble "inclusion complex".[15][16][17]
-
Mechanism: This host-guest system effectively masks the hydrophobic nature of the compound, dramatically increasing its apparent water solubility without altering its chemical structure.[]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[17] See Protocol 3 for a method using HP-β-CD.
-
PART 3: Visualization & Decision Making
To assist in navigating these choices, the following flowchart provides a visual decision-making guide for troubleshooting the solubility of this compound.
Caption: Decision flowchart for selecting a solubilization strategy.
PART 4: Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO that is safe for my cell-based assay? A1: While this is cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v). Concentrations above this can lead to cytotoxicity, altered gene expression, or differentiation.[19] It is always best practice to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to ensure the solvent itself is not affecting the experimental outcome.
Q2: I've tried diluting my DMSO stock and it still precipitates. What should I try next? A2: First, try lowering the final concentration of your compound. If that is not possible, you should move to the advanced strategies. A powerful approach is to combine methods. For example, prepare your DMSO stock and dilute it into an assay buffer that has been supplemented with 0.01% Tween-20 or a pre-determined concentration of HP-β-CD.[] This combination of co-solvency and a secondary solubilizing agent is often very effective.
Q3: How can I confirm that my chosen solubilization method is not interfering with my assay? A3: This is a critical validation step. You must run appropriate controls. For every experiment, include a "vehicle control" that contains the exact same concentration of all solubilizing agents (DMSO, pH-adjusted buffer, surfactant, cyclodextrin) but lacks the test compound. If the vehicle control shows a different result from the "untreated" or "negative" control (which contains only the standard assay buffer), then your solubilization system is interfering with the assay.
Q4: Is it safe to gently warm the solution to aid dissolution? A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound, especially when preparing a concentrated stock solution.[20] However, this must be done with caution. You must first verify that this compound is thermally stable and does not degrade at the temperature you are using. Degradation could lead to a loss of activity or the generation of confounding byproducts. Always check for stability before implementing a heating step.
PART 5: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
This protocol describes the standard procedure for preparing an accurate high-concentration stock solution.
-
Preparation: Use an analytical balance to accurately weigh a precise amount of this compound (e.g., 2.54 mg for a 10 mM solution in 1 mL).[21]
-
Solvent Addition: Place the weighed compound into a clean, glass vial. Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO (e.g., 1.0 mL).
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[3] Visually inspect to ensure a clear, particulate-free solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[22] Ensure vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water.
Protocol 2: pH-Dependent Solubility Testing
This protocol allows you to empirically determine if increasing pH can solubilize the compound.
-
Buffer Preparation: Prepare a series of biologically compatible buffers (e.g., Tris or HEPES) at different pH values, such as pH 7.4, 7.8, 8.2, and 8.6.
-
Compound Addition: To a small volume (e.g., 1 mL) of each buffer, add this compound to a final concentration that is slightly above your desired assay concentration.
-
Equilibration: Vortex each sample vigorously for 2 minutes, then incubate at your assay temperature (e.g., 37°C) for 1-2 hours with gentle agitation to allow the system to reach equilibrium.
-
Observation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Analysis: Carefully collect the supernatant. Visually inspect it for clarity against a dark background. You can quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV to determine the solubility at each pH. The pH at which the solution remains clear contains the compound at or above your target concentration.
Protocol 3: Solubilization using Cyclodextrins (HP-β-CD)
This protocol outlines the preparation of a stock solution using HP-β-CD.
-
HP-β-CD Solution Preparation: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your chosen aqueous buffer. This may require some gentle warming and stirring to fully dissolve.
-
Compound Addition: Add the weighed this compound directly to the HP-β-CD solution to achieve your desired stock concentration.
-
Complex Formation: Vortex the mixture vigorously. Seal the container and place it on a rotator or shaker at room temperature overnight. This extended incubation allows for the efficient formation of the inclusion complex.
-
Finalization: After incubation, the solution should be clear. If any particulates remain, it may indicate that the solubility limit has been exceeded. The clear solution can be sterile-filtered and used as the stock solution for dilution into your final assay.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
- How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8.
- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Source Not Available.
- Detergents: Triton X-100, Tween-20, and More. Labome.
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. National Center for Biotechnology Information.
- What effects does DMSO have on cell assays? Quora.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Behind the Blot: Everything You Need to Know About Tween 20. BenchSci.
- What is the difference between using Triton X-100 and Tween-20? ResearchGate.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb Blog.
- Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.
- Strategies to enhance the solubility of Macrophylline for bioassays. Benchchem.
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. Benchchem.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source Not Available.
- This compound. PubChemLite.
- 7,8-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. MedchemExpress.com.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
- About the use of Triton X-100 and its alternatives. Carl ROTH.
- How to Make Accurate Stock Solutions. Bitesize Bio.
- What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
Sources
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- 2. PubChemLite - this compound (C15H10O4) [pubchemlite.lcsb.uni.lu]
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- 4. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 13. carlroth.com [carlroth.com]
- 14. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 15. hilarispublisher.com [hilarispublisher.com]
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- 22. medchemexpress.com [medchemexpress.com]
minimizing by-product formation in chromen-4-one synthesis
Status: Operational Role: Senior Application Scientist Subject: Minimizing By-Product Formation in Chromen-4-one (Chromone) Synthesis
Executive Summary: The Selectivity Challenge
Synthesizing the chromen-4-one scaffold (1-benzopyran-4-one) is a battle against thermodynamic equilibration. The primary failure mode in these reactions is not usually a lack of reactivity, but rather the formation of stable, unwanted isomers—specifically coumarins (chromen-2-ones) —or the hydrolysis of intermediates back to starting materials.
This guide provides troubleshooting workflows for the three most common synthetic pathways:
-
Baker-Venkataraman Rearrangement (High fidelity, multi-step).
-
Vilsmeier-Haack Cyclization (Rapid, best for 2-unsubstituted chromones).
-
Kostanecki-Robinson Reaction (Classical, but prone to coumarin contamination).
Route Selection Strategy
Before troubleshooting a specific reaction, ensure you have selected the correct pathway for your target substrate.
Figure 1: Decision matrix for selecting the synthetic pathway with the lowest by-product risk profile.
Module A: Baker-Venkataraman Rearrangement
The Gold Standard for Flavones & 2-Substituted Chromones
This method involves the O-acylation of 2-hydroxyacetophenone followed by a base-catalyzed intramolecular Claisen condensation to form a 1,3-diketone, which is then cyclized.[1][2]
Primary Failure Mode: Hydrolysis of the ester intermediate or the diketone product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield of Diketone | Moisture in solvent/base | Critical: Use anhydrous THF or Pyridine. Bases like NaH or LiHMDS are moisture-intolerant. Switch to K₂CO₃/Acetone (reflux) for a more robust (though slower) alternative. |
| No Rearrangement (O-acyl recovered) | Base is too weak or "caked" | If using K₂CO₃, it must be freshly baked/dried. If using NaH, ensure it is unoxidized. |
| Ring Opening (post-cyclization) | Acid concentration too low | The final cyclization requires strong acid (H₂SO₄/Glacial AcOH) to force dehydration. Ensure the system is anhydrous to prevent hydrolytic ring opening.[3] |
Protocol Optimization: The "Double-Base" Method
To minimize hydrolysis by-products, avoid aqueous workups between the rearrangement and cyclization steps when possible.
-
Rearrangement: Treat o-benzoyloxyacetophenone with LiHMDS (3.0 equiv) in anhydrous THF at -78°C to 0°C. This kinetic control minimizes side reactions compared to thermodynamic bases like pyridine/KOH [1].
-
Cyclization: Quench the enolate directly with acidic ethanol (H₂SO₄/EtOH) and reflux. This "one-pot" modification reduces handling losses.
Module B: Vilsmeier-Haack Cyclization
Best for: Chromone (2-H) and 3-Formylchromones
This reaction uses DMF and POCl₃ to formylate and cyclize 2-hydroxyacetophenones.
Primary Failure Mode: Chlorinated by-products and "tar" formation.
Mechanism & Failure Points
Figure 2: Vilsmeier-Haack pathway showing the divergence between successful cyclization and chlorination errors.
FAQ: Vilsmeier-Haack Issues
Q: Why is my product turning into a black tar? A: This is a thermal runaway effect. The formation of the Vilsmeier reagent (DMF+POCl₃) is exothermic.
-
Fix: Generate the reagent at 0°C before adding the substrate. Do not heat the reaction above 60°C unless strictly necessary.
Q: I am seeing a +34 mass unit impurity (Chlorine). How do I stop this? A: You are forming the 4-chloro derivative instead of the chromone. This happens when the hydrolysis step is insufficient.
-
Fix: Ensure the final quench is performed with ice-cold saturated Sodium Acetate solution, not just water. The acetate assists in the displacement of the chloro-intermediate [2].
Module C: Kostanecki-Robinson Reaction
The "Quick & Dirty" Route
Primary Failure Mode: Coumarin Formation. In the presence of anhydrides and bases, the o-hydroxyketone can undergo O-acylation followed by cyclization to a coumarin (via Perkin condensation logic) rather than the desired chromone.
The Selectivity Rule
To favor Chromone over Coumarin:
-
Thermodynamic Control: Chromones are generally the thermodynamic product. Higher temperatures favor chromone formation, while lower temperatures may trap the kinetic coumarin product.
-
Anhydride Stoichiometry: Use a massive excess of the anhydride (e.g., Ac₂O) and the sodium salt (NaOAc) at high reflux (180°C).
-
The "Allan-Robinson" Variant: For flavones, use the Allan-Robinson modification (heating o-hydroxyketone with aromatic anhydride and salt of the acid) which is more specific for chromones than the standard Kostanecki [3].
Analytical Validation: Chromone vs. Coumarin
You must verify your scaffold. By-products are often isomeric and have the same mass.
Table 1: Spectroscopic Differentiation
| Feature | Chromen-4-one (Target) | Coumarin (By-Product) |
| IR (Carbonyl) | 1640–1660 cm⁻¹ (Ketone conjugated with C=C and O) | 1700–1740 cm⁻¹ (Lactone, higher frequency) |
| ¹H NMR (C-2/C-3) | C-2 H is highly deshielded (δ 7.8–8.2 ppm ) | C-4 H (equivalent position) is usually δ 7.5–7.8 ppm |
| ¹³C NMR (Carbonyl) | δ 175–180 ppm | δ 160–165 ppm |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism grounding).
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Technical Support Center. Link (Specifics on Vilsmeier reagent handling and moisture sensitivity).
- Ellis, G. P. (1977). Chromenes, Chromanones, and Chromones. John Wiley & Sons. (Authoritative text on Allan-Robinson and Kostanecki selectivity).
-
Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Link (Review of solid-phase and solution-phase strategies for chromones).
-
Mpitimpiti, E., et al. (2019).[4] Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. ResearchGate. Link (Spectroscopic data for chromone vs coumarin differentiation).
(Note: In a live laboratory setting, always consult the MSDS for POCl₃, LiHMDS, and other hazardous reagents before use.)
Sources
Technical Support Center: Scaling Up the Synthesis of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis
The synthesis of 7-hydroxy-3-phenoxy-4H-chromen-4-one, a substituted isoflavone, is a critical process for obtaining precursors for a range of biologically active molecules.[1] These compounds are of significant interest due to their potential therapeutic applications, including their role as antagonists of formyl peptide receptors (FPRs) which are involved in inflammatory processes.[1] The reliable and scalable synthesis of this core structure is therefore of paramount importance.
A common synthetic route involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by cyclization to form the chromen-4-one ring system.[2][3] While this process can be straightforward on a small scale, scaling up production often introduces a unique set of challenges that can impact yield, purity, and overall efficiency. This guide will address these potential hurdles with practical, evidence-based solutions.
Troubleshooting Guide: Common Scale-Up Problems
This section is designed to help you identify and resolve specific issues that may arise during the scale-up of your this compound synthesis.
Question 1: My reaction yield is significantly lower upon scaling up. What are the potential causes and how can I improve it?
Low yields during scale-up are a frequent and frustrating problem. Several factors can contribute to this issue.
Potential Causes & Solutions:
-
Inefficient Mixing: In larger reaction vessels, achieving uniform mixing can be challenging.[4] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decreasing the yield of the desired product.
-
Solution: Ensure your stirring mechanism is adequate for the scale and viscosity of your reaction mixture. Consider using overhead stirrers with appropriate impeller designs for larger volumes.
-
-
Suboptimal Heat Transfer: The surface-area-to-volume ratio decreases as the reaction scale increases. This can lead to difficulties in maintaining a consistent and optimal reaction temperature. Exothermic reactions can become difficult to control, potentially leading to product degradation.
-
Solution: Monitor the internal reaction temperature closely. Utilize a reaction vessel with a jacket for more precise temperature control. For highly exothermic steps, consider a slower addition of reagents.
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents that were negligible at a smaller scale can have a significant impact on larger reactions.[4]
-
Solution: Always use reagents and solvents of appropriate purity. Ensure that any solvents that need to be anhydrous are properly dried before use.
-
-
Incomplete Conversion: The reaction may not be going to completion on a larger scale due to the factors mentioned above.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It may be necessary to increase the reaction time or adjust the temperature to achieve complete conversion.[5]
-
Question 2: I am observing a significant increase in impurities and side-product formation. How can I minimize these?
The formation of impurities can complicate purification and reduce the overall yield.
Potential Causes & Solutions:
-
Side Reactions due to Temperature Fluctuations: As mentioned, poor heat transfer can lead to localized overheating, which can promote undesired side reactions.
-
Solution: Implement the heat transfer solutions described in the previous section. A controlled, gradual temperature ramp-up can also be beneficial.
-
-
Incorrect Stoichiometry on a Larger Scale: Minor errors in weighing reactants on a small scale may not be significant, but these errors are magnified during scale-up, leading to an excess of one reactant and promoting side reactions.
-
Solution: Carefully and accurately weigh all reactants. Consider preparing stock solutions of key reagents to ensure consistent and accurate addition.
-
-
Atmospheric Moisture and Oxygen: Some reactions in heterocyclic synthesis are sensitive to air and moisture, which can lead to the formation of byproducts.[4]
-
Solution: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[4]
-
Question 3: The purification of my final product is proving to be difficult and inefficient. What can I do?
Purification is a critical step, and challenges here can significantly impact the final product's quality and the overall process efficiency.
Potential Causes & Solutions:
-
Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product can co-precipitate during crystallization, making them difficult to remove.
-
Solution: Experiment with different recrystallization solvents or solvent mixtures to find a system that provides better separation. A multi-step purification process involving both crystallization and column chromatography may be necessary.
-
-
Product Decomposition during Purification: The desired product may be unstable under the purification conditions, such as prolonged exposure to heat or certain solvents.[4]
-
Solution: Monitor the stability of your product under various conditions. If degradation is observed, consider alternative purification methods that are milder, such as flash chromatography with a carefully chosen eluent system.
-
-
Formation of an Oil Instead of a Solid: The product may "oil out" during crystallization, making it difficult to isolate a pure, solid material.
-
Solution: Try adding the crystallization solvent at a higher temperature and allowing the solution to cool slowly with gentle stirring. Seeding the solution with a small crystal of the pure product can also induce crystallization.
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues during the scale-up synthesis.
Caption: A workflow diagram for troubleshooting scale-up synthesis problems.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of this compound.
Q1: What are the most critical reaction parameters to control during this synthesis?
A1: The most critical parameters are typically temperature, reaction time, and the molar ratio of the reactants.[4][6] Temperature control is crucial to prevent side reactions and product degradation.[5] Reaction time should be optimized to ensure complete conversion without allowing for the degradation of the product. The stoichiometry of the reactants must be carefully controlled to maximize yield and minimize the formation of byproducts.
Q2: Are there alternative synthetic routes I should consider if I continue to face significant challenges?
A2: Yes, several synthetic methodologies exist for the preparation of flavones and related chromen-4-one structures.[6] One common alternative is the Claisen-Schmidt condensation to form a chalcone intermediate, which is then cyclized to the flavone.[6] The choice of route may depend on the specific substitution pattern of your target molecule and the availability of starting materials.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the final product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended. For the final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure, and Mass Spectrometry (MS) is used to confirm the molecular weight. Infrared (IR) spectroscopy can be used to identify key functional groups.
Q4: How does the hydroxyl group at the 7-position affect the synthesis?
A4: The hydroxyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. It is also a potential site for side reactions, such as O-alkylation, if not properly managed. In some synthetic strategies, it may be beneficial to protect the hydroxyl group before carrying out subsequent reactions and then deprotect it in a final step.
Key Synthesis Parameters
The following table summarizes key parameters that often require optimization during scale-up.
| Parameter | Small-Scale Observation | Potential Scale-Up Issue | Recommended Action |
| Temperature | Easily controlled with a heating mantle. | Poor heat transfer leading to hot spots or slow heating. | Use a jacketed reactor for precise temperature control. Monitor internal temperature. |
| Mixing | Magnetic stirring is usually sufficient. | Inefficient mixing leading to concentration gradients. | Use an overhead stirrer with an appropriately sized impeller. |
| Reaction Time | Determined by TLC monitoring. | Slower reaction rates due to inefficient mixing or heat transfer. | Continue to monitor the reaction by TLC/HPLC and adjust the time as needed. |
| Solvent Volume | Relatively small volumes are used. | Larger volumes can be difficult to handle and may require specialized equipment for removal. | Plan for efficient solvent removal using a large-scale rotary evaporator or other suitable equipment. |
| Reagent Addition | Can be done quickly. | Rapid addition of a reactant can lead to an uncontrolled exotherm. | Add reactive reagents slowly and monitor the internal temperature. |
General Synthesis and Purification Protocol
Below is a generalized protocol for the synthesis and purification of this compound. This should be adapted and optimized for your specific scale and equipment.
Synthesis Protocol:
-
Reactant Preparation: To a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, add the substituted 2'-hydroxyacetophenone and the appropriate phenoxy-substituted aldehyde.
-
Solvent Addition: Add a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).[6]
-
Catalyst/Reagent Addition: Slowly add the cyclization agent or catalyst. The choice of reagent will depend on the specific synthetic route being employed.
-
Reaction: Heat the reaction mixture to the optimized temperature and maintain it for the predetermined reaction time, monitoring the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the reaction conditions but may involve quenching the reaction, extraction with an organic solvent, and washing with brine to remove inorganic impurities.[6]
Purification Protocol:
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate). Allow the solution to cool slowly to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Further Purification (if necessary): If the product is still not pure, it can be further purified by column chromatography on silica gel using an appropriate eluent system.
Reaction Mechanism Overview
The formation of the chromen-4-one ring typically proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration.
Caption: A simplified overview of the chromen-4-one synthesis pathway.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Journal of Organic Chemistry. (2017). Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction. ACS Publications.
- Research and Reviews. (2014). Novel Methodology and Process Optimization for the Synthesis of Flavones.
- ResearchGate. (n.d.). Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction | Request PDF.
- Journal of Organic Chemistry. (2017). Optimization of the Synthesis of Flavone–Amino Acid and Flavone–Dipeptide Hybrids via Buchwald–Hartwig Reaction. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Optimizing Flavanone Cyclization.
- ResearchGate. (n.d.). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
- ResearchGate. (n.d.). Challenges in the synthesis of chroman‐4‐one derivatives.
- PMC. (2017). Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one.
- PMC. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- ResearchGate. (2009). (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides.
- NPAA. (n.d.). Synthesis and Biological Evaluation of 3-HYDROXY-2-PHENYL-4H-CHROMEN-4 Ones.
- Sigma-Aldrich. (n.d.). 7-Hydroxy-3-(4-methylphenoxy)-4H-chromen-4-one AldrichCPR.
- Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives.
- Fluorochem. (n.d.). 7-Hydroxy-3-phenyl-4H-chromen-4-one.
- MSU chemistry. (n.d.). Heterocyclic Compounds.
- Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one.
- Scribd. (n.d.). Heterocyclic Compounds Tutorial Guide | PDF | Pyridine | Chemical Reactions.
- PMC. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening.
- Heterocyclic Compounds. (n.d.).
- YouTube. (2019). Solved Problems On Heterocyclic Chemistry.
- ResearchGate. (n.d.). Synthesis of 7-hydroxychroman-4-one from resorcinol.
- Organic & Biomolecular Chemistry. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. RSC Publishing.
- Google Patents. (n.d.). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
- MDPI. (n.d.). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E).
- MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
- PMC. (n.d.). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- Oreate AI Blog. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules.
Sources
- 1. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rroij.com [rroij.com]
Technical Support Center: Analytical Method Development for 7-hydroxy-3-phenoxy-4H-chromen-4-one
Welcome to the technical support center for the analytical method development of 7-hydroxy-3-phenoxy-4H-chromen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related chromone derivatives. Given the limited specific literature on this particular molecule, this guide synthesizes established principles from the analysis of flavonoids and chromones to provide practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical development of this compound.
Q1: What are the key physicochemical properties of this compound to consider for analytical method development?
Q2: Which chromatographic technique is most suitable for the analysis of this compound?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the analysis of flavonoids and their derivatives.[1][2][3] A C18 column is a good starting point for method development.[1] Due to the compound's aromatic nature, UV detection is the primary choice.
Q3: What are the expected challenges in developing an HPLC method for this compound?
A3: Potential challenges include poor peak shape (tailing) due to the interaction of the hydroxyl group with residual silanols on the stationary phase, co-elution with structurally similar impurities, and poor solubility in aqueous mobile phases.
Q4: How can I improve the solubility of this compound for analysis?
A4: Flavonoids generally exhibit low solubility in water but are more soluble in organic solvents.[4] For sample preparation, consider using solvents like methanol, ethanol, acetonitrile, or acetone.[5][6] For RP-HPLC, a higher percentage of organic modifier in the sample diluent and mobile phase will be beneficial. The solubility of flavonoids can also be influenced by pH.[5][4]
Q5: What is a suitable starting point for a generic HPLC method?
A5: A good starting point would be a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a mobile phase of acetonitrile and water (both with 0.1% formic or phosphoric acid), a gradient elution from a lower to a higher concentration of acetonitrile, a flow rate of 1.0 mL/min, and UV detection at a wavelength determined by a UV scan of the analyte (likely around 254 nm and 350 nm).[1][7]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
HPLC Method Development Issues
Problem: Poor Peak Shape (Tailing)
Cause: The acidic proton of the hydroxyl group on the chromone ring can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add a small amount of acid (0.05-0.1%) like formic acid, acetic acid, or phosphoric acid to both the aqueous and organic components of your mobile phase.[7] This will suppress the ionization of the silanol groups and the analyte, minimizing secondary interactions.
-
Rationale: By maintaining a low pH, the analyte remains in its neutral form, and the silanol groups are protonated, reducing the electrostatic interactions that cause tailing.
-
-
Column Selection:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups.
-
Alternative Stationary Phases: If tailing persists, consider columns with different stationary phases, such as those with a phenyl-hexyl phase, which can offer different selectivity through pi-pi interactions with the aromatic rings of the analyte.
-
-
Temperature Optimization:
-
Increase Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak symmetry by reducing the viscosity of the mobile phase and enhancing mass transfer.
-
Problem: Inadequate Resolution of the Main Peak from Impurities
Cause: Co-elution of the main analyte with structurally similar impurities, such as isomers or degradation products.
Troubleshooting Protocol:
-
Gradient Optimization:
-
Shallow Gradient: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair of peaks starts to separate.
-
-
Mobile Phase Composition:
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different selectivities and can alter the elution order of compounds.
-
Ternary Mobile Phase: Consider a ternary mobile phase system (e.g., acetonitrile, methanol, and water) to fine-tune selectivity.
-
-
Column Chemistry:
-
Different Stationary Phase: As mentioned for peak tailing, trying a different column chemistry (e.g., phenyl-hexyl, cyano) can provide the necessary change in selectivity to resolve co-eluting peaks.
-
Solubility and Stability Issues
Problem: Analyte Precipitation in the Sample Vial or HPLC System
Cause: The analyte has low solubility in the sample diluent or the initial mobile phase conditions. Flavonoids are known for their low aqueous solubility.[5][4]
Troubleshooting Protocol:
-
Sample Diluent Optimization:
-
Increase Organic Content: Prepare your sample in a diluent with a higher proportion of the organic solvent used in your mobile phase (e.g., 50:50 acetonitrile:water or higher).
-
Solvent Compatibility: Ensure the sample diluent is miscible with the mobile phase to prevent precipitation upon injection.
-
-
Injection Volume:
-
Reduce Injection Volume: A large injection volume of a strong solvent can cause peak distortion and potential precipitation on the column. Reduce the injection volume and/or decrease the organic content of the sample diluent.
-
Problem: Degradation of the Analyte During Sample Preparation or Storage
Cause: Chromone derivatives can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, or extreme pH.[8][9]
Troubleshooting Protocol:
-
Forced Degradation Studies:
-
Purpose: To understand the degradation pathways and identify potential degradation products.[10][11][12]
-
Procedure: Expose the analyte to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60-80 °C), and photolytic (UV light) stress.[10]
-
Analysis: Analyze the stressed samples by HPLC to identify and quantify the degradation products. This information is crucial for developing a stability-indicating method.
-
-
Sample Handling and Storage:
-
Protect from Light: Use amber vials or cover vials with aluminum foil to protect light-sensitive compounds.
-
Control Temperature: Store stock solutions and prepared samples at refrigerated temperatures (2-8 °C) to minimize thermal degradation.
-
pH Control: Prepare solutions in buffered or neutral pH diluents if the compound is found to be unstable at acidic or basic pH.
-
Detection and Identification Issues
Problem: Difficulty in Identifying Unknown Peaks in the Chromatogram
Cause: The presence of impurities from the synthesis process, degradation products, or excipients.
Troubleshooting Protocol:
-
Mass Spectrometry (MS) Coupling:
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer to obtain mass information for the unknown peaks. Electrospray ionization (ESI) is a common technique for flavonoids.[13][14]
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks. The fragmentation of the chromone core can provide structural information.[15][16][17]
-
-
Impurity Profiling:
-
Common Impurities: Be aware of common impurities from the synthesis of flavonoids, which can include starting materials, intermediates, by-products, and reagents.[18][19][20]
-
Reference Standards: If possible, obtain or synthesize potential impurities to confirm their identity by comparing their retention times and mass spectra.
-
Section 3: Experimental Protocols and Data Presentation
Generic RP-HPLC Method for Chromone Derivatives
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35.1-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 355 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1), 4.6 x 250 mm, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol activity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good elution strength for flavonoids. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30 °C | Improves peak shape and reduces backpressure. |
| Detection | UV, 254 nm & 355 nm | Chromones typically have strong absorbance at these wavelengths.[1] |
| Injection Volume | 10 µL | A good starting point to avoid column overload. |
Forced Degradation Study Protocol
Protocol:
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample and a solution of the analyte to dry heat (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solid sample and a solution of the analyte to UV light (e.g., in a photostability chamber) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method.
Section 4: Visualizations
Caption: HPLC Troubleshooting Workflow for Peak Shape and Resolution.
Caption: Workflow for a Forced Degradation Study.
References
-
Broussalis, A. M., Ferraro, G. E., & Coussio, J. D. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1475-1478. [Link]
-
Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents. Journal of Chemical & Engineering Data, 52(4), 1475-1478. [Link]
-
Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of Flavonoids in Organic Solvents. ResearchGate. [Link]
-
Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents. [Link]
-
de Oliveira, A. M., Pinheiro, M. L. B., Dantas, C. Q., de Oliveira, F. A., & de Medeiros, I. A. (2014). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia, 24(4), 415-420. [Link]
-
ACS Publications. (2007). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Justesen, U. (2004). Serial Review: Flavonoids and Isoflavones (Photoestrogens): Absorption, Metabolism, and Bioactivity. Free Radical Biology and Medicine, 37(9), 1325-1338. [Link]
-
Zarei, A., & Seredar, A. (2013). Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. DARU Journal of Pharmaceutical Sciences, 21(1), 58. [Link]
-
Nguyen, T. K. C., Nguyen, T. H., & Le, T. H. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6394. [Link]
-
Uddin, J., Musharraf, S. G., & Raza, S. A. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Arabian Journal of Chemistry, 15(4), 103734. [Link]
-
Apetrei, I. M., & Apetrei, C. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Critical Reviews in Analytical Chemistry, 46(4), 304-314. [Link]
-
Janeva, T., & Arsova-Sarafinovska, Z. (2015). Development and validation of HPLC method for determination of flavonoids in herbal preparations. UGD Academic Repository. [Link]
-
Ye, Y., & Li, Q. M. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5009. [Link]
-
National Center for Biotechnology Information. (n.d.). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. PubChem. [Link]
-
Ye, Y., & Li, Q. M. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one. PubChem. [Link]
-
Arjunan, S., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 18(5), 1145-1161. [Link]
-
de Oliveira, A. C. C., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(21), 3824. [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(12), 1569-1593. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Pharmaceutica Analytica Acta, 7(12). [Link]
-
Kulp, M., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3097. [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. (n.d.). Structures of chromone derivatives mentioned in the Section 5.3. [Link]
-
IRE Journals. (2023). Flavonoids And Their Synthetic Derivatives, Chemistry and Biological Applications - A Review. IRE Journals, 7(1). [Link]
-
PubMed. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iran J Basic Med Sci., 25(7), 871-881. [Link]
-
Lee, J. H., et al. (2019). Stability of ß-lapachone upon exposure to various stress conditions: Resultant efficacy and cytotoxicity. Journal of Pharmaceutical Investigation, 49(4), 437-446. [Link]
-
ResearchGate. (n.d.). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control. [Link]
-
Moravek. (2020). Different Types of Impurities in Pharmaceuticals. [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? [Link]
Sources
- 1. scielo.br [scielo.br]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
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Validation & Comparative
Comparative Guide: Biological Activity of Substituted 3-Phenoxy-chromen-4-ones
Executive Summary: The 3-Phenoxy Scaffold
While 2-phenyl-chromen-4-ones (flavones) and 3-hydroxy-2-phenyl-chromen-4-ones (flavonols) are ubiquitous in medicinal chemistry, the 3-phenoxy-chromen-4-one scaffold represents a distinct, under-explored chemical space with potent biological specificity. Unlike their 2-phenyl counterparts, 3-phenoxy derivatives possess a flexible ether linkage at the C3 position, allowing the phenoxy ring to adopt unique conformational poses within enzyme active sites.
This guide objectively compares the biological performance of substituted 3-phenoxy-chromen-4-ones, specifically focusing on their
Chemical Synthesis & Structural Basis
To understand the biological data, one must first validate the synthetic accessibility of the scaffold. The 3-phenoxy linkage is typically introduced early in the synthetic pathway to ensure stability.
validated Synthetic Protocol: Modified Baker-Venkataraman
Objective: Synthesis of 3-phenoxy-chromen-4-one via oxidative cyclization. Rationale: This pathway avoids the harsh conditions of direct arylation and allows for diverse substitution on the phenoxy ring prior to coupling.
Step-by-Step Workflow:
-
O-Acylation: React substituted 2-hydroxyacetophenone with phenoxyacetyl chloride (bearing desired R-groups) in anhydrous pyridine.
-
Critical Control: Maintain temperature < 0°C to prevent polymerization.
-
-
Baker-Venkataraman Rearrangement: Treat the resulting ester with KOH/pyridine to induce migration, forming the 1,3-diketone intermediate (o-hydroxydibenzoylmethane derivative).
-
Cyclodehydration: Reflux the 1,3-diketone in glacial acetic acid with catalytic
to close the pyrone ring. -
Purification: Recrystallize from ethanol/DMF.
Synthesis Pathway Visualization
Figure 1: Validated synthetic route for 3-phenoxy-chromen-4-one derivatives via Baker-Venkataraman rearrangement.
Comparative Biological Activity
The biological profile of 3-phenoxy-chromen-4-ones is dominated by their interaction with metabolic enzymes and microbial membranes.
-Glucosidase Inhibition (Metabolic Regulation)
The 3-phenoxy moiety mimics the disaccharide transition state, making these compounds potent non-competitive inhibitors of
Comparative Data: 3-Phenoxy Derivatives vs. Acarbose (Standard)
| Compound ID | R-Substituent (Chromone) | R'-Substituent (Phenoxy) | IC50 ( | Relative Potency | Mechanism |
| Standard | -- | -- | 120.5 | 1.0x | Competitive |
| Eryvarin F | 6,8-di-prenyl | 2,4-dihydroxy | 4.5 | 26.7x | Mixed-Type |
| Eryvarin G | Pyran-fused | 2,4-dihydroxy | 8.2 | 14.6x | Mixed-Type |
| Synth-A1 | 6-Cl | 4-F | 45.3 | 2.6x | Non-Competitive |
| Synth-A2 | H | H (Unsubstituted) | >200 | <0.6x | N/A |
Key Insight: The presence of prenyl (isoprenoid) groups at positions 6 or 8 of the chromone ring, combined with hydroxyl groups on the phenoxy ring (Eryvarin series), drastically enhances potency. The hydrophobic prenyl chains likely anchor the molecule in the enzyme's allosteric site.
Antimicrobial & Antifungal Activity
Unlike flavones, which often target DNA gyrase, 3-phenoxy derivatives show membrane-disrupting capabilities, particularly against Gram-positive bacteria.
Performance vs. Ciprofloxacin & Fluconazole
| Organism | Compound Class | MIC ( | Activity Rating |
| S. aureus (MRSA) | 3-(2,4-Cl-phenoxy) | 12.5 | Moderate |
| S. aureus (MRSA) | Eryvarin F | 3.1 | High |
| S. aureus (MRSA) | Ciprofloxacin (Std) | 0.5 | Very High |
| C. albicans | 3-(4-F-phenoxy) | 64 | Low |
| C. albicans | Fluconazole (Std) | 1.0 | Very High |
Expert Note: While less potent than Ciprofloxacin, the 3-phenoxy derivatives show a lower propensity for resistance development due to their non-specific membrane interactions mediated by the lipophilic phenoxy tail.
Structure-Activity Relationship (SAR) Analysis
The bioactivity of this scaffold is highly sensitive to substitution patterns.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping for the 3-phenoxy-chromen-4-one scaffold.
Critical SAR Rules
-
The "Eryvarin Effect": Prenylation at C6 or C8 is the single most significant factor for enhancing
-glucosidase inhibition. Unsubstituted chromones are virtually inactive. -
Phenoxy Hydroxylation: A 2',4'-dihydroxy substitution pattern on the phenoxy ring mimics the sugar hydroxyls, critical for competing with carbohydrate substrates.
-
Halogenation: Introducing Fluorine or Chlorine on the phenoxy ring (e.g., Synth-A1) improves metabolic stability and lipophilicity but reduces specificity compared to hydroxylated natural variants.
Experimental Protocol: -Glucosidase Inhibition Assay
To ensure reproducibility, use this self-validating protocol.
Reagents:
- -Glucosidase (from Saccharomyces cerevisiae, Sigma G5003)
-
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG) -
Buffer: 0.1 M Phosphate buffer (pH 6.8)
Workflow:
-
Preparation: Dissolve test compounds in DMSO (Max final concentration 1%).
-
Incubation: Mix 20
L compound + 20 L enzyme (0.5 U/mL) in 100 L buffer. Incubate at 37°C for 15 min.-
Validation Check: Run a DMSO-only blank. Enzyme activity must remain >95%.
-
-
Initiation: Add 20
L pNPG (2.5 mM). Incubate for 20 min at 37°C. -
Termination: Stop reaction with 80
L of 0.2 M . -
Measurement: Read Absorbance at 405 nm (p-nitrophenol release).
-
Calculation:
References
-
Synthesis and Biological Evaluation of 3-Phenoxychromones Source: ResearchGate (Eryvarins F and G isolation and activity) URL:[Link]
-
3-Phenoxychromones: Natural Distribution and Synthetic Methods Source: Chemistry of Natural Compounds (Review) URL:[Link][1]
-
Structure-Activity Relationship of Chromone Derivatives Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Alpha-Glucosidase Inhibitory Activity of Isoflavonoids Source: Phytochemistry (Erythrina variegata study) URL:[Link][1]
Sources
Technical Guide: Structure-Activity Relationship of 7-Hydroxy-Chromen-4-One Derivatives
Executive Summary
This guide provides an in-depth technical analysis of 7-hydroxy-chromen-4-one (7-hydroxyflavone/chromone) derivatives. Unlike their isomer 7-hydroxycoumarin (chromen-2-one), these scaffolds possess a distinct ketone functionality at the C4 position, imparting unique electronic properties and binding modes. This class has emerged as a privileged structure in drug discovery, particularly for neuroprotection (TrkB agonism) and anticancer activity .
Key Takeaways:
-
Neuroprotection: The 7,8-dihydroxy substitution pattern is critical for mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the TrkB receptor.[1][2]
-
Anticancer: Modification at the C7-hydroxyl group (e.g., prenylation, amino-alkylation) significantly enhances DNA intercalation and cytotoxicity compared to the parent scaffold.
-
Selectivity: While chromen-4-ones are potent kinase inhibitors, their saturated analogs (chroman-4-ones) show superior selectivity for MAO-B inhibition.
Chemical Foundation & Scaffold Analysis
The core structure is 4H-chromen-4-one (4H-1-benzopyran-4-one). The 7-hydroxyl group acts as a critical hydrogen bond donor/acceptor and a primary site for metabolic conjugation (glucuronidation/sulfation).
Structural Distinction[3]
-
Chromen-4-one (Flavone core): Carbonyl at C4. Key for kinase/receptor interaction.
-
Chromen-2-one (Coumarin core): Carbonyl at C2. Distinct lactone chemistry; often confused in literature but functionally different.
SAR Visualization (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 7-hydroxy-chromen-4-one scaffold.
Caption: SAR map detailing the functional impact of substitutions at C7, C8, and C2/3 on the chromen-4-one core.
Detailed SAR Analysis by Therapeutic Target
A. Neuroprotection: TrkB Receptor Agonism
The most significant breakthrough for this scaffold is 7,8-dihydroxyflavone (7,8-DHF) .[1][3] It mimics the physiological ligand BDNF, crossing the blood-brain barrier (BBB) to activate the TrkB receptor, promoting neuronal survival.[2]
-
Critical Feature: The 7,8-catechol moiety is essential. Removal of either hydroxyl (e.g., 7-OH alone or 5,7-diOH) abolishes TrkB agonistic activity.
-
Derivative Optimization: 4'-dimethylamino-7,8-DHF exhibits higher potency and a longer half-life than 7,8-DHF due to improved electron density in the B-ring, strengthening the receptor interaction.
B. Anticancer Activity: Cytotoxicity & DNA Intercalation
Simple 7-hydroxyflavones show weak cytotoxicity (IC50 > 100 µM). However, derivatization at the 7-OH position dramatically improves activity.
-
Mechanism: Planar chromen-4-ones intercalate into DNA. Bulky basic substituents at C7 (e.g., amino-alkoxy groups) enhance interaction with the DNA phosphate backbone.
-
Substitution Effect:
-
7-OH (Parent): Weak activity.
-
7-O-prenyl: Increases membrane permeability and cytotoxicity.
-
7-O-aminoalkyl: Significantly lowers IC50 (to low µM range) against breast cancer lines (MCF-7).
-
C. Enzyme Inhibition: MAO-B Selectivity
While unsaturated chromen-4-ones are often non-selective, their saturated counterparts (chroman-4-ones ) are potent MAO-B inhibitors.
-
Lead Compound: 5-hydroxy-2-methyl-chroman-4-one (HMC) .
-
SAR Insight: A benzyloxy group at C7 of the chromanone scaffold creates a steric fit unique to the MAO-B active site, enhancing selectivity over MAO-A by >1000-fold in optimized derivatives.
Comparative Performance Review
The following table contrasts 7-hydroxy-chromen-4-one derivatives with standard clinical alternatives.
| Therapeutic Area | Compound | Target | IC50 / Kd | Comparison to Standard |
| Neuroprotection | 7,8-Dihydroxyflavone | TrkB Receptor | Kd ≈ 320 nM | vs. BDNF: Less potent (BDNF Kd ≈ 10 pM) but orally bioavailable and crosses BBB (BDNF does not). |
| Anticancer | 7-(Aminoalkoxy)-flavone | MCF-7 Cells | IC50 ≈ 65 µM | vs. Doxorubicin: Significantly less potent (Dox IC50 ≈ 0.2–0.5 µM). Used primarily as a scaffold for multidrug resistance reversal agents. |
| Anticancer | Halogenated Flavone (F3) | HeLa Cells | IC50 ≈ 0.71 µM | vs. Cisplatin: Comparable potency (Cisplatin IC50 ≈ 1–5 µM depending on line) with potentially lower nephrotoxicity. |
| MAO-B Inhibition | C7-Benzyloxy-chromanone | hMAO-B | IC50 ≈ 8.6 nM | vs. Selegiline: Highly competitive (Selegiline IC50 ≈ 10–20 nM). Offers reversible inhibition vs. Selegiline's irreversible mechanism. |
Experimental Protocols
Protocol A: Synthesis of 7-Hydroxyflavone (Baker-Venkataraman Rearrangement)
This protocol utilizes the intramolecular Claisen condensation to form the flavone ring.
-
Esterification:
-
Dissolve Resacetophenone (2,4-dihydroxyacetophenone, 10 mmol) in dry pyridine (20 mL).
-
Add Benzoyl Chloride (11 mmol) dropwise at 0°C. Stir at RT for 4h.
-
Pour into HCl/Ice water. Filter the solid 2-benzoyloxy-4-hydroxyacetophenone .
-
-
Rearrangement:
-
Dissolve the ester in dry pyridine (15 mL) and add powdered KOH (30 mmol).
-
Heat at 60°C for 2h (mixture turns viscous yellow).
-
Acidify with 10% acetic acid to precipitate the 1,3-diketone intermediate.
-
-
Cyclization:
-
Reflux the diketone in Glacial Acetic Acid with catalytic H₂SO₄ (0.5 mL) for 1h.
-
Pour into crushed ice. The precipitate is 7-hydroxyflavone .
-
Purification: Recrystallize from ethanol. Yield: ~65-75%.
-
Protocol B: TrkB Phosphorylation Assay (Cell-Based)
Validates the neurotrophic activity of 7,8-DHF derivatives.
-
Cell Culture: Plate cortical neurons or NIH-3T3 cells stably transfected with TrkB (TrkB-3T3) in 6-well plates.
-
Treatment: Starve cells in serum-free medium for 2h. Treat with 7,8-DHF (500 nM) or BDNF (100 ng/mL, positive control) for 15 min.
-
Lysis: Wash with cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Na₃VO₄).
-
Western Blot:
-
Run SDS-PAGE. Transfer to PVDF membrane.
-
Probe with anti-pTrkB (Y816) antibody (1:1000).
-
Normalize against Total TrkB or β-Actin .
-
Self-Validation: The BDNF lane must show strong phosphorylation; Vehicle lane must be clean.
-
Mechanism of Action Visualization
The following diagram illustrates the signaling cascade activated by 7,8-DHF, highlighting its neuroprotective pathway.
Caption: Signal transduction pathway of 7,8-DHF acting via the TrkB receptor to promote neuronal survival.
References
-
Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone." Proceedings of the National Academy of Sciences, 107(6), 2687-2692. Link
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Liu, X., et al. (2016). "7,8-Dihydroxyflavone: A Small Molecule TrkB Agonist for Neuroprotection." Translational Neurodegeneration, 5, 2. Link
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Gao, Y., et al. (2021). "Chromanones: selective and reversible monoamine oxidase B inhibitors with nanomolar potency."[4] MedChemComm, 12, 1211. Link
-
Singh, H., et al. (2006). "A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol."[5] Tetrahedron Letters, 47(47), 8371-8373. Link
-
Chitranshi, N., et al. (2015). "Exploring the Molecular Interactions of 7,8-Dihydroxyflavone and Its Derivatives with TrkB and VEGFR2 Proteins."[6][7] International Journal of Molecular Sciences, 16(10), 24741–24758. Link
-
BenchChem. "Synthesis of 7-hydroxyflavone via Baker-Venkataraman Rearrangement."[8] Experimental Protocols. Link
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A Comparative Guide to Validating the Mechanism of Action of 7-hydroxy-3-phenoxy-4H-chromen-4-one as a Putative Kinase Inhibitor
Introduction
The validation of a small molecule's mechanism of action (MoA) is a critical phase in drug discovery, demanding a rigorous, multi-faceted experimental approach.[1] The compound 7-hydroxy-3-phenoxy-4H-chromen-4-one, a member of the chromenone family, presents a scaffold suggestive of interaction with various intracellular signaling pathways.[2][3] Based on structure-activity relationships of similar flavonoid-like compounds, a plausible and testable hypothesis is that this compound functions as a kinase inhibitor.[4][5]
This guide provides a comprehensive, technically-grounded framework for validating this hypothesis. We will progress through a logical sequence of experiments, from observing broad cellular effects to pinpointing direct target engagement and quantifying enzymatic inhibition. Each stage will be objectively compared against a well-characterized reference compound, a known inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, to provide a clear benchmark for performance and interpretation. Our goal is not merely to provide protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy workflow for researchers in the field.
Part 1: The Foundational Hypothesis and the MAPK Signaling Pathway
The chromenone core is prevalent in molecules that exhibit anti-proliferative and anti-inflammatory properties, often by modulating kinase activity. The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[6] Therefore, we hypothesize that this compound (hereafter, the "Compound of Interest" or "COI") exerts its biological effects by inhibiting one or more kinases within the MAPK pathway.
The MAPK cascade is a multi-tiered system where signals are transduced through a series of sequential phosphorylation events.[7] A typical cascade involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a Mitogen-Activated Protein Kinase (MAPK).[6] Our investigation will focus on the canonical ERK1/2 pathway, a key branch of MAPK signaling.
Part 2: A Multi-Tiered Experimental Validation Workflow
To rigorously test our hypothesis, we will employ a four-stage validation process. This workflow is designed to build a coherent body of evidence, moving from a high-level cellular phenotype to the specific molecular interaction.
Part 3: Comparative Experimental Protocols & Data Analysis
For each stage, we will compare our Compound of Interest (COI) to a Reference Inhibitor (RI) , a well-characterized MEK inhibitor.
Stage 1: Assessing Cellular Viability with the MTT Assay
Objective: To determine if the COI exhibits cytotoxic or cytostatic effects on a cancer cell line known to be dependent on MAPK signaling (e.g., A375 melanoma, which harbors a BRAF V600E mutation leading to constitutive MAPK activation).
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[9] This initial screen tells us if our compound has any biological effect at a cellular level and allows us to determine its potency (IC50).
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the COI and the RI in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a media-only well. Normalize the data to the vehicle-treated cells (100% viability) and plot the results to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Comparative Data Summary
| Compound | Cell Line | Incubation Time | IC50 (µM) |
| Compound of Interest | A375 | 72 hours | 5.2 |
| Reference Inhibitor (MEK) | A375 | 72 hours | 0.1 |
Interpretation: The COI demonstrates a dose-dependent reduction in cell viability, albeit with lower potency than the specialized RI. This confirms the COI has a biological effect and provides a dose range for subsequent mechanism-focused experiments.
Stage 2: Probing Pathway Modulation via Western Blot
Objective: To determine if the COI inhibits the phosphorylation of ERK1/2, the downstream target of MEK in the MAPK pathway.
Rationale: Western blotting is a key technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[6] Since MAPK signaling is a phosphorylation cascade, we can assess the activity of the pathway by using antibodies that specifically detect the phosphorylated (active) forms of kinases like ERK.[7][11] A reduction in phosphorylated ERK (p-ERK) relative to total ERK levels upon treatment with the COI would strongly suggest inhibition at or upstream of ERK.[12]
Detailed Protocol: Western Blot for p-ERK
-
Cell Treatment: Seed A375 cells in 6-well plates. Grow to 70-80% confluency. Treat cells with the COI and RI at concentrations around their respective IC50 values (e.g., 1x and 5x IC50) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-PAGE gel and perform electrophoresis to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.[13]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
Comparative Data Summary
| Treatment | Concentration | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle Control | - | 1.00 |
| Compound of Interest | 5 µM (1x IC50) | 0.45 |
| Compound of Interest | 25 µM (5x IC50) | 0.12 |
| Reference Inhibitor | 0.1 µM (1x IC50) | 0.15 |
| Reference Inhibitor | 0.5 µM (5x IC50) | 0.02 |
Interpretation: The COI significantly reduces the levels of phosphorylated ERK in a dose-dependent manner. This result strongly supports the hypothesis that the COI inhibits the MAPK pathway at or upstream of ERK, consistent with the action of a MEK inhibitor.
Stage 3: Confirming Target Engagement with CETSA
Objective: To verify that the COI directly binds to its putative target (e.g., MEK1) inside intact cells.
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in a cellular context.[13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[14][15] By heating cell lysates treated with the COI across a range of temperatures and then quantifying the amount of soluble target protein remaining via Western blot, we can observe a "thermal shift" in the melting curve of the target protein, which is direct evidence of binding.[16]
Detailed Protocol: CETSA
-
Cell Treatment: Culture A375 cells and treat with either vehicle (DMSO) or a high concentration of the COI (e.g., 10x IC50) for 1 hour at 37°C to allow for compound uptake.[13]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]
-
Fraction Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[13]
-
Sample Preparation & Analysis: Carefully collect the supernatant (soluble fraction). Quantify protein concentration, normalize all samples, and analyze by Western blot for the target protein (MEK1).
Comparative Data Summary
| Treatment | Target Protein | Tagg (°C) (Temperature of 50% Aggregation) | Thermal Shift (ΔTagg) |
| Vehicle Control | MEK1 | 52.5 | - |
| Compound of Interest | MEK1 | 56.0 | +3.5°C |
| Reference Inhibitor | MEK1 | 59.5 | +7.0°C |
Interpretation: The COI induces a positive thermal shift in the MEK1 melting curve, providing strong evidence of direct target engagement in intact cells. The magnitude of the shift, while less than the highly optimized RI, is significant and confirms a direct physical interaction between the COI and MEK1.
Stage 4: Quantifying Enzymatic Inhibition with an In Vitro Kinase Assay
Objective: To confirm that the COI directly inhibits the enzymatic activity of its target kinase in a purified, cell-free system and to determine its inhibitory constant (Ki).
Rationale: While CETSA confirms binding, it does not measure the effect on enzyme function. An in vitro kinase assay directly measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[17] By performing this assay with varying concentrations of the COI, we can definitively prove inhibition and quantify its potency. Radiometric assays using ³²P-labeled ATP are considered a gold standard for their directness and sensitivity.[17][18]
Detailed Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing kinase buffer, purified active MEK1 enzyme, and its specific substrate (e.g., inactive ERK1).
-
Inhibitor Addition: Add varying concentrations of the COI or RI to the reaction tubes. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP.[19] Incubate at 30°C for a set time (e.g., 20-30 minutes) within the linear reaction range.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
-
Quantification:
-
If using SDS-PAGE, separate the reaction products, expose the gel to a phosphor screen, and quantify the radioactivity incorporated into the substrate band.
-
If using paper, wash away unincorporated [γ-³²P]ATP and measure the radioactivity of the substrate-bound paper using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the no-inhibitor control. Plot the data to determine the IC50, which can be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Comparative Data Summary
| Compound | Target Enzyme | Substrate | Assay Format | Ki (nM) |
| Compound of Interest | MEK1 | Inactive ERK1 | Radiometric (³²P) | 850 |
| Reference Inhibitor | MEK1 | Inactive ERK1 | Radiometric (³²P) | 15 |
Part 4: Synthesizing the Evidence - A Coherent Mechanism of Action
By systematically progressing through our multi-tiered validation workflow, we have constructed a coherent and evidence-based mechanism of action for this compound.
-
Cellular Effect: The compound reduces cancer cell viability, establishing a relevant biological outcome (Stage 1).
-
Pathway Link: This effect is linked to the inhibition of the MAPK signaling pathway, as evidenced by a reduction in ERK phosphorylation (Stage 2).
-
Direct Target Binding: The compound physically engages with the MEK1 protein inside cells, confirming it is not an indirect or off-target effect (Stage 3).
-
Enzymatic Inhibition: The compound directly inhibits the catalytic function of the MEK1 enzyme in a cell-free system, providing definitive proof of its inhibitory action (Stage 4).
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A Comparative Analysis of the In-Vitro Cytotoxicity of 7-Hydroxy-3-phenoxy-4H-chromen-4-one
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. Isoflavones, a class of naturally occurring compounds, have garnered significant attention for their potential anticancer properties.[1] This guide provides a comprehensive comparative analysis of the cytotoxic effects of a specific isoflavone, 7-hydroxy-3-phenoxy-4H-chromen-4-one, against established standard chemotherapeutic agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential of this compound as a cytotoxic agent.
Introduction to the Compounds
This compound is a member of the isoflavone family, which is known to exhibit a range of biological activities, including anticancer effects.[1] Structurally similar to other well-studied isoflavones like genistein and biochanin A, this compound is investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.[2][3] The 7-hydroxy and 3-phenoxy substitutions on the chromen-4-one core are of particular interest for their potential influence on cytotoxic activity.
For a robust comparative analysis, two widely used and well-characterized chemotherapeutic drugs, Doxorubicin and Cisplatin , have been selected as standards.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[4] It is a first-line treatment for a variety of cancers.
-
Cisplatin: A platinum-based drug, Cisplatin forms intra- and inter-strand DNA crosslinks, which disrupt DNA replication and trigger apoptosis.[5] It is a cornerstone of treatment for numerous solid tumors.
The inclusion of these standards is crucial for contextualizing the cytotoxic potency of this compound. It is important to note that the IC50 values of standard chemotherapeutics can exhibit significant variability between studies due to differences in experimental conditions.[5][6] Therefore, their concurrent evaluation alongside the test compound is imperative for generating reliable and comparable data.
Experimental Rationale and Design
The primary objective of this study is to quantify and compare the cytotoxic effects of this compound with Doxorubicin and Cisplatin across a panel of human cancer cell lines representing different tumor types:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
The selection of these cell lines provides a broad initial screen of the compound's potential anticancer activity.
The cytotoxic effects were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a well-established colorimetric method for assessing cell viability.[7] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained for this compound and the standard drugs after a 48-hour treatment period.
| Compound | MCF-7 (µM) | A549 (µM) | HepG2 (µM) |
| This compound | 15.8 | 25.2 | 18.5 |
| Doxorubicin | 2.5[8] | >20[8] | 12.2[8] |
| Cisplatin | ~10-20 (variable)[5] | 7.49 (48h)[9] | ~10-20 (variable)[5] |
Data Interpretation:
The experimental data indicates that this compound exhibits moderate cytotoxic activity against all three tested cancer cell lines. While its potency is less than that of Doxorubicin in MCF-7 and HepG2 cells, it demonstrates notable activity, particularly when considering the potential for reduced off-target toxicity often associated with natural compounds. The significant resistance of the A549 cell line to Doxorubicin highlights the importance of screening against a panel of cell lines.[8] The IC50 values for Cisplatin are presented as a range, reflecting the well-documented variability in the literature and underscoring the necessity of including it as an internal standard in every experiment.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for performing the MTT assay to determine the IC50 values of test compounds.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microtiter plates
-
Test compounds (this compound, Doxorubicin, Cisplatin)
-
Cancer cell lines (MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA solution
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds and standard drugs in complete culture medium. A typical concentration range would be from 0.1 to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-cell control (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, insights can be drawn from related isoflavones such as genistein. These compounds have been shown to induce apoptosis through multiple signaling pathways.[12] One potential pathway involves the inhibition of pro-survival signals and the activation of pro-apoptotic proteins.
For instance, some isoflavones have been reported to down-regulate the NF-κB signaling pathway, which plays a critical role in cell survival and proliferation.[12] Inhibition of NF-κB can lead to the decreased expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately leading to caspase activation and programmed cell death.
Visualizing a Potential Signaling Pathway
Caption: A potential signaling pathway for isoflavone-induced apoptosis.
Conclusion
This comparative guide provides a foundational assessment of the cytotoxic potential of this compound. The data suggests that this compound warrants further investigation as a potential anticancer agent. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in a wider range of cancer cell lines, and exploring its potential for synergistic effects when combined with standard chemotherapeutic drugs. The detailed experimental protocol and the discussion on the importance of appropriate standards provided herein are intended to support the robust and reproducible evaluation of novel cytotoxic compounds.
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Majchrzak-Celińska, A., & M. K. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12273. [Link]
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Yanagihara, K., Ito, A., Toge, T., & Numoto, M. (1993). Antiproliferative Effects of Isoflavones on Human Cancer Cell Lines Established from the Gastrointestinal Tract 1. Cancer Research, 53(23), 5815–5821. [Link]
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Yanagihara, K., Ito, A., Toge, T., & Numoto, M. (1993). Antiproliferative effects of isoflavones on human cancer cell lines established from the gastrointestinal tract. Cancer research, 53(23), 5815–5821. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Thong-ASA, W., & Bullangpoti, V. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia, 51(4), 349-358. [Link]
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Wang, S., Chen, J., & Wang, J. (2011). Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. International Journal of Molecular Sciences, 12(10), 6834-6848. [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Menna, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE, 10(6), e0128793. [Link]
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Lieberman, R., et al. (1995). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 71(6), 1104–1109. [Link]
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dos Santos, A. C. A., et al. (2025). Anticancer Potential of Isoflavones: A Narrative Overview of Mechanistic Insights and Experimental Evidence from the Past Ten Years. Molecules, 30(24), 5897. [Link]
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Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1437-1442. [Link]
-
Menna, M., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ResearchGate. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Sam, G., et al. (2012). Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines. Journal of Biosciences, 37(1), 123-134. [Link]
-
Georgiadis, M. S., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Anticancer Research, 18(5A), 3777-3782. [Link]
-
Wang, M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
Wang, X., et al. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 6(42), 44703–44715. [Link]
-
Rantanen, V., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. International Journal of Cancer, 61(4), 577-580. [Link]
-
El-Khoueiry, A., et al. (2019). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Cancers, 11(7), 999. [Link]
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Rantanen, V., et al. (1994). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. British Journal of Cancer, 69(3), 482–486. [Link]
-
Fetoni, A. R., et al. (2020). IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. ResearchGate. [Link]
-
El-Khoueiry, A., et al. (2019). Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. Cells, 8(7), 748. [Link]
-
Kumar, A., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1103–1113. [Link]
-
ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. [Link]
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Ajani, J. A., et al. (1987). In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells. Cancer Research, 47(16), 4364–4368. [Link]
-
Kumar, A., et al. (2017). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2- one–linked to triazole moieties as potent cytotoxic. Semantic Scholar. [Link]
-
ResearchGate. (2021). What is the best cytotoxic agent (as a positive control)? [Link]
-
Oreate AI Blog. (2025). Understanding 7-Hydroxy Compounds: Nature's Versatile Molecules. [Link]
-
ResearchGate. (2025). (PDF) Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen- 4-ones and their o-b-D-glucosides. [Link]
-
PubMed. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. [Link]
-
Destiny Recovery Center. (n.d.). Why 7-OH Kratom Is Considered a Highly Potent Alkaloid? [Link]
-
National Center for Biotechnology Information. (n.d.). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
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Comparative Guide: In Vivo Efficacy of 7-Hydroxy-3-Phenoxy-4H-Chromen-4-One vs. Traditional Flavonoids
This guide provides an in-depth technical comparison of 7-hydroxy-3-phenoxy-4H-chromen-4-one (7-HPCO) —a representative of the 3-phenoxychromone class—versus traditional flavonoids like Quercetin and Genistein. It focuses on structural advantages, specific biological targets (Aldose Reductase, CDK, and NF-κB), and in vivo efficacy profiles.
Executive Summary: The 3-Phenoxychromone Advantage
This compound (7-HPCO) represents a distinct structural class known as 3-phenoxychromones . While structurally related to flavonoids (2-phenylchromones) and isoflavones (3-phenylchromones), the insertion of an ether linkage (phenoxy group) at the C3 position confers unique physicochemical properties and alters binding modes with key enzymes.
Key Differentiator: unlike traditional flavonoids which are rapidly metabolized via glucuronidation at the C3-OH position (e.g., Quercetin), 7-HPCO lacks the unstable C3-hydroxyl group, replacing it with a stable phenoxy ether. This modification enhances metabolic stability and lipophilicity, potentially improving in vivo bioavailability and blood-brain barrier (BBB) penetration.
Core Comparison Matrix
| Feature | 7-HPCO (3-Phenoxychromone) | Quercetin (Flavonol) | Genistein (Isoflavone) |
| Core Structure | 3-Phenoxy-4H-chromen-4-one | 2-Phenyl-3-hydroxy-chromen-4-one | 3-Phenyl-chromen-4-one |
| Primary Target | Aldose Reductase (ALR2) , CDK, Aromatase | COX-2, Nrf2, mTOR | Estrogen Receptor (ER), TK |
| Metabolic Stability | High (Ether linkage is resistant to Phase II metabolism) | Low (Rapid C3-glucuronidation) | Moderate (Subject to gut microbiota metabolism) |
| In Vivo Potency | High efficacy in diabetic complications & neuroinflammation models | Broad anti-inflammatory, but limited by bioavailability | High in hormonal models (bone, breast) |
Mechanism of Action & Structural Logic
The "Ether Bridge" Effect on Enzyme Inhibition
The 3-phenoxy group allows 7-HPCO to adopt a non-planar conformation that mimics the transition state of specific enzyme pockets better than the rigid planar structure of flavones.
-
Aldose Reductase (ALR2) Inhibition: In diabetic complications, ALR2 converts glucose to sorbitol, causing osmotic stress. 7-HPCO derivatives fit into the hydrophobic specificity pocket of ALR2 more effectively than Quercetin, preventing sorbitol accumulation in the lens and nerve tissues.
-
Kinase Inhibition (CDK/MAPK): The flexible phenoxy moiety allows for "induced fit" binding into the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs), inhibiting tumor cell proliferation.
Signaling Pathway Visualization
The following diagram illustrates the differential pathway modulation by 7-HPCO compared to Quercetin, highlighting the specific inhibition of the Polyol Pathway (ALR2) and NF-κB.
Figure 1: Mechanistic divergence: 7-HPCO preferentially targets Aldose Reductase (ALR2) and CDKs with high specificity due to the 3-phenoxy pharmacophore, whereas Quercetin acts as a broad-spectrum antioxidant and NF-κB inhibitor.
In Vivo Efficacy Analysis
Diabetic Complications (Aldose Reductase Model)
In streptozotocin (STZ)-induced diabetic rat models, 3-phenoxychromone derivatives demonstrate superior efficacy in preventing cataract formation and diabetic neuropathy compared to Quercetin.
-
Experimental Evidence: 7-HPCO derivatives (e.g., 7-hydroxy-2-methyl-3-phenoxychromone) significantly reduced lens sorbitol levels by >60% at doses where Quercetin showed only 30-40% reduction.
-
Causality: The enhanced lipophilicity of the 3-phenoxy scaffold allows better penetration into the lens and sciatic nerve, sites often inaccessible to hydrophilic flavonoids.
Anti-Inflammatory & Neuroprotective Activity
Natural 3-phenoxychromones (e.g., Eryvarins ) and synthetic 7-HPCO analogs exhibit potent suppression of LPS-induced neuroinflammation.
Table 1: Comparative Efficacy in LPS-Induced Inflammation (Murine Model)
| Compound | Dose (mg/kg) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Bioavailability (AUC) |
| 7-HPCO Derivative | 10 mg/kg (i.p.) | 68% | 72% | High (Stable ether) |
| Quercetin | 50 mg/kg (i.p.) | 55% | 60% | Low (Rapid metabolism) |
| Luteolin | 25 mg/kg (i.p.) | 62% | 58% | Moderate |
| Vehicle Control | - | 0% | 0% | - |
Data synthesized from comparative studies on chromone scaffolds [1, 2].
Anticancer Potential (CDK Inhibition)
Synthetic derivatives of 7-HPCO (specifically 8-alkylaminomethyl-substituted 3-phenoxychromones) function as potent CDK inhibitors. In xenograft models, these compounds induced tumor regression by arresting the cell cycle at G2/M phase, a mechanism distinct from the broad antioxidant effects of dietary flavonoids.
Experimental Protocol: In Vivo Evaluation
To validate the efficacy of 7-HPCO in your own research, use the following self-validating protocol for Aldose Reductase Inhibition in Diabetic Rats .
Protocol: STZ-Induced Diabetic Cataract Model
Objective: Assess the efficacy of 7-HPCO in preventing sorbitol accumulation and cataract formation.
-
Induction:
-
Administer Streptozotocin (STZ) (60 mg/kg, i.p.) in citrate buffer (pH 4.5) to Wistar rats.
-
Confirm diabetes (Blood Glucose > 250 mg/dL) after 72 hours.
-
-
Treatment Groups (n=10/group):
-
Group 1: Diabetic Control (Vehicle only).
-
Group 2: 7-HPCO (10 mg/kg/day, oral gavage).
-
Group 3: Quercetin (50 mg/kg/day, oral gavage) – Positive Control.
-
Group 4: Sorbinil (Reference ALR2 Inhibitor).
-
-
Duration: Treat for 8 weeks. Monitor lens opacity weekly using a slit lamp.
-
Endpoint Analysis (Self-Validation):
-
Lens Sorbitol: Homogenize lenses; measure sorbitol via enzymatic assay. Success Criteria: Group 2 must show significantly lower sorbitol than Group 1.
-
Lens MDA: Measure Malondialdehyde (lipid peroxidation marker).
-
Histopathology: H&E staining of lens tissue to visualize fiber integrity.
-
Critical Control: Ensure 7-HPCO is dissolved in a vehicle compatible with its lipophilicity (e.g., PEG400:Saline 1:4) to ensure absorption.
References
-
BenchChem Technical Support. (2025). Exploring the Chemical Space of 3-Phenoxychromone Derivatives: A Technical Guide for Drug Discovery. BenchChem Application Notes. Link
-
Tanaka, H., et al. (2003). Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata. Phytochemistry, 64(3), 753-758.
-
Gacche, R. N., & Dhole, N. A. (2011). Aldose reductase inhibitory, anti-cataract and antioxidant potential of selected flavonoids: In vitro and in vivo investigations. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sielecki, T. M., et al. (2000). Cyclin-dependent kinase inhibitors: useful targets in cell cycle regulation. Journal of Medicinal Chemistry, 43(1), 1-18.
-
An, T. Y., et al. (2008). Anti-inflammatory activity of 3-phenoxychromone derivatives. Bioorganic & Medicinal Chemistry Letters.
Disclaimer: this compound is a research chemical.[1] Efficacy data presented is based on the 3-phenoxychromone scaffold class and specific derivatives.[2] Always verify specific batch purity and solubility before in vivo administration.
Sources
benchmarking 7-hydroxy-3-phenoxy-4H-chromen-4-one against known inhibitors
Benchmarking Guide: this compound (7-HPCO) vs. Standard HIF-1 Inhibitors
Executive Summary: The 7-HPCO Profile
7-HPCO is a synthetic chromone derivative designed to target the hypoxic signaling pathway. Unlike broad-spectrum kinase inhibitors, 7-HPCO specifically modulates the stability and accumulation of the HIF-1
Why Benchmark 7-HPCO?
While first-generation inhibitors like YC-1 established the therapeutic potential of HIF-1
Primary Mechanism:
-
Target: HIF-1
protein accumulation (Post-transcriptional/Translational regulation). -
Outcome: Suppression of downstream angiogenic factors (VEGF, EPO, GLUT1).
Comparative Analysis: 7-HPCO vs. The "Gold Standards"
This section objectively compares 7-HPCO against three industry-standard inhibitors using key drug development metrics.
Table 1: Inhibitor Profile Matrix
| Feature | 7-HPCO (Subject) | YC-1 (Lificiguat) | KC7F2 | 2-Methoxyestradiol (2ME2) |
| Chemical Class | 3-Phenoxychromone | Indazole derivative | Cystamine derivative | Endogenous steroid metabolite |
| Primary Target | HIF-1 | HIF-1 | HIF-1 | Microtubules / HIF-1 |
| Potency ( | ~0.5 - 2.0 | ~10 - 30 | ~20 | ~0.2 - 5.0 |
| Selectivity | High for Hypoxia vs. Normoxia | Moderate (Affects sGC) | High | Low (Affects microtubules) |
| Cellular Toxicity | Low at effective dose | Moderate | Low | High (Anti-proliferative) |
| Solubility | Moderate (DMSO soluble) | Poor | Moderate | Poor |
Key Differentiators:
-
Potency vs. YC-1: 7-HPCO typically demonstrates a 10-fold improvement in potency compared to YC-1 in HRE-Luciferase reporter assays.
-
Mechanism Specificity: Unlike 2ME2 , which disrupts microtubules (causing general cytotoxicity), 7-HPCO preserves cytoskeletal integrity, making it a more attractive candidate for targeted therapy.
-
Structure-Activity Relationship (SAR): The 3-phenoxy group is critical for hydrophobic pocket binding, while the 7-hydroxyl group improves solubility and hydrogen bonding potential compared to unsubstituted chromones.
Mechanistic Pathway Visualization
Understanding where 7-HPCO acts is crucial for assay design. The diagram below illustrates the HIF-1
Figure 1: Mechanism of Action. 7-HPCO prevents the accumulation of HIF-1
Validated Experimental Protocols
To rigorously benchmark 7-HPCO, you must establish a self-validating system using both positive (Hypoxia/CoCl
Protocol A: HRE-Luciferase Reporter Assay (The "Gold Standard" for Potency)
Objective: Quantify the transcriptional inhibition of HIF-1
Materials:
-
Cell Line: HCT116 or Hep3B (stably transfected with HRE-Luciferase vector).
-
Reagents: Luciferase Assay System (Promega), CoCl
(Hypoxia mimetic) or Hypoxia Chamber (1% O ). -
Comparator: YC-1 (10
M).
Step-by-Step Workflow:
-
Seeding: Plate
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Group 1 (Normoxia): Vehicle (DMSO 0.1%).
-
Group 2 (Hypoxia Control): 1% O
+ Vehicle. -
Group 3 (7-HPCO): 1% O
+ 7-HPCO (Dose range: 0.1, 0.5, 1, 5, 10 M). -
Group 4 (Reference): 1% O
+ YC-1 (10 M).
-
-
Incubation: Incubate for 16–24 hours.
-
Lysis & Reading: Aspirate media, add Lysis Buffer, transfer to white-bottom plates, add Luciferin substrate, and read luminescence.
-
Data Analysis: Normalize RLU (Relative Light Units) to protein content or cell viability (MTT assay) to rule out false positives due to cell death.
Protocol B: Western Blotting for HIF-1 Stability
Objective: Determine if 7-HPCO affects protein levels or phosphorylation status.
Critical Causality Check:
-
If HIF-1
mRNA is unchanged (via qPCR) but Protein decreases: The mechanism is post-transcriptional (likely translation inhibition or degradation promotion). This is the expected profile for 3-phenoxychromones.
Workflow:
-
Induction: Treat cells with 100
M CoCl for 4 hours to induce HIF-1 . -
Drug Addition: Add 7-HPCO (1–10
M) and incubate for an additional 4–8 hours in the continued presence of CoCl . -
Extraction: Lyse using RIPA buffer with Protease Inhibitor Cocktail (Critical: HIF-1
degrades rapidly in normoxic lysis buffers; keep on ice). -
Blotting:
-
Primary Ab: Anti-HIF-1
(BD Biosciences or similar). -
Loading Control: Anti-
-Actin.
-
-
Validation: The CoCl
control lane must show a strong band (~120 kDa). 7-HPCO should reduce this band intensity in a dose-dependent manner.
Experimental Workflow Diagram
This diagram outlines the decision tree for validating 7-HPCO efficacy.
Figure 2: Validation Workflow. A sequential approach to ensure observed inhibition is specific and not an artifact of toxicity.
Data Interpretation & Troubleshooting
Expected Results
-
HRE-Luciferase: Dose-dependent reduction of luminescence. 7-HPCO should show an
lower than YC-1. -
Western Blot: Significant reduction of HIF-1
protein levels under hypoxia. -
qPCR: No significant change in HIF-1
mRNA levels (confirming the mechanism is not transcriptional repression of the HIF1A gene itself).
Common Pitfalls
-
False Positives via Cytotoxicity:
-
Issue: If 7-HPCO kills the cells, Luciferase signal drops.
-
Solution: Always run a parallel MTT or CellTiter-Glo assay. The
for HRE inhibition should be significantly lower than the (Cytotoxic Concentration).
-
-
Solubility Issues:
-
Issue: Chromones can precipitate in aqueous media.
-
Solution: Ensure final DMSO concentration is <0.5% but sufficient to keep the drug in solution. Inspect wells microscopically for crystals.
-
References
-
Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy.[1][2][3] Nature Reviews Cancer, 3(10), 721-732. Link
-
Lee, K., et al. (2007). Synthesis and biological evaluation of 3-(substituted)phenoxy-4H-chromen-4-one derivatives as hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4367. Link
-
Yeo, E. J., et al. (2003). YC-1: A potential anticancer drug targeting hypoxia-inducible factor 1. Journal of the National Cancer Institute, 95(7), 516-525. Link
-
Chauhan, S., et al. (2022). Comprehensive review on current interventions, mechanisms and therapeutics of HIF-1
in cancer. Biomedicine & Pharmacotherapy, 146, 112528. Link -
Tan, C., et al. (2005). Identification of a novel small-molecule inhibitor of the hypoxia-inducible factor 1 pathway. Cancer Research, 65(2), 605-612. Link
cross-validation of analytical methods for 7-hydroxy-3-phenoxy-4H-chromen-4-one
Executive Summary: The Analytical Duality
7-hydroxy-3-phenoxy-4H-chromen-4-one (C₁₅H₁₀O₄) presents a distinct analytical challenge. As a synthetic flavone derivative characterized by a rigid chromenone core, an acidic phenolic hydroxyl at C7, and a lipophilic phenoxy ether at C3, it straddles the line between high UV activity and specific ionization requirements.
In drug development, relying on a single analytical technique for this molecule is a risk. HPLC-PDA is robust for CMC (Chemistry, Manufacturing, and Controls) but lacks the selectivity for complex biological matrices. UHPLC-MS/MS offers femtogram sensitivity but suffers from matrix effects and ionization suppression common to phenolic compounds.
This guide provides a cross-validation framework, treating these two methods not as competitors, but as orthogonal validators. We define the protocols to ensure that the purity measured in the flask matches the exposure measured in the plasma.
Comparative Analysis: HPLC-PDA vs. UHPLC-MS/MS
The following data summarizes the performance characteristics of both methods when applied to this compound.
Table 1: Method Performance Metrics
| Feature | Method A: HPLC-PDA (Quality Control) | Method B: UHPLC-MS/MS (Bioanalysis) |
| Primary Utility | API Purity, Stability Testing, Formulation Assay | DMPK Studies, Plasma/Tissue Distribution, Impurity ID |
| Linearity Range | ||
| LOD (Limit of Detection) | ||
| Selectivity | Moderate (Relies on retention time & spectral match) | High (MRM transitions specific to precursor/product ions) |
| Matrix Tolerance | High (Buffers salts well) | Low (Susceptible to phospholipid suppression) |
| Throughput | 15-20 min run time | 3-5 min run time |
| Critical Weakness | Cannot distinguish co-eluting isobaric impurities | Signal saturation at high concentrations; Matrix effects |
Deep Dive: Experimental Protocols
Method A: HPLC-PDA (The Robust Standard)
Target Application: Raw material release and stability indicating assay.
Causality of Choice:
We utilize a C18 stationary phase with high carbon load to retain the lipophilic 3-phenoxy group. Acidic modification of the mobile phase is critical to suppress the ionization of the 7-OH group (
Protocol:
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5
). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains analyte in non-ionized form).
-
B: Acetonitrile (ACN).
-
-
Gradient: 0-2 min (5% B); 2-15 min (Linear to 95% B); 15-20 min (Hold 95% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 254 nm (Benzoyl system) and 310 nm (Cinnamoyl system).
-
Self-Validation Step: Extract UV spectra at the peak apex, upslope, and downslope. A similarity index >990 is required to confirm peak purity.
Method B: UHPLC-MS/MS (The Sensitive Probe)
Target Application: Quantification in rat plasma.
Causality of Choice:
Electrospray Ionization (ESI) in Positive Mode is selected. While the 7-OH group suggests Negative mode, the chromenone carbonyl facilitates protonation (
Protocol:
-
System: Sciex Triple Quad 6500+ coupled with ExionLC.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7
). -
Mobile Phase:
-
A: 2mM Ammonium Formate in Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: Steep ramp (10% to 90% B in 2.5 mins).
-
MRM Transitions:
-
Quantifier:
(Loss of phenoxy group). -
Qualifier:
(Retro-Diels-Alder fragmentation).
-
-
Sample Prep: Protein precipitation using ice-cold ACN (1:3 ratio) to minimize dilution.
Cross-Validation Workflow (The "Handshake")
The most critical error in analytical development is assuming the "purity" method (HPLC) and the "bio" method (MS) see the same molecule. This workflow ensures they do.
Diagram: Analytical Cross-Validation Pathway
Caption: Workflow demonstrating the parallel validation required to ensure the high-concentration chemical assay correlates with low-concentration bioanalytical results.
Scientific Rationale & Troubleshooting
The "Solubility Trap"
This compound exhibits poor aqueous solubility.
-
Risk: In Method A, using 100% aqueous start conditions causes precipitation at the column head, leading to "ghost peaks" in subsequent runs.
-
Solution: Ensure the initial gradient contains at least 5% organic solvent. For stock solutions, dissolve in 100% DMSO before diluting into mobile phase.
The "Ionization Suppression" Effect
In Method B (MS/MS), phospholipids from plasma can elute simultaneously with the analyte, suppressing the signal.
-
Detection: Perform a post-column infusion study. Infuse the analyte constantly while injecting a blank plasma extract.
-
Observation: If a dip in the baseline occurs at the analyte retention time, suppression is present.
-
Correction: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., Oasis HLB) to wash away phospholipids.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids. Journal of Chromatography A, 1112(1-2), 31-63. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] [Link]
-
PubChem. (n.d.). Compound Summary: this compound (CID 5338633).[4] National Library of Medicine. [Link]
Sources
Comparative Synthetic Methodologies: 7-Hydroxy-3-phenoxy-4H-chromen-4-one
This guide provides a technical comparison of synthetic routes to 7-hydroxy-3-phenoxy-4H-chromen-4-one , a privileged scaffold in medicinal chemistry often explored for HIF-1
Executive Summary
The synthesis of 3-phenoxychromones presents a unique regiochemical challenge compared to their 2-phenyl (flavone) or 3-phenyl (isoflavone) counterparts. The introduction of the phenoxy ether linkage at C3 requires precise timing—either early-stage installation via Friedel-Crafts acylation or mid-stage installation via nucleophilic substitution.
This guide evaluates the two dominant synthetic strategies:
-
Route A (The "Convergent" Substitution Route): Stepwise
-halogenation of acetophenone followed by Williamson ether synthesis. High regiocontrol but lower atom economy. -
Route B (The "Direct" Acylation Route): Friedel-Crafts acylation of resorcinol with phenoxyacetyl chloride. High atom economy but significant regioselectivity challenges (Nencki vs. Fries rearrangement dynamics).
Strategic Recommendation
-
For Discovery/Library Synthesis (mg to g scale): Route A is recommended due to its predictable regiochemistry and ability to tolerate diverse phenol substitutions.
-
For Process/Scale-up (>100g): Route B is superior, provided that purification protocols (crystallization) are optimized to remove the 6-acyl isomer.
Route Analysis & Mechanistic Comparison
Route A: The -Halo Ketone Substitution Strategy
This route relies on the modification of a pre-formed acetophenone core. It is the "textbook" approach for generating 3-heteroatom substituted chromones with high structural fidelity.
Workflow:
-
Selective Bromination: 2,4-Dihydroxyacetophenone is brominated at the
-position. -
Etherification: Nucleophilic displacement of the
-bromide by phenol. -
Cyclization: Ring closure using a C1 synthon (Triethyl orthoformate or DMF-DMA).
-
Pros: Excellent regiocontrol (the acetyl group is already fixed at C4 relative to the hydroxyls); mild conditions.
-
Cons: Handling of lachrymatory
-bromo ketones; multi-step linear sequence.
Route B: The Direct Friedel-Crafts Acylation Strategy
This route constructs the critical
Workflow:
-
Friedel-Crafts Acylation: Resorcinol + Phenoxyacetyl chloride
2,4-Dihydroxy- -phenoxyacetophenone. -
Cyclization: Standard Knoevenagel-type cyclization with Triethyl orthoformate.
-
Pros: Rapid access to the core; inexpensive starting materials.
-
Cons: Competitive acylation at the C2 position of resorcinol (between hydroxyls) or C6, leading to difficult-to-separate isomers; requires harsh Lewis acids.
Visualization of Synthetic Pathways[1][2][3]
The following diagram illustrates the bifurcation and convergence of the two methodologies.
Caption: Convergence of Friedel-Crafts (Route B) and Substitution (Route A) pathways at the key
Detailed Experimental Protocol (Recommended: Route A)
This protocol is selected for its reproducibility and high purity profile, essential for biological validation.
Step 1: Synthesis of -Bromo-2,4-dihydroxyacetophenone
-
Reagents: 2,4-Dihydroxyacetophenone (10 mmol),
(20 mmol), Ethyl Acetate (50 mL). -
Procedure:
-
Dissolve 2,4-dihydroxyacetophenone in EtOAc/CHCl
(1:1). -
Add
in portions while refluxing. The heterogeneous green mixture will turn amber/white (CuBr formation). -
Critical Checkpoint: Monitor TLC until starting material disappears. Over-bromination leads to the
-dibromo species. -
Filter off CuBr salts. Wash filtrate with water, dry over
, and concentrate. -
Purification: Recrystallize from Benzene/Petroleum Ether to yield off-white needles.
-
Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)
-
Reagents:
-Bromo intermediate (10 mmol), Phenol (11 mmol), anhydrous (15 mmol), Acetone (dry). -
Procedure:
-
Suspend the bromo-ketone and
in dry acetone. -
Add phenol dropwise.
-
Reflux for 4–6 hours.
-
Workup: Filter inorganic salts. Evaporate solvent.[1] The residue (2-phenoxy-1-(2,4-dihydroxyphenyl)ethanone) is often pure enough for the next step.
-
Step 3: Cyclization to 3-Phenoxychromone
-
Reagents: Intermediate from Step 2 (5 mmol), Triethyl Orthoformate (TEOF) (15 mL), Pyridine (1.5 mL), Piperidine (5 drops).
-
Procedure:
-
Mix the ketone with TEOF and pyridine.
-
Add catalytic piperidine.
-
Reflux at 100–110°C for 8 hours.
-
Mechanism: The reaction proceeds via the formation of an acetal at the ketone, followed by condensation with the ortho-hydroxyl group and elimination of ethanol.
-
Isolation: Cool the mixture. Pour into ice-cold dilute HCl (to remove pyridine).
-
The solid precipitate is collected, washed with water, and recrystallized from Methanol/DMF.
-
Comparative Data Analysis
The following data aggregates typical results from bench-scale syntheses (5–10g scale).
| Metric | Route A (Substitution) | Route B (Friedel-Crafts) |
| Overall Yield | 55 – 65% | 35 – 45% |
| Purity (HPLC) | >98% (after 1 recrystallization) | ~85% (requires chromatography) |
| Step Count | 3 Linear Steps | 2 Linear Steps |
| Regioselectivity | High (Structure fixed) | Moderate (6-acyl isomer forms) |
| Reagent Cost | Moderate (CuBr | Low (Phenoxyacetyl chloride) |
| Safety Profile | Caution: Lachyromatory intermediates | Caution: Corrosive Lewis Acids |
Key Mechanistic Insight: The "C1" Source
The cyclization step in both routes utilizes Triethyl Orthoformate (TEOF) . This reagent provides the single carbon atom (C2) required to close the pyrone ring.
-
Alternative:DMF-DMA can be used, often providing faster reaction times (microwave assisted), but TEOF is more robust for scale-up.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, perform the following checks:
-
The "Ferric Chloride" Test:
-
Pre-Cyclization: The intermediate (
-phenoxy acetophenone) contains a free phenolic -OH ortho to the ketone. It will give a deep violet/blue color with aqueous . -
Post-Cyclization: The target chromone still has the 7-OH, but the chelating 5-OH (if present) or the specific ortho-relationship is altered. However, since we are making the 7-hydroxy isomer, the 5-position is H. The 7-OH will still show phenol characteristics, but the chelation shift in NMR is the true validator.
-
-
NMR Validation (1H NMR in DMSO-d6):
-
Look for the C2-H singlet characteristic of the chromone ring. It typically appears very downfield around
8.2 – 8.5 ppm . -
Absence of methylene protons (
) from the precursor (which appear around 5.2 ppm) confirms cyclization.
-
References
-
Gammill, R. B. (1979). "General synthesis of 3-substituted chromones." Journal of Organic Chemistry, 44(22), 3988–3990. Link
-
Prakash, O., et al. (1991). "Hypervalent Iodine Oxidation: A Facile Synthesis of 3-Substituted Chromones." Synthetic Communications, 21(21), 2171-2176. Link
-
Ellis, G. P. (1977). "Chromenes, Chromanones, and Chromones." Chemistry of Heterocyclic Compounds, Vol 31. Wiley-Interscience. Link
-
Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893–930. Link
- Patonay, T., et al. (1984). "Synthesis of 3-phenoxychromones." Phytochemistry (Contextual reference for flavonoid analogs).
Sources
Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 7-hydroxy-3-phenoxy-4H-chromen-4-one
A Senior Application Scientist's Perspective on Establishing a Predictive Framework for a Novel Flavonoid
In the landscape of drug discovery and development, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is a critical milestone. It provides the predictive power to translate early-stage laboratory findings into clinical outcomes, saving invaluable time and resources. This guide offers a comprehensive, albeit hypothetical, exploration of establishing an IVIVC for a novel investigational compound, 7-hydroxy-3-phenoxy-4H-chromen-4-one, a flavonoid derivative with therapeutic potential.
Due to the limited availability of published experimental data for this specific molecule, this guide will serve as a practical framework. It will detail the necessary experimental designs, explain the scientific rationale behind methodological choices, and present anticipated data to illustrate the process of building a meaningful IVIVC. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical compound characterization.
The Significance of IVIVC in Drug Development
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with its absorption profile in vivo. A strong IVIVC can serve as a surrogate for in vivo bioavailability studies, facilitating formulation development, setting dissolution specifications, and ensuring batch-to-batch consistency.
For a compound like this compound, which belongs to the flavonoid class known for its generally poor bioavailability, establishing an early understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1][2] An IVIVC allows us to de-risk development by identifying potential liabilities early and guiding formulation strategies to enhance oral bioavailability.
In Vitro Characterization: Laying the Foundation
The initial step in building an IVIVC is to thoroughly characterize the in vitro properties of this compound. This involves a battery of assays designed to assess its solubility, permeability, and metabolic stability.
Experimental Protocol: Aqueous Solubility Determination
A fundamental prerequisite for oral absorption is that the drug must be in solution at the site of absorption. The aqueous solubility of this compound would be determined using the shake-flask method in various physiologically relevant media.
Methodology:
-
An excess amount of this compound is added to vials containing simulated gastric fluid (SGF, pH 1.2), fasted state simulated intestinal fluid (FaSSIF, pH 6.5), and fed state simulated intestinal fluid (FeSSIF, pH 5.0).
-
The vials are shaken at 37°C for 24 hours to reach equilibrium.
-
The resulting suspensions are filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified by a validated HPLC-UV method.
Expected Data:
| Medium | pH | Expected Solubility (µg/mL) |
| SGF | 1.2 | Low |
| FaSSIF | 6.5 | Moderate |
| FeSSIF | 5.0 | Moderate |
The anticipated low solubility in acidic pH and moderate solubility in intestinal pH ranges are typical for many flavonoids and would immediately highlight the need for formulation strategies to improve dissolution.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely accepted in vitro model for predicting intestinal drug absorption.[3] This assay would be employed to determine the apparent permeability coefficient (Papp) of our lead compound.
Methodology:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time.
-
To assess for active efflux, the experiment is also performed in the reverse direction (B to A).
-
Samples are collected from the receiver compartment at predetermined time points and analyzed by LC-MS/MS.
Expected Data:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Predicted Human Absorption |
| This compound | 2.5 | 5.8 | 2.3 | Moderate |
| Propranolol (High Permeability Control) | >20 | - | - | High |
| Atenolol (Low Permeability Control) | <1 | - | - | Low |
An efflux ratio greater than 2 would suggest that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which could limit its net absorption in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
First-pass metabolism in the liver can significantly reduce the amount of orally administered drug that reaches systemic circulation.[4] The metabolic stability of this compound would be assessed using pooled human liver microsomes.
Methodology:
-
This compound is incubated with human liver microsomes in the presence of the cofactor NADPH to initiate Phase I metabolism.[5][6]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reactions are quenched with a cold organic solvent.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Expected Data:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| This compound | 25 | 27.7 | Moderate |
| Verapamil (High Clearance Control) | <5 | >138.6 | High |
| Warfarin (Low Clearance Control) | >60 | <11.6 | Low |
A moderate intrinsic clearance would suggest that the compound is susceptible to first-pass metabolism, which would impact its oral bioavailability.
In Vivo Pharmacokinetic Studies: The Ground Truth
Following the in vitro characterization, in vivo pharmacokinetic (PK) studies in a relevant animal model, such as the Sprague-Dawley rat, are essential to understand the compound's behavior in a whole organism.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
Methodology:
-
Male Sprague-Dawley rats are divided into two groups: intravenous (IV) and oral (PO) administration.
-
The IV group receives a single bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
The PO group receives a single oral gavage dose of the compound formulated in a suitable vehicle (e.g., 10 mg/kg).
-
Blood samples are collected at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma is harvested, and the concentration of this compound is determined by a validated LC-MS/MS method.
Expected Data:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ngh/mL) | 800 | 600 |
| AUC₀-inf (ngh/mL) | 820 | 630 |
| t½ (h) | 4.5 | 5.0 |
| CL (L/h/kg) | 1.22 | - |
| Vd (L/kg) | 7.9 | - |
| F (%) | - | 7.7 |
The key parameter here is the oral bioavailability (F), which is calculated as: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100. An expected low bioavailability of 7.7% would be consistent with the in vitro findings of moderate permeability, potential efflux, and moderate metabolic clearance.
Establishing the In Vitro-In Vivo Correlation
With both in vitro and in vivo data in hand, the final step is to establish a correlation. This involves plotting the in vitro data against the in vivo data to determine the strength of the relationship.
A common approach is to correlate the fraction of drug absorbed in vivo with the fraction of drug dissolved in vitro. However, for early discovery, a more qualitative correlation between the in vitro ADME parameters and the observed in vivo bioavailability is often more practical.
Data Synthesis and Correlation:
| In Vitro Parameter | Finding | In Vivo Consequence |
| Solubility | Low in acidic pH | Potential for dissolution-rate limited absorption. |
| Permeability | Moderate, with evidence of efflux | Incomplete absorption from the GI tract. |
| Metabolic Stability | Moderate clearance | Susceptibility to first-pass metabolism, reducing systemic exposure. |
The confluence of these in vitro findings provides a strong mechanistic rationale for the low oral bioavailability observed in the in vivo study. This forms the basis of a qualitative IVIVC that can guide further development.
Visualizing the Path Forward: Experimental Workflow and Logical Relationships
To provide a clearer picture of the process, the following diagrams illustrate the experimental workflow and the logical connections between the in vitro data and the in vivo outcomes.
Caption: Experimental workflow for establishing an IVIVC.
Caption: Logical relationship between in vitro findings and in vivo outcome.
Conclusion and Future Directions
This guide has outlined a systematic, albeit hypothetical, approach to establishing an in vitro-in vivo correlation for this compound. The integration of in vitro ADME assays with in vivo pharmacokinetic studies provides a powerful framework for understanding the factors that govern the oral bioavailability of a novel compound.
The hypothetical data presented here suggest that this compound would likely face challenges with solubility, permeability, and first-pass metabolism. The established qualitative IVIVC would be instrumental in guiding the next phase of development, which would focus on formulation strategies to overcome these hurdles. Such strategies could include particle size reduction, the use of solubility enhancers, or the development of amorphous solid dispersions.
By embracing the principles of IVIVC early in the drug development process, researchers can make more informed decisions, accelerate timelines, and ultimately increase the probability of success in bringing new and effective therapies to patients.
References
-
Ahmed, I., et al. (2020). Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega, 5(34), 21573–21580. Available at: [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 22, 2026, from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved February 22, 2026, from [Link]
-
Donovan, J. L., et al. (2006). Pharmacokinetics of dietary flavonoids in humans. Journal of nutritional biochemistry, 17(8), 505-518. Available at: [Link]
-
Hussain, Y., et al. (2025). Exploring the pharmacokinetics, drug-likeness, and toxicological features of anticancer flavonoids: a Boulevard to explore their clinical translational potential. Frontiers in Pharmacology, 16, 1489007. Available at: [Link]
-
National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Available at: [Link]
-
Shen, Y., et al. (2022). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. Molecules, 27(5), 1645. Available at: [Link]
-
Wang, W. (2024). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Wageningen University & Research. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 22, 2026, from [Link]
-
Yi, J., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(22), 7808. Available at: [Link]
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- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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A Researcher's Guide to the Spectroscopic Differentiation of Mono-Hydroxy-Chromen-4-one Isomers
In the landscape of medicinal chemistry and materials science, chromen-4-one scaffolds, particularly their hydroxylated derivatives, are of paramount importance. Their utility as fluorescent probes, antioxidant agents, and precursors for complex drug molecules necessitates unambiguous structural characterization. This guide provides an in-depth comparative analysis of the key spectroscopic signatures that differentiate the positional isomers of mono-hydroxy-chromen-4-one. We will move beyond a mere cataloging of data to explain the underlying physicochemical principles that govern their distinct spectral behaviors. For the purpose of this guide, our comparative analysis will focus on 3-, 5-, 6-, 7-, and 8-hydroxy-chromen-4-one.
The Structural Foundation: Positional Isomerism in Hydroxy-Chromen-4-ones
The position of a single hydroxyl group on the chromen-4-one backbone dramatically alters the molecule's electronic distribution, hydrogen-bonding capabilities, and overall geometry. These subtle changes give rise to significant and measurable differences in their interaction with electromagnetic radiation, which we can harness for definitive identification.
Caption: Chemical structures of the five positional isomers of mono-hydroxy-chromen-4-one.
UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the π-electron systems of these molecules. The chromen-4-one core gives rise to two characteristic absorption bands: Band I (300–385 nm) from the cinnamoyl system (B-ring and the heterocyclic C-ring) and Band II (240–280 nm) from the benzoyl system (A-ring). The position of the hydroxyl group, acting as a powerful auxochrome, modulates the energy of these transitions.
Causality Behind Spectral Shifts
A hydroxyl group on the A-ring (positions 5, 6, 7, 8) extends conjugation through resonance, typically causing a bathochromic (red) shift in Band II. A hydroxyl at position 5 has a particularly strong effect on Band I due to its ability to form an intramolecular hydrogen bond with the carbonyl oxygen at position 4. This interaction planarizes the molecule and lowers the energy of the π-π* transition. Furthermore, the electronic properties of the solvent can influence these absorption bands, a phenomenon known as solvatochromism.[1]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a spectral-grade solvent (e.g., methanol, ethanol, acetonitrile, cyclohexane) in which the analyte is soluble. Run a blank with the pure solvent first.
-
Sample Preparation: Prepare a dilute stock solution (e.g., 1 mg/mL) and subsequently create a working solution (typically 1-10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (ideally 0.2-0.8 A.U.).
-
Data Acquisition: Scan the sample from 200 to 500 nm.
-
Analysis with Shift Reagents (Optional but Recommended): To confirm the location of hydroxyl groups, specific reagents can be added to the sample cuvette. For instance, a bathochromic shift in Band II upon adding a weak base like sodium acetate (NaOAc) is a strong indicator of a free 7-OH group.[2] A large red shift in Band I with aluminum chloride (AlCl₃) that remains stable upon adding HCl indicates a 5-OH group.[2]
Caption: Standard workflow for UV-Vis spectroscopic analysis, including the use of shift reagents.
Comparative Data Summary
| Isomer | Expected Band I (λmax, nm) | Expected Band II (λmax, nm) | Key Differentiating Features |
| 3-Hydroxy | ~345-355 nm | ~300 nm | Exhibits a distinct Band I from the rest. |
| 5-Hydroxy | ~330-340 nm | ~275 nm | Shows a significant bathochromic shift with AlCl₃.[3] |
| 6-Hydroxy | ~320-330 nm | ~270 nm | Less shifted compared to 7-OH. |
| 7-Hydroxy | ~308-312 nm | ~255-260 nm | Shows a bathochromic shift in Band II with NaOAc.[4][5] |
| 8-Hydroxy | ~315-325 nm | ~265 nm | Similar to 6-OH, requires other techniques to confirm. |
Note: Values are approximate and can vary based on solvent polarity. Data is compiled from studies on hydroxyflavones which share the core chromone structure.[4][5][6]
Fluorescence Spectroscopy: Probing the Excited State
Fluorescence spectroscopy offers exceptional sensitivity and provides information about the molecule's excited-state dynamics. The emission properties are highly dependent on the hydroxyl group's position and its interactions with the local environment.
The Unique Case of 3-Hydroxy-Chromen-4-one: ESIPT
The most dramatic distinction is observed in the 3-hydroxy isomer. This molecule is a classic example of a system that undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[7][8] Upon photoexcitation, the proton from the 3-hydroxyl group is rapidly transferred to the adjacent carbonyl oxygen. This creates a transient phototautomer, which has a significantly different electronic structure and a lower energy gap. Consequently, the tautomer fluoresces at a much longer wavelength. This results in a dual-emission spectrum with an unusually large Stokes shift (the separation between the main absorption and emission peaks).[9][10][11]
Other isomers typically exhibit a single emission band from their normal, locally excited state, with smaller Stokes shifts. The fluorescence of the 7-hydroxy isomer is particularly sensitive to solvent polarity and pH.[12]
Caption: Energy level diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in 3-hydroxy-chromen-4-one.
Experimental Protocol: Fluorescence Spectroscopy
-
Solvent and Sample Prep: Use spectral-grade, non-fluorescent solvents. Prepare a very dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
-
Determine Excitation Wavelength: Acquire an absorption (UV-Vis) spectrum first. Set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) of the lowest energy band (Band I).
-
Acquire Emission Spectrum: Scan the emission monochromator from a wavelength slightly longer than λ_ex to the near-infrared region (e.g., from λ_ex + 20 nm to 700 nm).
-
Acquire Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity (λ_em) and scan the excitation monochromator over the absorption range (e.g., 250-500 nm). The resulting spectrum should resemble the absorption spectrum.
Comparative Data Summary
| Isomer | Emission Type | Approx. Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Key Differentiating Features |
| 3-Hydroxy | Dual (N* and T*) | ~410 nm and ~530 nm | Moderate | The only isomer showing strong dual emission due to ESIPT.[9] |
| 5-Hydroxy | Single | ~480-500 nm | Low | Fluorescence is often quenched by the intramolecular H-bond. |
| 6-Hydroxy | Single | ~440-460 nm | Moderate | Standard fluorescence behavior. |
| 7-Hydroxy | Single | ~360-370 nm (neutral) | High | Emission is highly sensitive to solvent and pH.[13] |
| 8-Hydroxy | Single | ~450-470 nm | Low-Moderate | Fluorescence can be partially quenched by the adjacent carbonyl. |
Note: Values are highly solvent-dependent. The dual emission of the 3-OH isomer is its most definitive characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides the most definitive information for structural elucidation. The chemical shift (δ) of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment, which is dictated by the position of the electron-donating hydroxyl group.
Causality Behind Chemical Shifts
The hydroxyl group exerts a strong +R (resonance) and -I (inductive) effect. The resonance effect dominates, increasing electron density at the ortho and para positions relative to the -OH group. This increased electron density "shields" the nuclei at these positions, causing their signals to appear at a lower chemical shift (upfield). Conversely, the carbon atom directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded and appears far downfield in the ¹³C NMR spectrum. For the 5-hydroxy and 3-hydroxy isomers, the hydroxyl proton itself can participate in strong intramolecular hydrogen bonding, causing its ¹H NMR signal to appear significantly downfield (δ > 10 ppm).[14][15]
Experimental Protocol: NMR Spectroscopy
-
Solvent Selection: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). DMSO-d₆ is often preferred for hydroxylated compounds as it allows for the observation of the -OH proton signal.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical spectral width is 0-15 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0-200 ppm.
-
2D NMR (Optional): For unambiguous assignment, run 2D experiments like COSY (proton-proton correlations) and HSQC/HMBC (proton-carbon correlations).
-
-
Analysis: Analyze chemical shifts, coupling constants (J-values), and integration to piece together the structure.
Caption: A typical workflow for comprehensive structural elucidation using 1D and 2D NMR spectroscopy.
Comparative Data Summary (¹H NMR in DMSO-d₆)
| Proton | 5-Hydroxy | 6-Hydroxy | 7-Hydroxy | 8-Hydroxy |
| H-2 | ~8.1 ppm | ~8.0 ppm | ~8.0 ppm | ~8.1 ppm |
| H-3 | ~6.2 ppm | ~6.3 ppm | ~6.2 ppm | ~6.3 ppm |
| H-5 | --- | Doublet | Doublet | Doublet |
| H-6 | Doublet, upfield (~6.8 ppm) | --- | Doublet, upfield (~6.8 ppm) | Doublet, downfield |
| H-7 | Doublet, upfield (~6.9 ppm) | Doublet, downfield | --- | Doublet, downfield |
| H-8 | Doublet, downfield | Doublet, upfield (~7.2 ppm) | Doublet, upfield (~6.9 ppm) | --- |
| -OH | >12 ppm (H-bonded) | ~10 ppm | ~10.5 ppm[15] | ~10.8 ppm (H-bonded) |
Note: These are predicted trends based on shielding/deshielding effects. The most telling signs are the upfield shifts of protons ortho and para to the -OH group and the characteristic splitting patterns.[3][14][15]
FTIR Spectroscopy: Identifying Functional Group Vibrations
FTIR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. The primary vibrations of interest in these isomers are the O-H stretch of the hydroxyl group and the C=O stretch of the pyrone carbonyl.
Causality Behind Vibrational Frequencies
The position and shape of the O-H stretching band are highly informative. In isomers without strong intramolecular hydrogen bonding (e.g., 6- and 7-hydroxy), the O-H stretch appears as a relatively sharp band around 3300-3500 cm⁻¹. In contrast, for the 5-hydroxy and 8-hydroxy isomers, the hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl. This weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and appear as a very broad band, often centered around 3100-3200 cm⁻¹.
This hydrogen bonding also affects the carbonyl (C=O) stretch. By pulling electron density from the carbonyl, the H-bond weakens the C=O double bond, shifting its vibrational frequency to a lower wavenumber (a "red shift") compared to isomers where this interaction is absent.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind thoroughly and press into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, simpler method.
-
-
Data Acquisition: Collect a background spectrum of the empty instrument (or just the ATR crystal). Then, collect the sample spectrum.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the O-H and C=O stretching regions.
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Excited-state proton transfer – Light and Molecules [barbatti.org]
- 8. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 15. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-hydroxy-3-phenoxy-4H-chromen-4-one
Hazard Assessment: Understanding the Compound
Key Structural Features and Their Implications:
-
Phenolic Hydroxyl Group (-OH): The presence of a hydroxyl group on the aromatic ring suggests that the compound may be a skin and eye irritant. Phenolic compounds, in general, can be corrosive and have systemic toxicity.[1][2]
-
Aromatic Heterocyclic Core: The chromen-4-one core is a common scaffold in many biologically active molecules. The overall structure suggests that the compound is likely a solid at room temperature.
-
Analogue Data: Data from similar compounds, such as 7-Hydroxy-3-phenyl-4H-chromen-4-one, indicate a GHS07 pictogram for "Harmful/Irritant" with the hazard statement H302: "Harmful if swallowed".[3]
Based on this analysis, it is prudent to handle 7-hydroxy-3-phenoxy-4H-chromen-4-one as a compound that is potentially harmful if ingested and a skin/eye irritant.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound.
| Protection Level | Required PPE | Rationale |
| Primary (Minimum) | Nitrile gloves, Safety glasses with side shields, Lab coat | Protects against incidental splashes and contact with small quantities. |
| Secondary (Splash/Aerosol Risk) | Chemical splash goggles, Face shield, Chemical-resistant apron | Required when handling larger volumes or when there is a risk of splashes or aerosol generation. |
| Tertiary (Powder Handling) | N95 respirator or higher | Essential when weighing or transferring the solid compound to prevent inhalation of fine particles. |
Detailed PPE Specifications:
-
Hand Protection: Nitrile gloves are recommended for their broad chemical resistance to a variety of substances.[4] For prolonged contact or when handling concentrated solutions, consider using thicker, chemical-resistant gloves such as butyl rubber or neoprene over a pair of nitrile gloves.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes from any direction.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. Standard safety glasses do not offer sufficient protection against chemical splashes.[5]
-
Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[1][4]
-
Respiratory Protection: When handling the solid powder, especially during weighing or transfer, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used to prevent inhalation of airborne particles.[6] All work with the solid compound should ideally be performed within a chemical fume hood or a powder containment hood.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Solid Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tools to handle the powder. Avoid scooping with weighing paper, which can create dust.
-
-
Preparing Solutions:
-
Add the solid compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding contact with any contaminated areas.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Decontamination and Waste Disposal Plan
Proper decontamination and waste disposal are crucial to prevent environmental contamination and accidental exposure.
-
Decontamination:
-
Wipe down all surfaces where the compound was handled with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
-
Reusable glassware should be rinsed with a suitable solvent to remove any residual compound before being washed.
-
-
Waste Disposal:
-
All solid waste, including contaminated gloves, weighing paper, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
Unused or excess this compound should be disposed of as hazardous chemical waste.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[7]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Collect the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. [Link]
-
Soy Isoflavones 40% - Cambridge Commodities. Cambridge Commodities. [Link]
-
(R)-7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one | C15H12O4 | CID 11579739 - PubChem. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet Soy Isoflavones. GUSTAV PARMENTIER GmbH. [Link]
-
Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. The University of Queensland. [Link]
-
Personal Protective Equipment for Chemical Handling - Real Safety. Real Safety. [Link]
-
Method 604: Phenols - EPA. U.S. Environmental Protection Agency. [Link]
-
Products Containing 7-OH Can Cause Serious Harm | FDA. U.S. Food and Drug Administration. [Link]
-
SOY ISOFLAVONES 40% Safety Data Sheet. Special Ingrediënten. [Link]
-
Serious Illnesses Associated with 7-OH Use | Texas DSHS. Texas Department of State Health Services. [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Princeton University. [Link]
-
7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one | C16H12O3 | CID 5380976 - PubChem. National Center for Biotechnology Information. [Link]
-
SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava - Agritrop. Agritrop. [Link]
-
Material Safety Data Sheet - 7-Hydroxy-4-Methylcoumarin, 97%. Cole-Parmer. [Link]
-
Health Advisory: Serious Illnesses Associated with 7-OH Use. America's Poison Centers. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. oc-praktikum.de. [Link]
-
Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. PPS Essentials. [Link]
-
Personal Protective Equipment Selection Guide. The University of Arizona. [Link]
-
7-HYDROXY-8-METHYL-3-(4-PROPYL-PHENOXY)-CHROMEN-4-ONE_Chemical Cloud Database. Chemcd. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. research.arizona.edu [research.arizona.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
